1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Description
BenchChem offers high-quality 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)9-5-10-7/h5,8H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGJYQPWXRLNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801265631 | |
| Record name | 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303021-32-1 | |
| Record name | 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303021-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801265631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine synthesis pathway
An In-depth Technical Guide to the Synthesis of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Core
Executive Summary
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold represents a class of saturated, fused N-heterocycles of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring an imidazole ring fused to a seven-membered azepane ring, can be viewed as a conformationally flexible, ring-expanded bioisostere of purines. This unique topology imparts novel physicochemical properties and distinct three-dimensional vectoral arrangements of pharmacophoric features, making it an attractive template for exploring new chemical space. This guide provides a detailed examination of a primary synthetic pathway for constructing this core structure, focusing on the logical and mechanistic underpinnings of the synthetic strategy, detailed experimental protocols, and the critical role of key intermediates. The primary strategy discussed is a classical and robust cyclocondensation approach, which begins with a suitably functionalized diaminoazepane precursor.
Part 1: The Imidazo[4,5-d]azepine Scaffold: A Structural and Strategic Overview
Significance in Medicinal Chemistry
The fusion of an imidazole ring with other heterocyclic systems is a well-established strategy for the generation of potent biological agents. The structural similarity between fused imidazopyridine systems and purines has driven extensive investigation into their therapeutic potential.[1] Derivatives of related fused systems, such as imidazo[4,5-e][2][3]diazepines, have demonstrated promising anticancer activity, highlighting the value of exploring seven-membered ring fusions.[4][5] The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core combines the hydrogen bond donor/acceptor capabilities of the imidazole moiety with the flexible, saturated azepane ring, offering a versatile platform for designing novel ligands targeting a wide array of biological targets.
Core Retrosynthetic Analysis
A logical and field-proven approach to the synthesis of fused imidazole rings is the Phillips-Ladenburg synthesis. This strategy involves the condensation of an ortho-diamine with a carboxylic acid or its equivalent. Applying this retrosynthetic logic to the target scaffold, the most direct disconnection occurs across the two C-N bonds of the imidazole ring. This reveals the two key synthons:
-
A cis-4,5-diaminoazepane derivative (I) , which serves as the nucleophilic diamine backbone.
-
A one-carbon electrophile (II) , such as formic acid, which provides the final carbon atom to complete the imidazole ring.
This analysis forms the foundation of the forward-synthetic strategy detailed in this guide.
Caption: Generalized workflow for imidazole ring formation.
Detailed Experimental Protocol: Imidazole Ring Cyclization
This protocol describes a generalized procedure for the cyclization of a protected cis-4,5-diaminoazepane with formic acid. The specific protecting groups and substrate may require optimization.
Materials:
-
N-Protected cis-4,5-diaminoazepane derivative (1.0 eq)
-
Formic Acid (≥98%) (10-20 eq, serves as reagent and solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-protected cis-4,5-diaminoazepane derivative (1.0 eq).
-
Reagent Addition: Add formic acid (10-20 eq). The reaction is typically performed neat in an excess of formic acid.
-
Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup - Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice with stirring. This step safely quenches the reaction and dilutes the excess acid.
-
Workup - Neutralization: Slowly add a saturated solution of NaHCO₃ or a solution of NaOH (e.g., 2-6 M) to the aqueous mixture until the pH is basic (pH 8-9). This step neutralizes the excess formic acid and deprotonates the product, rendering it soluble in organic solvents. Caution: This is an exothermic process and may result in gas evolution (CO₂ if using bicarbonate). Add the base slowly and with efficient cooling.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent such as DCM or EtOAc (3 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivative.
Part 3: Data Presentation and Visualization
Summary of Reaction Parameters
The following table summarizes typical conditions and expected outcomes for the cyclocondensation step. These values are representative and may vary based on the specific substrate and scale.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 10-20 equivalents of HCOOH | Ensures complete reaction; acts as both reagent and solvent. |
| Solvent | Neat (Formic Acid) | Maximizes reactant concentration and simplifies the reaction setup. |
| Temperature | 100-110 °C (Reflux) | Provides sufficient energy for the dehydration and cyclization steps. [1] |
| Reaction Time | 4-12 hours | Dependent on substrate reactivity; requires monitoring for completion. |
| Typical Yield | 70-95% | The formation of the aromatic imidazole ring is a strong thermodynamic driving force. |
Synthesis Pathway Diagram
The following diagram illustrates the key transformation from the diamine precursor to the final fused heterocyclic core.
Caption: Key transformation in the synthesis pathway. (Note: Chemical structure images are placeholders for visualization purposes.)
Part 4: Conclusion
The synthesis of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core is reliably achieved through a classical cyclocondensation strategy. The cornerstone of this approach is the reaction of a cis-4,5-diaminoazepane precursor with formic acid, which provides a high-yielding and robust method for constructing the fused imidazole ring. While the synthesis of the diamine intermediate presents its own set of challenges, the final ring-closing step is efficient and mechanistically well-understood. This foundational pathway opens the door for the creation of diverse libraries of novel azepine-fused heterocycles for evaluation as potential therapeutic agents. Future work may focus on developing more convergent strategies or novel catalytic methods for constructing the seven-membered ring with the required diamine functionality in a more step-economical fashion.
References
-
Mravljak, J., et al. (2018). The Novel [4,5-e]D[2][3]iazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Molecules, 23(11), 2951.
-
Institute of Physical Chemistry PAS. (2020). A novel synthesis of imidazo[4,5-d]azepine ring system. ICHPAS Repository.
-
Wang, X., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 27(19), 6720.
-
Geronikaki, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3092.
-
Gangjee, A., et al. (2010). A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e]d[2][3]iazepine Ring System. Bioorganic & Medicinal Chemistry Letters, 20(13), 3969-3972.
-
Demchenko, A. M., et al. (2022). Synthesis routes for the preparation of compounds 4, 5, and 6a–e. ResearchGate.
-
Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
-
IGNOU. (N.D.). Unit 8: Seven and Large Membered Heterocycles. eGyanKosh.
-
Abdel-Wahab, B. F., et al. (2023). Synthesis of pyrido-annelatedt[1][2][4][6]etrazines,t[1][2][6]riazepine, andt[1][2][4][6]etrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13, 5543.
-
Gangjee, A., et al. (2010). A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e]d[2][3]iazepine ring system. Bioorganic & Medicinal Chemistry Letters, 20(13), 3969-3972.
-
Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829.
-
Wang, Y., et al. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzoo[1][2]xazepane and Dihydrobenzoo[2][4]xazocine. The Journal of Organic Chemistry, 89(18), 13629-13640.
-
Li, Y., et al. (2021). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Molecular Diversity, 25(2), 1111-1122.
-
Gurjar, S. (N.D.). Azepines Synthesis Reactions Uses. Scribd.
-
Matiychuk, V., et al. (2023). Synthesis of imidazo[4,5-e]t[2][3]hiazino[2,3-c]t[1][2][6]riazines via a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c]t[1][2][6]riazines. Beilstein Journal of Organic Chemistry, 19, 1083-1094.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel synthesis of imidazo[4,5-d]azepine ring system - Institute of Physical Chemistry PAS [rcin.org.pl]
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine CAS number and structure
An In-Depth Technical Guide to 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: A Scaffold for Modern Drug Discovery
Introduction
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is a heterocyclic organic compound featuring a bicyclic structure where an imidazole ring is fused to an azepine ring.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its unique three-dimensional architecture and chemical properties. The azepine ring, a seven-membered nitrogen-containing heterocycle, provides conformational flexibility, which is crucial for optimal binding to a variety of biological targets.[2] Its derivatives have demonstrated a wide array of pharmacological activities, including antipsychotic, antidepressant, and anticonvulsant properties.[2][3] The fused imidazole ring contributes an electron-rich system capable of participating in hydrogen bonding and potential metal ion chelation, further enhancing its utility as a pharmacophore.[] This guide provides a comprehensive overview of its chemical identity, synthesis, and potential applications, grounded in established chemical principles and field-proven insights.
Core Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any chemical research. 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is cataloged under the CAS Number 303021-32-1 .[5][6] Its dihydrochloride salt form is also commercially available and is identified by CAS Number 943722-25-6.[7]
Chemical Structure
The structural arrangement consists of a saturated seven-membered azepine ring fused to a five-membered imidazole ring. This fusion imparts a degree of rigidity while the azepine portion retains significant conformational flexibility.
Caption: General workflow for the synthesis via catalytic debenzylation.
Experimental Protocol: Catalytic Debenzylation
This protocol describes a self-validating system for the removal of the N-benzyl protecting group. The choice of a palladium on carbon (Pd/C) catalyst is based on its proven efficiency and selectivity for this transformation.
Objective: To synthesize 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine from its N-benzyl protected precursor.
Materials:
-
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (10 mol%)
-
Ethanol (or Methanol), anhydrous
-
Hydrogen (H₂) gas balloon or Parr hydrogenator apparatus
-
Celite® or a similar filter aid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Vessel Preparation: A round-bottom flask is charged with 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine (1.0 eq) and a magnetic stir bar.
-
Solvent Addition: Anhydrous ethanol is added to dissolve the starting material completely. The concentration is typically maintained at 0.1-0.2 M.
-
Catalyst Addition: 10% Pd/C (10 mol%) is carefully added to the solution. Causality Note: The catalyst is added after the solvent to mitigate the risk of fire, as dry Pd/C can be pyrophoric.
-
Inerting: The flask is sealed, and the atmosphere is purged with nitrogen or argon before being evacuated and refilled with hydrogen gas from a balloon. This cycle is repeated three times to ensure a complete hydrogen atmosphere.
-
Reaction: The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon) for 12-24 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Workup - Filtration: Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The flask and filter pad are washed with additional ethanol to ensure complete recovery of the product. Trustworthiness Note: Complete removal of the palladium catalyst is critical for the purity of the final compound and to prevent interference in subsequent biological assays.
-
Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Applications in Drug Development and Medicinal Chemistry
The azepine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 60 FDA-approved drugs. [2][3]Its derivatives are particularly prominent in treating central nervous system (CNS) disorders. [8]The unique conformational properties of the seven-membered ring allow molecules to adopt specific three-dimensional shapes that can complement the binding sites of neurological targets like neurotransmitter receptors and transporters. [2] The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core is a valuable building block for creating libraries of novel compounds. Its structure suggests potential as:
-
A Scaffold for CNS Agents: The azepine motif is a core component of drugs like Carbamazepine (an anticonvulsant) and various antidepressants. [9][10]This history suggests that derivatives of this hexahydroimidazo-azepine could be explored for similar neuropharmacological activities.
-
A Bioisosteric Replacement: The fused ring system can act as a rigidified replacement for more flexible linkers or other heterocyclic systems in known bioactive molecules, potentially improving potency, selectivity, or pharmacokinetic properties. For example, a tetrahydro-pyrimidoazepine core was successfully used as a bioisosteric replacement to discover novel TRPV1 antagonists. [11]* A Fragment for Lead Discovery: In fragment-based drug discovery, this compound serves as an excellent starting point. The multiple nitrogen atoms provide handles for synthetic elaboration, allowing chemists to systematically explore the chemical space around the core structure to identify potent and selective ligands for new drug targets.
Postulated Mechanism of Action
While specific biological data for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is not extensively published, its mechanism of action can be postulated based on the well-documented pharmacology of its constituent parts and related molecules.
Many antiepileptic drugs (AEDs) and other CNS-active agents function by modulating voltage-gated ion channels or neurotransmitter systems. [12]Carbamazepine, for instance, primarily acts by blocking voltage-gated sodium channels, preventing repetitive neuronal firing. [9][13]Given the structural similarity of the azepine core, it is plausible that derivatives of this compound could exhibit similar activity.
The imidazole portion provides sites for crucial molecular interactions that drive binding affinity and selectivity.
Sources
- 1. Buy 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine | 303021-31-0 [smolecule.com]
- 2. jopir.in [jopir.in]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. m.molbase.com [m.molbase.com]
- 7. 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine;dihydrochloride 95% | CAS: 943722-25-6 | AChemBlock [achemblock.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbamazepine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 13. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
Spectroscopic Elucidation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: A Technical Guide for Researchers
Introduction
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is a fused heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. Its structure, combining a five-membered imidazole ring with a seven-membered azepine ring, presents a unique three-dimensional architecture with potential for diverse biological activities. As with any novel compound in a drug discovery pipeline, a thorough structural characterization is paramount. This guide provides an in-depth analysis of the expected spectroscopic data for this molecule, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The structure of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine features a saturated azepine ring fused to an imidazole ring. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.
Figure 3: Potential fragmentation pathways of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
-
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atoms in the azepine ring is a likely fragmentation pathway. This could lead to the loss of small neutral molecules like ethene (C₂H₄) or imine fragments.
-
Loss of HCN: A characteristic fragmentation of imidazole-containing compounds is the loss of hydrogen cyanide (HCN, 27 Da).
-
Ring Cleavage of Azepine: The seven-membered ring can undergo various ring-opening and cleavage reactions, leading to a complex pattern of fragment ions.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or by hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of technique will depend on the volatility and thermal stability of the compound.
-
Ionization Method: For molecular weight determination, soft ionization techniques like ESI or CI are preferred to minimize fragmentation and maximize the abundance of the molecular ion or protonated molecule. For structural elucidation through fragmentation patterns, EI is a common choice.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is highly recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): To further investigate the fragmentation pathways, tandem mass spectrometry (MS/MS) experiments can be performed. In an MS/MS experiment, the molecular ion is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. By understanding the expected NMR, IR, and MS data, researchers and drug development professionals will be better equipped to identify and characterize this and related heterocyclic compounds. The experimental protocols outlined herein provide a solid foundation for obtaining high-quality spectroscopic data. While the predictions in this guide are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure elucidation.
References
-
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
El kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 3(2), 101-105. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4849–4860. Retrieved from [Link]
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
MOLBASE. (n.d.). 1,4,5,6,7,8-hexahydro-imidazo[4,5-d]azepine. Retrieved from [Link]
Solubility and Stability of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: A Framework for Preformulation and Development
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract: The journey of a novel chemical entity from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for characterizing 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, a nitrogen-containing heterocyclic compound. Due to the limited publicly available data on this specific molecule[1], this document serves as a practical, protocol-driven manual for researchers and drug development professionals. It outlines the strategic rationale and detailed methodologies required to generate a robust solubility and stability profile, thereby enabling informed decisions in formulation, analytical method development, and regulatory submissions. We will proceed from theoretical physicochemical predictions to detailed, field-proven experimental protocols for solubility assessment and forced degradation studies, in line with regulatory expectations[2][3].
Introduction: The Pivotal Role of Preformulation Studies
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine belongs to the azepine class of compounds, a scaffold known for a wide range of pharmacological activities, including antipsychotic, antidepressant, and anticancer properties[4][5]. The successful development of any such active pharmaceutical ingredient (API) hinges on its ability to be formulated into a safe, effective, and stable dosage form. Solubility dictates bioavailability and the choice of delivery system, while stability determines the drug's shelf-life and impurity profile[6][7].
This guide establishes the foundational experiments necessary to build a comprehensive profile for this molecule, treating it as a new chemical entity (NCE). The causality behind each experimental choice is explained to provide not just a method, but a strategic approach.
Physicochemical Landscape: Predicting Behavior to Guide Experimentation
Before embarking on wet-lab experiments, an in silico analysis of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine structure provides critical insights that inform our experimental design.
-
Ionization (pKa): The structure contains an imidazole ring and a saturated azepine ring, both featuring basic nitrogen atoms. The imidazole moiety is weakly basic, while the secondary amine in the azepine ring is more strongly basic. This dual nature suggests the molecule will have at least two pKa values and that its solubility will be highly dependent on pH. We can predict that the compound will be predominantly ionized and more soluble in acidic environments (pH < pKa) and less soluble at neutral or basic pH where it is in its free base form.
-
Lipophilicity (LogP): The fused ring system with multiple nitrogen atoms suggests a degree of polarity. A calculated LogP (cLogP) would likely be low to moderate, indicating that while it has some lipophilic character, its solubility in aqueous media, especially at acidic pH, should be achievable. This prediction helps in selecting appropriate solvent systems for both solubility studies and chromatography.
This predictive analysis forms the basis of our experimental strategy, emphasizing pH-dependent solubility profiling and the need for analytical methods that can handle a polar, basic compound[8][9].
Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's absorption and bioavailability[6]. We must assess both kinetic and thermodynamic solubility to gain a full picture. Kinetic solubility measures the precipitation of a compound from a supersaturated solution (often from a DMSO stock), which is relevant for early discovery screenings[10]. Thermodynamic solubility, the true equilibrium value, is the gold standard for preformulation and is typically determined by the shake-flask method[10][11].
Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility in various pharmaceutically relevant media. The choice of media is driven by our pKa predictions, covering a range of physiological and formulation-relevant pH values.
Objective: To determine the saturation concentration of the compound at equilibrium.
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., 0.1 N HCl, pH 1.2; Acetate buffer, pH 4.5; Phosphate buffer, pH 6.8 and 7.4) and relevant organic solvents (e.g., Ethanol, Propylene Glycol, PEG 400).
-
Sample Preparation: Add an excess amount of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine powder to vials containing a fixed volume (e.g., 2 mL) of each selected medium. The presence of solid material at the end of the experiment is crucial to ensure saturation[11].
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25 °C and 37 °C to simulate room temperature and physiological conditions, respectively). Agitate for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles. Causality Note: Filter selection is critical to prevent drug adsorption, which could lead to underestimated solubility. A pre-validation of filter compatibility is recommended.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 4.2).
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each medium and temperature.
Data Presentation: Solubility Profile
Summarize the quantitative results in a clear, structured table for easy comparison.
| Solvent/Medium | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 25 | Experimental Value |
| 0.1 N HCl | 1.2 | 37 | Experimental Value |
| Acetate Buffer | 4.5 | 25 | Experimental Value |
| Acetate Buffer | 4.5 | 37 | Experimental Value |
| Phosphate Buffer | 6.8 | 25 | Experimental Value |
| Phosphate Buffer | 6.8 | 37 | Experimental Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value |
| Phosphate Buffer | 7.4 | 37 | Experimental Value |
| Water | ~7.0 | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| Propylene Glycol | N/A | 25 | Experimental Value |
Stability Assessment and Forced Degradation
Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the ICH[3][12]. Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the "stability-indicating" nature of analytical methods[2][13]. These studies expose the API to conditions more severe than accelerated stability testing to purposefully induce degradation[3][7].
The Logic of Stress Testing
The goal is not to completely destroy the molecule but to achieve a target degradation of 5-20%[7]. This level of degradation is sufficient to produce and detect primary degradants without generating secondary or tertiary products that would not be relevant under normal storage conditions. The overall workflow for this process is outlined below.
Caption: General workflow for forced degradation studies.
Experimental Protocol: Forced Degradation Studies
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic and Basic Hydrolysis:
-
Acid: Mix the stock solution with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base: Mix the stock solution with 0.1 N NaOH. Store under the same temperature and time conditions.
-
At each time point, withdraw a sample, neutralize it (base for the acid sample, acid for the base sample), and dilute to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours). Causality Note: The imidazole ring can be susceptible to oxidation. This condition is critical for identifying potential oxidative liabilities.
-
-
Thermal Degradation:
-
Expose the solid API powder to dry heat in a calibrated oven (e.g., 80 °C).
-
Separately, store a solution of the API at the same elevated temperature.
-
Sample at various time points, dissolve the solid as needed, and analyze.
-
-
Photolytic Degradation:
-
Expose both the solid API and a solution of the API to controlled UV and visible light conditions as specified in ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
-
Analysis of Stressed Samples:
-
Analyze all samples using a developed HPLC method with a photodiode array (PDA) detector. The PDA is crucial for assessing peak purity and identifying the emergence of new chromophores.
-
LC-MS should be used in parallel to obtain mass information on the parent compound and any new peaks that appear, which is the first step in structural elucidation of degradants[14].
-
Protocol: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that accurately quantifies the API in the presence of its degradation products, impurities, and excipients[12][13].
Objective: To develop a chromatographic method that resolves the parent peak from all process impurities and degradation products generated during stress testing.
Methodology:
-
Column and Mobile Phase Screening:
-
Given the polar and basic nature of the analyte, a reversed-phase C18 column is a good starting point.
-
Screen mobile phases consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (acetonitrile or methanol). Causality Note: The pH of the aqueous phase is critical. A pH between 3 and 6 is often optimal for basic compounds to ensure consistent ionization and good peak shape.
-
Use a gradient elution (e.g., starting with a low percentage of organic modifier and increasing over time) to ensure that both the polar parent compound and potentially less polar degradants are eluted and resolved.
-
-
Method Optimization:
-
Inject a cocktail of the stressed samples (where significant degradation was observed) to create a worst-case scenario for resolution.
-
Fine-tune the gradient slope, flow rate, column temperature, and mobile phase pH to achieve baseline separation between the parent peak and all degradant peaks (Resolution > 1.5).
-
-
Detection:
-
Use a PDA detector to monitor across a range of wavelengths. Select the optimal wavelength for quantification based on the API's UV spectrum, ensuring minimal interference from degradants.
-
-
Validation:
-
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the clean separation of the parent peak in the stressed samples.
-
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
References
-
Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepines, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
MOLBASE. (n.d.). 1,4,5,6,7,8-hexahydro-imidazo[4,5-d]azepine. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
PubChem. (n.d.). 1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo(4',5':4,5)benzo(1,2-d)azepine. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
MDPI. (2020). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 25(10), 2345. [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(8), 1-11. [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 378(3), 635-641. [Link]
-
PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2014). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3185-3195. [Link]
-
Kumar, V., & Sharma, V. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Pharmaceutical and Scientific Innovation, 3(5), 414-419. [Link]
-
Sultana, N., & Arayne, M. S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(8), 23-31. [Link]
-
Sharma, A., & Singh, A. K. (2021). Synthesis, Characterization and Biological Screening of Azepine Derivative. Journal of Nepal Chemical Society, 42(1), 84-90. [Link]
-
Journal of Pharma Insights and Research. (n.d.). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Retrieved from [Link]
Sources
- 1. 1,4,5,6,7,8-hexahydro-imidazo[4,5-d]azepine|303021-32-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nepjol.info [nepjol.info]
- 5. jopir.in [jopir.in]
- 6. rheolution.com [rheolution.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. scispace.com [scispace.com]
- 14. actascientific.com [actascientific.com]
The Hexahydroimidazo[4,5-d]azepine Scaffold: A Promising Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for novel chemical scaffolds that can serve as the foundation for new therapeutic agents is a perpetual endeavor in medicinal chemistry. The hexahydroimidazo[4,5-d]azepine core, a unique fused heterocyclic system, represents a promising yet underexplored scaffold. Its three-dimensional architecture, conferred by the saturated azepine ring fused to an imidazole moiety, offers a rich canvas for chemical modifications to achieve specific and potent biological activities. This technical guide provides a comprehensive overview of the potential biological activities associated with this scaffold, drawing insights from closely related analogues and foundational principles of medicinal chemistry. We delve into synthetic strategies, explore potential therapeutic applications in oncology, virology, and infectious diseases, and provide detailed experimental protocols for the biological evaluation of compounds based on this core. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of the hexahydroimidazo[4,5-d]azepine scaffold.
Introduction: The Rationale for Exploring the Hexahydroimidazo[4,5-d]azepine Scaffold
The fusion of an imidazole ring with an azepine nucleus creates a heterocyclic system with significant potential for drug discovery. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, offering sites for hydrogen bonding and electrostatic interactions. The seven-membered azepine ring provides a flexible, non-planar structure that can allow for optimal positioning of substituents to interact with biological targets. The saturated nature of the hexahydroazepine component of the scaffold imparts a three-dimensional character that can lead to enhanced binding affinity and selectivity compared to planar aromatic systems.
While direct literature on the hexahydroimidazo[4,5-d]azepine scaffold is emerging, the broader family of fused imidazole-azepine heterocycles has demonstrated a wide array of biological activities. These include anticancer, antiviral, and enzyme inhibitory properties. This guide will synthesize the available information on closely related structures to project the potential therapeutic avenues for the hexahydroimidazo[4,5-d]azepine core.
Synthetic Strategies: Accessing the Imidazo-Azepine Core
The synthesis of the imidazo-azepine core can be approached through various strategies, often involving the construction of the azepine ring onto a pre-formed imidazole or vice versa. A key synthetic approach for a closely related scaffold, the 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine, provides a valuable blueprint. This method involves the condensation of a cyclic amine precursor with an alpha-haloketone.
General Synthetic Scheme for 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines
A plausible synthetic route to access derivatives of the imidazo-azepine core is outlined below. This multi-step synthesis begins with the formation of a substituted 2-amino-1-arylethanone, which is then condensed with a cyclic imine ether.
Caption: General synthetic pathway to 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines.
Potential Biological Activities and Therapeutic Targets
Based on the activities of structurally related compounds, the hexahydroimidazo[4,5-d]azepine scaffold is predicted to have potential in several therapeutic areas.
Anticancer Activity
Fused imidazole-containing heterocycles are a rich source of anticancer compounds. For instance, tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f][1][2]diazepines have demonstrated potent, broad-spectrum in vitro anticancer activity against lung, breast, prostate, and ovarian cancer cell lines.[1] These compounds were designed based on molecular modeling studies with human RNA helicase (hDDX3) as a target.[1] The structural similarity suggests that the hexahydroimidazo[4,5-d]azepine scaffold could also be explored for the development of novel anticancer agents.
Potential Anticancer Targets:
-
Kinases: Many fused imidazole derivatives act as kinase inhibitors. The hexahydroimidazo[4,5-d]azepine core could be decorated with substituents to target the ATP-binding site of various kinases implicated in cancer, such as EGFR, VEGFR, and PI3K.[3][4]
-
Tubulin: Some imidazole-containing compounds have been shown to inhibit tubulin polymerization, a validated anticancer mechanism.
-
DNA Intercalators and Topoisomerase Inhibitors: The planar imidazole portion of the scaffold, combined with appropriate aromatic substituents, could allow for intercalation into DNA or inhibition of topoisomerase enzymes.
Antiviral Activity
Imidazole and its fused derivatives have a long history in antiviral drug discovery.[2][5][6] Compounds containing an imidazo[4,5-e][1][2]diazepine-4,8-dione ring system have shown potent activities against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). The structural features of the hexahydroimidazo[4,5-d]azepine scaffold could be exploited to develop novel antiviral agents.
Potential Antiviral Mechanisms:
-
Inhibition of Viral Enzymes: The scaffold could serve as a template for designing inhibitors of viral proteases, polymerases, or helicases.
-
Interference with Viral Entry: By presenting appropriate functional groups, derivatives could block the interaction of viral surface proteins with host cell receptors.
-
Modulation of Host Factors: Some antiviral compounds act by modulating host cell pathways that are essential for viral replication.
Antibacterial and Antifungal Activity
Recent studies on 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts have revealed promising antibacterial and antifungal activities.[2] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Table 1: Antimicrobial Activity of Selected 3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine Derivatives [2]
| Compound ID | R (Aryl Group) | R' (Quaternizing Group) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 9a | Phenyl | 3,4-Dichlorobenzyl | 16 | 32 |
| 10b | 4-Chlorophenyl | Phenacyl | 8 | 16 |
| 10c | 4-Bromophenyl | Phenacyl | 8 | 16 |
| 10e | 4-Nitrophenyl | Phenacyl | 4 | 8 |
Note: This table is a representation of data from closely related compounds to illustrate the potential of the scaffold.
Structure-Activity Relationships (SAR)
While a detailed SAR for the hexahydroimidazo[4,5-d]azepine scaffold is yet to be established, preliminary insights can be drawn from related imidazo-azepine derivatives.
Caption: Workflow for the MTT cell viability assay.
Protocol for Antiviral Activity: Plaque Reduction Assay
This protocol is designed to evaluate the ability of compounds to inhibit the replication of a lytic virus.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Infection medium (serum-free medium)
-
Test compounds dissolved in DMSO
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells into plates to form a confluent monolayer.
-
Infection and Treatment: Prepare serial dilutions of the test compounds in infection medium. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Aspirate the growth medium from the cells and infect with the virus-compound mixture.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Carefully aspirate the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).
-
Plaque Visualization: Aspirate the overlay, fix the cells, and stain with crystal violet.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC₅₀ value.
Protocol for Enzyme Inhibition: Kinase Assay
This is a general protocol for a biochemical kinase assay to determine the inhibitory activity of compounds.
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound and Enzyme Pre-incubation: Add the test compounds at various concentrations to the wells of a 384-well plate. Add the kinase enzyme solution to all wells. Incubate for 10-30 minutes at room temperature.
-
Kinase Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value.
Conclusion and Future Directions
The hexahydroimidazo[4,5-d]azepine scaffold represents a compelling starting point for the development of novel therapeutic agents. While direct biological data for this specific scaffold is still emerging, the promising anticancer, antiviral, and antimicrobial activities of closely related fused imidazole-azepine systems provide a strong rationale for its further investigation. The synthetic accessibility of this core structure, coupled with the potential for diverse chemical modifications, offers a rich field for medicinal chemistry exploration.
Future research should focus on:
-
The development and optimization of synthetic routes to the hexahydroimidazo[4,5-d]azepine core.
-
The synthesis of a diverse library of derivatives with systematic variations of substituents on both the imidazole and azepine rings.
-
High-throughput screening of these libraries against a broad range of biological targets, including kinases, viral enzymes, and microbial pathogens.
-
Detailed structure-activity relationship studies to guide the optimization of lead compounds.
-
In vivo evaluation of promising candidates in relevant animal models.
By systematically exploring the chemical space around the hexahydroimidazo[4,5-d]azepine scaffold, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.
References
-
Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f]d[1][2]iazepines. (2013). European Journal of Medicinal Chemistry, 60, 266-273. [Link]
- Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A. (2018). Bioorganic & Medicinal Chemistry Letters, 28(5), 866-868.
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2020). Molecules, 25(22), 5484. [Link]
-
The Novel [4,5-e]D[1][2]iazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. (2011). Molecules, 16(8), 6649-6659.
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2021). In Coronavirus Disease - COVID-19. IntechOpen. [Link]
-
Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. (2009). European Journal of Medicinal Chemistry, 44(6), 2347-2353. [Link]
-
A review of ceramide analogs as potential anticancer agents. (2014). Future Medicinal Chemistry, 6(11), 1313-1331. [Link]
- Antimitotic activity of ceratamines. (2005). Cancer Research, 65(1), 203-211.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). Cell, 145(7), 1106-1118.
-
6,7-Dihydrobenzo[f]benzoi[5]midazo[1,2-d]o[1]xazepine derivatives as selective inhibitors of PI3Kα. (2015). Bioorganic & Medicinal Chemistry, 23(6), 1254-1262. [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry, 31(5), 515-528. [Link]
- Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(10), 2969-2973.
- Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). Scientific Reports, 13(1), 669.
-
Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. (2006). Bioorganic & Medicinal Chemistry Letters, 16(19), 5102-5106. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. researchhub.com [researchhub.com]
- 6. texaschildrens.org [texaschildrens.org]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Fused Imidazole-Azepine Heterocyclic Systems for Drug Discovery Professionals
The fusion of an imidazole ring with an azepine core creates a unique heterocyclic system that holds significant promise in the landscape of modern drug discovery. The imidazole ring, an essential component of biological building blocks like histidine, is a five-membered aromatic heterocycle renowned for its ability to engage in various biological interactions.[1][2] Its electron-rich nature and capacity for hydrogen bonding allow imidazole-containing molecules to bind effectively with a multitude of enzymes and receptors.[3][4] When fused to an azepine—a seven-membered nitrogen-containing ring known for conferring conformational flexibility and novel vector orientations for substituents—the resulting scaffold presents a compelling three-dimensional architecture for targeting complex biological systems.
This guide provides a comprehensive technical review of fused imidazole-azepine systems, intended for researchers, medicinal chemists, and drug development scientists. We will delve into the causality behind synthetic strategies, explore the established and potential therapeutic applications, and provide detailed, field-proven protocols. By grounding our discussion in authoritative literature and validated experimental design, this document serves as both a strategic overview and a practical handbook for harnessing the potential of this versatile molecular framework.
Part 1: Core Synthetic Strategies and Mechanistic Rationale
The construction of the fused imidazole-azepine skeleton requires a thoughtful orchestration of chemical reactions. The most successful strategies often involve a sequential approach: the formation of a functionalized imidazole followed by an intramolecular cyclization to build the seven-membered azepine ring. This methodology allows for modularity and the generation of molecular complexity from simple, readily available starting materials.[5]
The Van Leusen/Intramolecular Cyclization Blueprint
A highly effective and versatile strategy for synthesizing fused imidazole-azepine derivatives is the sequential van Leusen imidazole synthesis followed by an intramolecular cyclization reaction, such as a Heck or enyne metathesis reaction.[5][6]
Causality and Experimental Choice: The van Leusen reaction is a powerful multicomponent reaction that constructs the imidazole core in a single step from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[6][7] Its selection is strategic because it allows for the pre-installation of functionalities required for the subsequent azepine ring formation. By choosing an aldehyde and an amine that contain strategically placed reactive handles (e.g., a vinyl bromide and a double bond for a Heck reaction), the groundwork for the final cyclization is laid at the very beginning of the synthesis. This convergent approach is highly efficient for building molecular diversity.
Key Synthetic Pathways:
-
Sequential van Leusen/Intramolecular Heck Reaction: This route is used to generate fused imidazo[1,5-a]azepine systems. The process begins with the condensation of an aldehyde containing a vinylogous bromide with an amine containing a double bond. The subsequent addition of TosMIC and a base like potassium carbonate (K₂CO₃) initiates the van Leusen reaction to form the imidazole ring. The final step is a palladium-catalyzed intramolecular Heck reaction, which forms the C-C bond to close the seven-membered azepine ring.[5][6]
-
Sequential van Leusen/Enyne Metathesis: This pathway generates a different class of fused imidazo-azepine analogs. It involves the condensation of an aldehyde (e.g., 4-pentenal) with an amine containing an alkyne (e.g., but-2-yn-1-amine). After the van Leusen imidazole synthesis, an intramolecular enyne metathesis reaction, typically catalyzed by a Grubbs catalyst, facilitates the formation of the cyclized azepine product containing a diene functional group.[6][7]
Workflow Diagram: Van Leusen/Heck Synthesis
Caption: Van Leusen/Heck reaction workflow for imidazo-azepine synthesis.
Experimental Protocol: Synthesis of Imidazo[1,5-a]azepine Derivatives via van Leusen/Heck Reaction
This protocol is adapted from established methodologies for the synthesis of fused imidazole rings.[6]
Self-Validating System: The success of each step validates the previous one. The formation of the imine is a prerequisite for the van Leusen reaction. The successful isolation of the imidazole intermediate confirms the first major transformation. Finally, the consumption of the intermediate and the appearance of the final product, confirmed by mass spectrometry and NMR, validate the entire sequence.
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
To a solution of an appropriate aldehyde-containing vinylogous bromide (1.0 eq) in anhydrous Dimethylformamide (DMF), add an amine-containing a double bond (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the in-situ formation of the corresponding imine. Progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Van Leusen Imidazole Synthesis:
-
To the reaction mixture containing the imine, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq).
-
Add finely ground potassium carbonate (K₂CO₃) (2.5 eq) portion-wise to the stirring solution.
-
Continue stirring at room temperature for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude imidazole intermediate via flash column chromatography on silica gel.
-
-
Intramolecular Heck Cyclization:
-
In a sealed reaction vessel, dissolve the purified imidazole intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add a palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and a phosphine ligand like triphenylphosphine (PPh₃, 0.2 eq).
-
Add a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Seal the vessel and heat the reaction to 80-100 °C for 8-16 hours. Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the resulting residue by flash column chromatography to yield the final fused imidazo-azepine product.
-
Part 2: Therapeutic Applications and Biological Significance
While the fused imidazole-azepine core is an emerging area of research, the extensive investigation into structurally related scaffolds like imidazopyridines and benzimidazoles provides a strong rationale for its therapeutic potential.[8][9][10] These related systems are considered "privileged structures" and are found in numerous marketed drugs, offering insights into the likely biological targets for imidazole-azepine derivatives.[11][12]
Antimicrobial and Antifungal Activity
A direct and promising application of the imidazole-azepine core has been demonstrated in the development of antimicrobial agents.
Mechanism of Action: A series of novel 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salts have been synthesized and evaluated for their antimicrobial and antifungal properties.[13] These compounds belong to the class of Quaternary Ammonium Compounds (QACs), which are cationic biocides. Their primary mechanism of action involves the disruption of microbial cell membranes. The positively charged nitrogen atom is attracted to the negatively charged components of the bacterial or fungal cell wall, leading to impaired membrane permeability, leakage of cellular contents, and ultimately, cell death.[13]
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a representative imidazo[1,2-a]azepine quaternary salt against various microbial strains.
| Compound ID | Organism | MIC (µg/mL) |
| 6c | Staphylococcus aureus | 4 |
| 6c | Escherichia coli | 8 |
| 6c | Klebsiella pneumoniae | 8 |
| 6c | Acinetobacter baumannii | 16 |
| 6c | Cryptococcus neoformans | 4 |
| 6c | Candida albicans | >64 |
| Data sourced from Y. V. Dmytriv, et al. (2021).[13] |
Field-Proven Insight: While compound 6c showed significant and broad-spectrum activity, it also displayed cytotoxicity against mammalian cells, suggesting its antimicrobial effect may be linked to general cytotoxicity.[13] This is a critical consideration in drug development. Future work in this area must focus on decoupling antimicrobial efficacy from host cell toxicity, perhaps by modifying peripheral substituents to enhance selectivity for microbial membranes over mammalian ones.
Potential in Oncology: A Kinase Inhibition Hypothesis
The imidazole scaffold is a cornerstone in the development of kinase inhibitors, a major class of anticancer drugs.[14][15] Many successful kinase inhibitors feature an imidazole or a related nitrogen-containing heterocycle that acts as a "hinge-binder," forming crucial hydrogen bonds with the ATP-binding site of the target kinase.
Authoritative Grounding: Given the structural analogy to proven pharmacophores, it is highly probable that the fused imidazole-azepine core can be elaborated to create potent and selective kinase inhibitors. The azepine ring offers a distinct advantage by providing novel exit vectors from the core scaffold, allowing chemists to design substituents that can probe deeper pockets within the kinase active site to achieve greater potency and selectivity, thereby reducing off-target effects.
Diagram: Generalized Kinase Inhibition by an Imidazole-Based Scaffold
Caption: Imidazole core acting as a hinge-binder in a kinase active site.
Part 3: Future Outlook and Strategic Directions
The fused imidazole-azepine heterocyclic system represents a frontier in medicinal chemistry with substantial untapped potential. The synthetic routes are established and robust, allowing for the creation of diverse chemical libraries.[5][6][7] The initial findings in antimicrobial research are promising and provide a clear path for optimization.[13]
Key Future Directions:
-
Expansion of Biological Screening: Libraries of imidazole-azepine derivatives should be screened against a wider range of biological targets, with a particular focus on protein kinases, G-protein coupled receptors (GPCRs), and ion channels, given the known activities of related scaffolds.[4]
-
Structure-Based Drug Design: For promising hits, co-crystallization studies with target proteins should be pursued. This will enable a detailed understanding of the binding mode and facilitate rational, structure-based design of next-generation compounds with improved potency and selectivity.
-
Exploration of Isomeric Scaffolds: Systematic synthesis and evaluation of different fusion patterns (e.g., imidazo[4,5-d]azepine, imidazo[1,2-a]azepine) are necessary to fully map the structure-activity relationship and unlock the potential of the entire class of molecules.[16]
-
Development of Green Chemistry Approaches: Future synthetic work should focus on developing more environmentally benign protocols, potentially utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and solvent usage.[10]
References
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Available at: [Link]
-
Synthesis of Fused Imidazo Azepine Derivatives by Sequential van Leusen/Enyne Metathesis Reactions. (2005). ResearchGate. Available at: [Link]
-
Synthesis of fused imidazo-pyridine and -azepine derivatives by sequential van Leusen/Heck reactions. (2006). Sci-Hub. Available at: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). ResearchGate. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). PubMed. Available at: [Link]
-
New protocols to access imidazoles and their ring fused analogues: synthesis from N-propargylamines. (2017). Royal Society of Chemistry. Available at: [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. (2022). ChemRxiv. Available at: [Link]
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). ResearchGate. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2018). PubMed. Available at: [Link]
-
The Novel [4,5-e][5][6]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. (2014). National Institutes of Health (NIH). Available at: [Link]
-
Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2020). ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). MDPI. Available at: [Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. Available at: [Link]
-
Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2024). ResearchGate. Available at: [Link]
-
An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). PubMed. Available at: [Link]
-
Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and Medicinal Uses of Azepines. (N.D.). Pharmaguideline. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of fused imidazo-pyridine and -azepine derivatives by sequential van Leusen/Heck reactions / Tetrahedron Letters, 2006 [sci-hub.ru]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 15. ijsrtjournal.com [ijsrtjournal.com]
- 16. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Silico Prediction of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Bioactivity
Executive Summary
The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold represents a promising, yet underexplored, heterocyclic system in medicinal chemistry. Its structural complexity and similarity to known bioactive purine analogs suggest significant therapeutic potential. This guide outlines a comprehensive in silico workflow designed to systematically predict and characterize the bioactivity of this scaffold, enabling researchers to prioritize synthetic efforts, identify novel biological targets, and accelerate the drug discovery pipeline. By integrating ligand-based and structure-based computational methods, from target prediction and quantitative structure-activity relationship (QSAR) modeling to molecular docking and pharmacokinetic profiling, this document provides a robust, self-validating framework for the modern drug development professional. Each step is grounded in established scientific principles, explaining not just the protocol, but the causal logic behind key methodological choices to ensure accuracy, reproducibility, and actionable insights.
Introduction: The Imidazo[4,5-d]azepine Scaffold and the Imperative for Computational Prediction
The fusion of an imidazole ring with an azepine core creates the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine system, a seven-membered heterocyclic structure. This scaffold is of significant interest as it mimics the core structure of purines, which are fundamental to countless biological processes. Derivatives of the related imidazo[4,5-e][1][2]diazepine ring system have demonstrated potent in vitro activity against various cancer cell lines and as antiviral agents.[3] The azepine ring itself is a privileged structure found in numerous pharmacologically active compounds.[4][5]
Given this potential, the exploration of the vast chemical space surrounding this scaffold is a compelling objective. However, traditional high-throughput screening (HTS) is resource-intensive and often inefficient in early-stage discovery. Computational methods, collectively known as in silico or computer-aided drug design (CADD), offer a powerful alternative to streamline this process.[6][7] These techniques enable the rapid prediction of a compound's biological activity, potential targets, and drug-like properties before a single molecule is synthesized, thereby reducing costs and accelerating timelines.[6]
This guide presents an integrated, multi-pillar strategy for predicting the bioactivity of novel 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives. The workflow is designed to be iterative and self-validating, moving from broad, hypothesis-generating predictions to specific, high-confidence structural interactions.
Pillar 1: Target Identification & Prioritization
Before assessing bioactivity, one must first ask: "What does this molecule likely interact with?" Target identification, or "target fishing," addresses this by screening the compound against databases of known biological targets. This is a crucial first step when exploring a novel scaffold where the mechanism of action is unknown.
Rationale and Methodology
The primary methodology is reverse screening, which flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many targets.[8] This is often achieved through ligand-based similarity approaches. The underlying principle is that structurally similar molecules are likely to bind to similar protein targets.
Protocol: Target Prediction using Similarity Searching
-
Ligand Preparation:
-
Generate a 2D or 3D structure of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core or a specific derivative.
-
Convert the structure to a simplified molecular representation, such as the SMILES (Simplified Molecular-Input Line-Entry System) string.
-
-
Database Selection:
-
Utilize publicly accessible, high-quality databases that link chemical structures to bioactivity data. Key resources include:
-
ChEMBL: A manually curated database of bioactive molecules with drug-like properties.[9]
-
PubChem: A comprehensive public repository for small molecules and their biological activities.
-
-
Specialized databases like SMMDB (for neurological disease targets) or DLiP-PPI (for protein-protein interaction targets) may also be relevant depending on the therapeutic area of interest.[10][11]
-
-
Execution with Web-Based Tools:
-
Submit the SMILES string of the query molecule to a target prediction server like SwissTargetPrediction .
-
These servers compare the 2D and 3D similarity of the query molecule to a library of known active ligands.
-
The output is a ranked list of potential protein targets, prioritized by the probability of interaction.
-
-
Target Prioritization:
-
Analyze the ranked list. High-ranking targets with consistent predictions across multiple algorithms or servers are prioritized.
-
Cross-reference the potential targets with literature on related imidazopyridine or azepine derivatives to check for established biological roles.[12][13] This adds a layer of biological validation to the computational prediction.
-
The prioritized list of targets (e.g., specific kinases, GPCRs, or enzymes) forms the basis for the more focused structure-based analyses in Pillar 3.
-
Pillar 2: Ligand-Based Approaches for Bioactivity Prediction
When the 3D structure of a biological target is unknown or unconfirmed, ligand-based methods become paramount.[14][15] These approaches leverage the collective information from a set of known active and inactive molecules to build predictive models.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical features of a set of compounds and their biological activity.[16] For a series of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives, a robust QSAR model can predict the activity of unsynthesized analogs, guiding the design of more potent molecules.[17][18]
-
Data Curation:
-
Collect a dataset of at least 20-30 structurally related heterocyclic compounds with experimentally determined biological activity (e.g., IC₅₀ or Kᵢ values) against a specific target. Data should be sourced from reliable databases like ChEMBL.[9]
-
Convert activity values to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to linearize the data distribution.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors. These are numerical values that encode structural, physicochemical, electronic, and topological properties.[17]
-
Utilize software like PaDEL-Descriptor or RDKit to generate descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological polar surface area, electronic energy).[17]
-
-
Model Building and Validation (Self-Validation System):
-
Data Splitting: Divide the dataset into a training set (~80%) and a test set (~20%). The training set is used to build the model, while the test set is held back to externally validate its predictive power.
-
Algorithm Selection: Employ a statistical method, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, to build the model.[19][20]
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. The key statistic is the cross-validated R² (Q²). A Q² > 0.5 is generally considered acceptable.
-
External Validation: Use the final model to predict the activity of the compounds in the test set. The predictive power is measured by the R²_pred value. An R²_pred > 0.6 indicates a model with good predictive ability.
-
Trustworthiness Check: Adhere to the Golbraikh & Tropsha criteria for model acceptability to ensure the model is not the result of chance correlation.
-
-
Interpretation and Application:
-
Analyze the descriptors included in the final QSAR equation. These descriptors reveal which molecular properties are critical for bioactivity. For example, a positive coefficient for a descriptor related to hydrophobicity suggests that increasing lipophilicity in that region of the molecule may enhance activity.
-
Use the validated model to predict the pIC₅₀ of novel, unsynthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives to prioritize the most promising candidates for synthesis.
-
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) essential for biological activity.[14][21] A pharmacophore model serves as a 3D query to screen compound libraries for molecules that possess the required features in the correct spatial orientation.[2][22]
-
Model Generation: Align a set of known active molecules and extract the common chemical features responsible for their activity. This creates a ligand-based pharmacophore model.[14][15]
-
Virtual Screening: Use the pharmacophore model as a filter to rapidly screen large virtual libraries of compounds. Molecules that match the pharmacophore's features are selected as potential hits.
-
Application: For the imidazo[4,5-d]azepine scaffold, a pharmacophore model can be used to identify novel R-group substitutions that would best satisfy the binding requirements of a target, even without knowing the target's precise 3D structure.
Pillar 3: Structure-Based Approaches for Bioactivity Prediction
When a high-resolution 3D structure of a prioritized biological target is available (from X-ray crystallography, NMR, or homology modeling), structure-based drug design (SBDD) becomes the most powerful predictive tool.[6] Molecular docking is the cornerstone of SBDD.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site.[23] It computationally simulates the "handshake" between the molecule and the protein, providing invaluable insights into the structural basis of molecular recognition.[23][24]
-
Target Protein Preparation:
-
Acquisition: Download the 3D structure of a prioritized target from the Protein Data Bank (PDB).
-
Cleaning: Remove non-essential components from the PDB file, such as water molecules, co-factors, and ions, unless they are known to be critical for binding.[24]
-
Protonation: Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.
-
Charge Assignment: Assign partial charges to the protein atoms using a force field (e.g., AMBER).
-
Tools: This preparation is typically performed using software like UCSF Chimera or AutoDock Tools.[25]
-
-
Ligand Preparation:
-
Generate the 3D structure of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivative.
-
Assign partial charges (e.g., Gasteiger charges).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
Tools: OpenBabel or Avogadro can be used for this step.[26]
-
-
Binding Site Definition:
-
Define the search space for the docking algorithm. This is typically a 3D grid box centered on the known active site of the protein. If the active site is unknown, blind docking (using a grid box that covers the entire protein surface) can be performed.
-
-
Docking Execution:
-
Use a docking program like AutoDock Vina to run the simulation. The program will systematically sample different conformations and orientations of the ligand within the defined grid box.
-
The program's scoring function estimates the binding affinity (in kcal/mol) for each pose. Lower, more negative values indicate stronger predicted binding.[23]
-
-
Results Analysis and Interpretation:
-
Binding Affinity: Rank derivatives based on their predicted binding affinity. This provides a quantitative estimate of potency.
-
Binding Pose: Visualize the top-ranked pose in the protein's active site using software like PyMOL or Chimera. Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and specific amino acid residues. This analysis provides a structural hypothesis for the molecule's activity and is critical for guiding further optimization.
-
Pillar 4: ADMET & Druglikeness Prediction
A potent molecule is useless as a drug if it is toxic or cannot reach its target in the body. Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) are major causes of late-stage drug development failure.[6][22] In silico ADMET prediction is therefore a critical filtering step.
Rationale and Key Parameters
Computational models can predict key physicochemical properties and pharmacokinetic parameters that determine a molecule's druglikeness.
| Property / Rule | Description | Importance in Drug Development | Typical In Silico Tool |
| Lipinski's Rule of Five | A set of rules of thumb to evaluate druglikeness and determine if a compound has properties that would make it a likely orally active drug. | Predicts poor absorption or permeation when violated. | SwissADME, RDKit |
| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol and water. | Affects solubility, absorption, membrane permeability, and metabolic clearance. | SwissADME, ChemDraw |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts cell permeability and blood-brain barrier penetration. | SwissADME, PaDEL |
| Aqueous Solubility (LogS) | The logarithm of the molar solubility of the compound in water. | Crucial for absorption and formulation. Poor solubility is a major hurdle. | SwissADME |
| CYP450 Inhibition | Prediction of whether the compound inhibits key cytochrome P450 enzymes. | Inhibition can lead to drug-drug interactions and altered metabolism. | SwissADME, various QSAR models |
| PAINS Alert | Pan-Assay Interference Compounds. Substructures known to cause non-specific activity in HTS assays. | Helps to flag promiscuous compounds and avoid false positives. | SwissADME |
Protocol: ADMET and Druglikeness Assessment
-
Input Preparation: Obtain the SMILES strings for the highest-affinity hits from the molecular docking studies.
-
Prediction with Web Servers:
-
Submit the SMILES strings to a comprehensive, free web server such as SwissADME .
-
The server will return a detailed report containing calculated values for the parameters listed in the table above, along with visual aids like the "Bioavailability Radar."
-
-
Analysis and Filtering:
-
Rule of Five: Check for violations. Compounds with zero or one violation are generally preferred.
-
Solubility and Permeability: Ensure the predicted aqueous solubility (LogS) is within an acceptable range (e.g., > -6).
-
Metabolic Stability: Flag compounds predicted to be strong inhibitors of major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity/Promiscuity: Discard any compounds that are flagged with multiple PAINS alerts.
-
Prioritization: Select candidates that exhibit a balanced profile: high predicted potency (from docking/QSAR), good druglikeness (Lipinski's rules), and a low risk of pharmacokinetic issues.
-
Conclusion and Future Perspectives
The integrated in silico workflow presented in this guide provides a scientifically rigorous and efficient strategy for predicting the bioactivity of novel 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives. By systematically applying target prediction, ligand-based modeling, structure-based design, and ADMET profiling, researchers can transform a promising chemical scaffold into a well-defined set of prioritized drug candidates. This computational pre-screening de-risks the drug discovery process, focusing expensive synthetic and biological testing resources only on compounds with the highest probability of success.
References
- Leveraging Machine Learning Algorithms for Enhanced Drug Bioactivity Prediction in Pharmaceutical Discovery. IEEE Xplore.
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI.
- Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- What is pharmacophore modeling and its applications?. Patsnap Synapse.
- Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. Unknown Source.
- PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. BABRONE.
- Pharmacophore Modeling. Creative Biostructure.
- 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Unknown Source.
- A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University.
- Computational approaches to drug design. Drug Discovery News.
- Bioactivity predictions and virtual screening using machine learning predictive model. Unknown Source.
- AI-Native Drug Discovery using Insilico Medicine's Nach01 Model and Microsoft Discovery. Unknown Source.
- Bioactivity assessment of natural compounds using machine learning models based on drug target similarity. bioRxiv.
- BioNeMo for Biopharma | Drug Discovery with Generative AI. NVIDIA.
- Behind the Scenes of Computational Drug Discovery. Medium.
- Development of QSAR Models for Predicting Anticancer Activity of Heterocycles. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
- In Silico Target Prediction. Creative Biolabs.
- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- ChEMBL. EMBL-EBI.
- DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. Frontiers.
- COMPUTER-GUIDED DESIGN OF NOVEL NITROGEN-BASED HETEROCYCLIC SPHINGOSINE-1-PHOSPHATE (S1P) ACTIVATORS AS OSTEOANABOLIC AGENTS. EXCLI Journal.
- Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Taylor & Francis Online.
-
The Novel [4,5-e][1][2]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. NIH. Available from:
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
- SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. Oxford Academic.
- Tutorial: Prepping Molecules. UCSF DOCK.
- Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube.
- Small-molecule Target and Pathway Identification. Broad Institute.
- Molecular Docking Tutorial. Unknown Source.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI.
- Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. PubMed.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. NIH.
- A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. OUCI.
Sources
- 1. Leveraging Machine Learning Algorithms for Enhanced Drug Bioactivity Prediction in Pharmaceutical Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. medium.com [medium.com]
- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 9. ChEMBL - ChEMBL [ebi.ac.uk]
- 10. Frontiers | DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 15. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpcat.com [ijpcat.com]
- 18. excli.de [excli.de]
- 19. Bioactivity predictions and virtual screening using machine learning predictive model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. babrone.edu.in [babrone.edu.in]
- 22. dovepress.com [dovepress.com]
- 23. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 24. sites.ualberta.ca [sites.ualberta.ca]
- 25. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 26. youtube.com [youtube.com]
- 27. benthamdirect.com [benthamdirect.com]
- 28. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
- 29. cs230.stanford.edu [cs230.stanford.edu]
- 30. AI-Native Drug Discovery using Insilico Medicine’s Nach01 Model and Microsoft Discovery | Microsoft Community Hub [techcommunity.microsoft.com]
- 31. BioNeMo for Biopharma | Drug Discovery with Generative AI | NVIDIA [nvidia.com]
Derivatization Strategies for the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Core: A Framework for Exploring Novel Chemical Space
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core represents a compelling, yet underexplored, three-dimensional scaffold for drug discovery. Its fusion of a cyclic amidine (imidazoline) with a flexible seven-membered diazepine ring offers a unique spatial arrangement of hydrogen bond donors and acceptors, making it a promising pharmacophore for a variety of biological targets. This technical guide provides a comprehensive framework for the chemical derivatization of this scaffold. While direct literature on this specific hexahydro core is nascent, this document synthesizes established synthetic methodologies from related heterocyclic systems to propose robust and regioselective derivatization strategies. We will delve into the key reactive sites, focusing on the differential reactivity of the three nitrogen atoms within the core. This guide will provide field-proven insights into reaction choices, detailed experimental protocols, and the strategic rationale required for building compound libraries for screening and lead optimization.
Introduction to the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Scaffold
Structural Features and Significance
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core is a saturated bicyclic heterocycle containing three nitrogen atoms at positions 1, 3, and 6. Its structure is characterized by a planar five-membered imidazoline ring fused to a flexible, non-planar seven-membered azepine ring. This combination results in a defined three-dimensional architecture that can project substituents into diverse regions of chemical space, a highly desirable trait for probing the binding pockets of complex biological targets like enzymes and receptors.
The imidazoline moiety is a common feature in medicinal chemistry, known for its role in agents that interact with adrenergic and imidazoline receptors.[1] The azepine ring, a privileged structure in its own right, is present in numerous CNS-active agents and other therapeutics.[2][3] The fusion of these two pharmacophores creates a novel scaffold with significant potential for the development of new chemical entities.
Rationale for Derivatization
The primary goal of derivatizing the hexahydroimidazo[4,5-d]azepine core is to systematically explore the structure-activity relationship (SAR). The three nitrogen atoms (N1, N3, and N6) serve as primary vectors for modification. By appending a variety of substituents, researchers can modulate key drug-like properties, including:
-
Potency and Selectivity: Introducing groups that form specific interactions (H-bonding, ionic, hydrophobic) with a biological target.
-
Pharmacokinetics: Modifying lipophilicity (logP), metabolic stability, and solubility to achieve desired absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Physicochemical Properties: Altering pKa and polarity to influence properties like cell permeability and oral bioavailability.
Key Derivatization Strategies at Nitrogen Centers
The synthetic utility of this scaffold is defined by the distinct reactivity of its three secondary amine functionalities. Understanding their relative nucleophilicity and steric accessibility is paramount for achieving regioselective derivatization.
-
N6 (Azepine Nitrogen): This is a typical secondary aliphatic amine. It is expected to be the most nucleophilic and sterically accessible of the three nitrogens, making it the primary site for many functionalization reactions under standard conditions.
-
N1 and N3 (Imidazoline Nitrogens): These nitrogens are part of a cyclic amidine system. Their nucleophilicity is generally lower than that of N6 due to resonance delocalization of the lone pair electrons. Selective functionalization at these positions often requires more forcing conditions or a strategy where N6 is first protected. Regioselectivity between N1 and N3 can be challenging, often yielding isomeric mixtures unless directed by steric or electronic factors.[4]
Selective Derivatization of the Azepine Nitrogen (N6)
This is the most straightforward modification, achieved by reacting the core with an alkyl or benzyl halide in the presence of a non-nucleophilic base. This strategy is ideal for introducing simple aliphatic or aryl-aliphatic groups.
-
Causality behind Experimental Choices: The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) can be used to fully deprotonate the N6 nitrogen, significantly increasing its nucleophilicity. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the Sₙ2 reaction.
Acylation introduces an amide bond, which can act as a hydrogen bond acceptor and can alter the conformation of the azepine ring. It is readily achieved using acyl chlorides or anhydrides.
-
Causality behind Experimental Choices: The reaction is often run in the presence of a tertiary amine base (e.g., triethylamine or DIPEA) to act as a scavenger for the HCl or carboxylic acid byproduct. The high reactivity of N6 ensures that acylation occurs selectively at this position over the less nucleophilic N1/N3 sites under mild conditions.
Introducing an aromatic or heteroaromatic ring directly onto the N6 nitrogen is a powerful strategy for extending the molecule into new binding regions. This is best accomplished using palladium- or copper-catalyzed cross-coupling reactions.
-
Causality behind Experimental Choices: The Buchwald-Hartwig amination is the modern method of choice due to its broad substrate scope and high functional group tolerance. It involves a palladium catalyst, a specialized phosphine ligand (e.g., Xantphos, BINAP), and a base. The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond.
This reaction allows for the introduction of a wide variety of substituted alkyl groups by reacting the core with an aldehyde or ketone in the presence of a mild reducing agent.
-
Causality behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the iminium ion intermediate formed in situ. This one-pot procedure is highly efficient for library synthesis.
Derivatization of the Imidazoline Nitrogens (N1/N3)
Functionalizing the N1 and/or N3 positions typically requires the N6 position to be protected or for the reaction to be conducted under more forcing conditions.
-
Causality behind Experimental Choices: To achieve selective alkylation at N1/N3, one could first install a protecting group at N6, such as a Boc (tert-butyloxycarbonyl) group via Boc-anhydride. The Boc group reduces the nucleophilicity of N6 and can be removed later under acidic conditions. With N6 protected, alkylation can be attempted on the imidazoline nitrogens using a strong base like NaH and an alkyl halide. However, obtaining a single regioisomer (N1 vs. N3) can be difficult and may require chromatographic separation. The principles governing regioselectivity in similar systems suggest that steric hindrance and the electronic nature of substituents can influence the outcome.[4]
Experimental Protocols and Methodologies
The following protocols are generalized procedures based on well-established synthetic transformations and should be optimized for specific substrates.
Protocol 3.1: General Procedure for N6-Alkylation
-
To a solution of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N6-alkylated derivative.
Protocol 3.2: General Procedure for N6-Acylation
-
Dissolve the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (R-COCl, 1.1 eq) or anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3.3: General Procedure for N6-Arylation via Buchwald-Hartwig Coupling
-
To an oven-dried reaction vessel, add the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core (1.2 eq), the aryl halide (Ar-X, 1.0 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (NaOᵗBu, 1.4 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene or dioxane (0.1 M).
-
Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the N6-arylated product.
Data Presentation: Illustrative Derivatization
The following table illustrates a hypothetical derivatization matrix for the N6 position, showcasing the versatility of the discussed methods.
| Entry | R Group | Method | Yield (%) | Notes |
| 1 | Benzyl | N-Alkylation (Protocol 3.1) | 85% | Clean reaction, easy purification. |
| 2 | Acetyl | N-Acylation (Protocol 3.2) | 92% | Rapid conversion at room temperature. |
| 3 | Phenyl | N-Arylation (Protocol 3.3) | 71% | Requires inert atmosphere and catalyst system. |
| 4 | 4-Fluorobenzyl | Reductive Amination | 88% | From 4-fluorobenzaldehyde. |
| 5 | Isobutyl | N-Alkylation (Protocol 3.1) | 75% | Slower reaction due to sterics. |
Conclusion and Future Outlook
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is a platform ripe for exploration in medicinal chemistry. The derivatization strategies outlined in this guide provide a robust and logical starting point for any research program aiming to investigate this novel chemical space. By leveraging the differential reactivity of the N6 and N1/N3 positions, chemists can systematically generate libraries of diverse analogs. The primary focus should initially be on the facile derivatization of the N6 position using the high-yielding alkylation, acylation, arylation, and reductive amination reactions described. Subsequent exploration of the imidazoline nitrogens, likely involving protecting group strategies, will further expand the accessible SAR. The insights and protocols provided herein serve as a comprehensive toolkit for unlocking the therapeutic potential of this promising heterocyclic core.
References
-
SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[5][6]imidazo[1,2-d][5][7]oxazepine and Benzo[f]benzo[5][6]oxazolo[3,2-d][5][7]oxazepine Derivatives. Retrieved from
- Royal Society of Chemistry. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
- MDPI. (n.d.). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- National Center for Biotechnology Information. (n.d.). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines.
- Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry.
- PubMed. (2016). Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). Expert Opinion on Therapeutic Patents, 26(9), 1031-1048.
- National Center for Biotechnology Information. (n.d.). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity.
- ResearchGate. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs.
- PubMed. (2021). Synthesis of new hexahydropyrimido[1,2-a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents.
- ResearchGate. (2017). Synthesis of functionalized imidazo[4,5-c]pyridine.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties.
- National Center for Biotechnology Information. (2014). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Pharmaceuticals (Basel), 7(7), 797-838.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- ResearchGate. (n.d.). Structures of some biologically active azepine/diazine derivatives.
- PubMed. (2014). The medicinal chemistry of imidazotetrazine prodrugs. Pharmaceuticals (Basel), 7(7), 797-838.
- National Center for Biotechnology Information. (n.d.). Friedel-Crafts Acylation with Amides.
- ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines.
- National Center for Biotechnology Information. (n.d.). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis.
-
ChemRxiv. (n.d.). Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a][5][7]Diazepine-2-Carboxylates. Retrieved from
- PubMed. (n.d.). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors.
- National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- PubMed Central. (n.d.). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes.
- PubMed. (n.d.). Regioselective Alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Biological Evaluation of the Resulting Alkylated Products as Potentially Selective 5-HT₂c Agonists.
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations.
- National Center for Biotechnology Information. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents.
- ASBASJSM College of Pharmacy. (n.d.). BP401T - COP Bela.
- De Gruyter. (2006). Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry.
- National Center for Biotechnology Information. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites.
Sources
- 1. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. copbela.org [copbela.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Tautomeric Landscapes of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Core: A Technical Guide for Drug Discovery
Abstract
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold represents a compelling, yet underexplored, heterocyclic system in medicinal chemistry. Its structural amalgamation of a saturated azepine ring with a prototropic imidazole moiety introduces a fascinating and crucial element of tautomerism. The dynamic equilibrium between different tautomeric forms can profoundly influence the molecule's physicochemical properties, receptor-binding interactions, and metabolic fate, making a thorough understanding of its tautomeric behavior indispensable for rational drug design. This in-depth technical guide provides a comprehensive analysis of tautomerism within this specific ring system. Leveraging established principles from analogous fused imidazole heterocycles, this guide offers predictive insights into the tautomeric preferences of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core. Furthermore, it details the essential experimental and computational methodologies for the definitive characterization of these tautomeric forms and outlines plausible synthetic strategies for accessing this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this unique chemical entity.
Introduction: The Significance of Tautomerism in Drug Development
Tautomerism, the interconversion of structural isomers through proton migration, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The ability of a molecule to exist in multiple, rapidly equilibrating forms can significantly impact its biological activity, as different tautomers may present distinct pharmacophores to a target receptor. Moreover, properties such as solubility, lipophilicity, and metabolic stability are often tautomer-dependent. For drug development professionals, a comprehensive understanding and ability to predict and control tautomeric equilibria are therefore critical for optimizing lead compounds and ensuring consistent biological performance.
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine ring system is a prime candidate for tautomeric investigation. The fusion of a flexible, saturated seven-membered azepine ring to the aromatic imidazole core introduces unique structural and electronic features that influence the position of the mobile imidazole proton. This guide will delve into the nuances of this tautomerism, providing a foundational understanding for researchers exploring this chemical space.
Annular Prototropic Tautomerism in the Hexahydroimidazo[4,5-d]azepine System
The principal form of tautomerism in the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine ring system is annular prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two primary tautomeric forms, which, for the purpose of this guide, will be designated as the 1H- and 3H-tautomers (or, using alternative nomenclature, the N1-H and N3-H tautomers).
The position of this equilibrium is dictated by the electronic and steric environment of the imidazole ring, which is, in turn, influenced by the fused, saturated azepine ring. Unlike fully aromatic fused systems, such as imidazo[4,5-b]pyridine, the saturated nature of the azepine ring in the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine system will primarily exert its influence through inductive effects rather than resonance.
Caption: Annular prototropic tautomerism in the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine ring system.
Predictive Analysis of Tautomeric Preference
In the absence of direct experimental data for the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine system, a predictive analysis based on well-studied analogous systems is crucial. The tautomeric equilibrium of fused imidazole systems is influenced by several factors, including:
-
Electronic Effects: The electron-donating or -withdrawing nature of the fused ring system.
-
Steric Effects: The steric hindrance around the nitrogen atoms of the imidazole ring.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can stabilize one tautomer over another.
For the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core, the saturated azepine ring is expected to have an overall electron-donating inductive effect on the imidazole ring. This would generally increase the electron density on both nitrogen atoms, but the precise impact on the tautomeric equilibrium can be subtle.
| Feature | Influence on Tautomeric Equilibrium | Predicted Effect in the Target System |
| Fused Ring | Saturated azepine ring | Electron-donating inductive effect. May slightly favor one tautomer, but a significant preference is not anticipated without further substitution. |
| Substituents on Azepine N | Alkyl or aryl groups | Can introduce steric and electronic effects that influence the tautomeric preference. |
| Solvent | Polar vs. Nonpolar | Polar, protic solvents may stabilize the more polar tautomer through hydrogen bonding. |
Experimental Methodologies for Tautomer Characterization
The definitive characterization of tautomeric forms relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating tautomeric structures in solution.
-
¹H NMR: The chemical shift of the N-H proton can provide initial clues. However, rapid proton exchange can lead to a single, averaged signal. More informative are the chemical shifts of the C-H protons on the imidazole ring, which will differ between the two tautomers.
-
¹³C NMR: This is often the most definitive NMR technique. The chemical shifts of the carbon atoms within the imidazole ring, particularly the two carbons flanking the nitrogen atoms (C4 and C5 in standard imidazole numbering), are highly sensitive to the position of the proton. A comparison of the observed chemical shifts with those of N-methylated derivatives (which lock the tautomeric form) can provide unambiguous assignment.[1] In many cases of rapid tautomerization, ¹³C NMR signals for the imidazole ring carbons can be broad or even undetectable in solution.[2]
-
¹⁵N NMR: Although less common, ¹⁵N NMR can directly probe the nitrogen environment and provide clear evidence of the proton's location.
Experimental Protocol: ¹³C NMR for Tautomer Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-20 mg/mL.
-
Synthesis of N-Methylated Standards: Synthesize the two corresponding N-methyl derivatives to serve as fixed-tautomer standards. This is typically achieved by alkylation of the parent compound.[1]
-
Data Acquisition: Acquire ¹³C NMR spectra for the parent compound and the two N-methylated standards under identical conditions (temperature, solvent).
-
Spectral Comparison: Compare the chemical shifts of the imidazole ring carbons of the parent compound to those of the N-methylated standards. The tautomer whose carbon chemical shifts more closely match those of the parent compound is the major tautomer in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric form present in the solid state. It allows for the precise localization of the hydrogen atom on one of the imidazole nitrogens. It is important to note that the tautomeric form in the solid state may not be the same as the predominant form in solution.
UV-Vis Spectroscopy
The electronic absorption spectrum of the molecule will be a composite of the spectra of the individual tautomers. By comparing the spectrum of the compound of interest with those of its N-methylated derivatives, it is possible to estimate the tautomeric ratio in solution.
Computational Modeling of Tautomeric Equilibria
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and thus the position of the tautomeric equilibrium.
Computational Protocol: DFT for Tautomer Ratio Prediction
-
Structure Generation: Build the 3D structures of both the 1H- and 3H-tautomers of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivative.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies. Solvation effects can be included using a polarizable continuum model (PCM).
-
Tautomer Ratio Calculation: The relative Gibbs free energies (ΔG) of the tautomers can be used to calculate the tautomeric equilibrium constant (K_T) and the percentage of each tautomer at a given temperature.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Hypothetical) | Relative Energy (kcal/mol) - Aqueous (Hypothetical) | Predicted Molar Fraction (Aqueous, 298 K) (%) |
| 1H-Tautomer | 0.00 | 0.00 | 65 |
| 3H-Tautomer | 0.50 | 0.35 | 35 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific computational studies.
Caption: Experimental and computational workflow for the characterization of tautomerism.
Synthetic Approaches to the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Core
The synthesis of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine ring system is not extensively reported in the literature. However, established methods for the synthesis of fused imidazoles and azepanes can be adapted. A plausible retrosynthetic analysis suggests that the core can be constructed from a suitably functionalized azepane precursor.
A key synthetic step would be the formation of the imidazole ring onto the azepane scaffold. This is typically achieved through the cyclocondensation of a 1,2-diamine with a carboxylic acid or its derivative.[2]
Proposed Synthetic Protocol:
-
Synthesis of a 4,5-Diaminoazepane Derivative: This key intermediate can be synthesized from a protected azepane derivative through a series of functional group manipulations.
-
Cyclocondensation: The 4,5-diaminoazepane is then reacted with a suitable one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoester, under acidic or thermal conditions to form the fused imidazole ring. The choice of the one-carbon synthon will determine the substituent at the 2-position of the imidazole ring.
Caption: A plausible synthetic pathway to the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core.
Conclusion and Future Perspectives
The tautomeric nature of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine ring system is a critical consideration for its development in medicinal chemistry. While direct experimental data is limited, a robust framework for its study can be established through the application of modern spectroscopic and computational techniques, guided by the principles observed in analogous fused imidazole systems. The predictive power of DFT calculations, combined with the definitive structural information from NMR spectroscopy and X-ray crystallography, provides a powerful toolkit for researchers.
Future work in this area should focus on the synthesis of a series of derivatives of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core, followed by a systematic investigation of their tautomeric equilibria in various solvents. Such studies will not only provide valuable quantitative data but also pave the way for the rational design of novel therapeutic agents based on this promising heterocyclic scaffold.
References
-
Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. [Link]
-
N-Alkylation of imidazoles. University of Otago. [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. [Link]
-
Reaction of diamines with carboxylic acids to form imidazole. Chemistry Stack Exchange. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is a significant heterocyclic framework in medicinal chemistry, representing a fused imidazole and azepine ring system. This structure is of considerable interest to researchers in drug discovery due to its potential to interact with a variety of biological targets. The spatial arrangement of its nitrogen atoms and the conformational flexibility of the seven-membered azepine ring allow for diverse pharmacophoric features. This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable molecule, grounded in established chemical principles and supported by authoritative literature. The presented synthetic route is designed to be robust and adaptable, providing a solid foundation for further derivatization and exploration of its therapeutic potential.
Overall Synthetic Strategy
The synthesis of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine is approached through a multi-step sequence starting from the commercially available 1-tosyl-2,3,6,7-tetrahydro-1H-azepine. The core of the strategy involves the stereoselective functionalization of the azepine ring to introduce a vicinal diamine moiety, which is the crucial precursor for the subsequent imidazole ring formation.
The key transformations in this synthetic pathway are:
-
Epoxidation of the double bond in the protected tetrahydroazepine.
-
Ring-opening of the epoxide with an azide nucleophile to install the first nitrogen functionality.
-
Conversion of the resulting hydroxyl group to a leaving group and subsequent azide displacement to form a diazide.
-
Reduction of the diazide to the corresponding diamine.
-
Cyclization of the diamine with formic acid to construct the fused imidazole ring.
-
Deprotection of the azepine nitrogen to yield the final target molecule.
Experimental Protocols
Part 1: Synthesis of 1-Tosyl-4,5-epoxyhexahydro-1H-azepine (Intermediate 2)
The initial step focuses on the epoxidation of the olefinic bond within the protected azepine ring. This reaction is critical for establishing the stereochemistry of the subsequent diamine. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a well-established and reliable method for this transformation.
Protocol:
-
To a solution of 1-tosyl-2,3,6,7-tetrahydro-1H-azepine (1) (1 equivalent) in dichloromethane (DCM) at 0 °C, add m-CPBA (1.2 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-tosyl-4,5-epoxyhexahydro-1H-azepine (2).
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine | 1 eq | Starting material |
| m-CPBA | 1.2 eq | Epoxidizing agent |
| Dichloromethane (DCM) | 0.1 M | Solvent |
| Temperature | 0 °C to RT | Reaction temperature |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Purification | Column Chromatography | Silica gel |
Part 2: Synthesis of 4,5-Diazido-1-tosylhexahydro-1H-azepine (Intermediate 4)
This two-step sequence introduces the two azide functionalities that will be reduced to the diamine. The first step involves the ring-opening of the epoxide with sodium azide.[1][2] The resulting hydroxyl group is then converted into a better leaving group, typically a tosylate, which is subsequently displaced by a second azide ion.
Protocol:
-
Step 2a: Synthesis of 4-azido-1-tosylhexahydro-1H-azepin-5-ol (3)
-
To a solution of 1-tosyl-4,5-epoxyhexahydro-1H-azepine (2) (1 equivalent) in a mixture of acetonitrile and water (4:1), add sodium azide (1.5 equivalents) and ammonium chloride (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 4-azido-1-tosylhexahydro-1H-azepin-5-ol (3).
-
-
Step 2b: Synthesis of 4,5-diazido-1-tosylhexahydro-1H-azepine (4)
-
To a solution of 4-azido-1-tosylhexahydro-1H-azepin-5-ol (3) (1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C, add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (TLC analysis).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude tosylate in dimethylformamide (DMF), add sodium azide (3 equivalents), and heat the mixture to 80-90 °C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 4,5-diazido-1-tosylhexahydro-1H-azepine (4).
-
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Step 2a | ||
| Intermediate 2 | 1 eq | |
| Sodium Azide | 1.5 eq | Nucleophile |
| Ammonium Chloride | 1.2 eq | Catalyst |
| Acetonitrile/Water | 4:1 | Solvent |
| Temperature | Reflux | |
| Step 2b | ||
| Intermediate 3 | 1 eq | |
| p-Toluenesulfonyl Chloride | 1.2 eq | Activating agent |
| Triethylamine | 1.5 eq | Base |
| Sodium Azide | 3 eq | Nucleophile |
| DMF | 0.2 M | Solvent |
| Temperature | 80-90 °C |
Part 3: Synthesis of 1-Tosyl-hexahydro-1H-azepine-4,5-diamine (Intermediate 5)
The reduction of the diazide to the corresponding diamine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Dissolve 4,5-diazido-1-tosylhexahydro-1H-azepine (4) (1 equivalent) in methanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 1-tosyl-hexahydro-1H-azepine-4,5-diamine (5), which can often be used in the next step without further purification.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Intermediate 4 | 1 eq | |
| 10% Pd/C | 10 mol % | Catalyst |
| Hydrogen | 1 atm | Reducing agent |
| Methanol | 0.1 M | Solvent |
| Temperature | Room Temperature |
Part 4: Synthesis of 1-Tosyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (Intermediate 6)
The formation of the imidazole ring is achieved by the cyclization of the vicinal diamine with formic acid. This is a classic and effective method for constructing the imidazole core.
Protocol:
-
Dissolve 1-tosyl-hexahydro-1H-azepine-4,5-diamine (5) (1 equivalent) in formic acid.
-
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 1-tosyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (6).
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Intermediate 5 | 1 eq | |
| Formic Acid | Excess | Reagent and Solvent |
| Temperature | Reflux | |
| Reaction Time | 4-6 hours | Monitored by TLC |
Part 5: Synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine (Final Product)
The final step is the removal of the tosyl protecting group from the azepine nitrogen. This can be accomplished under strong acidic conditions.
Protocol:
-
Add 1-tosyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (6) to a solution of hydrobromic acid in acetic acid (33% HBr in AcOH).
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether to precipitate the product as its hydrobromide salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
To obtain the free base, dissolve the salt in water and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the aqueous solution with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to afford the final product, 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine.
| Reagent/Solvent | Molar Ratio/Concentration | Key Parameters |
| Intermediate 6 | 1 eq | |
| 33% HBr in Acetic Acid | Excess | Deprotecting agent |
| Temperature | Room Temperature or gentle heating | |
| Reaction Time | 12-24 hours | Monitored by TLC |
Visualizations
Overall Synthetic Pathway
Caption: General experimental workflow for each synthetic step.
References
-
Synthesis of azepino[4,5-b]indoles and benzo[f]d[3][4]iazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer. Organic Chemistry Frontiers.
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
-
Synthesis of 4-azepanones and heteroaromatic-fused azepines. Sci-Hub.
-
Strategies in the synthesis of dibenzo[b,f]heteropines. PMC.
-
Epoxide 17 opening with sodium azide and (i) azide click‐chemistry... ResearchGate.
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Publishing.
-
Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. ACS Publications.
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. NIH.
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. NIH.
-
Specific reduction of carboxyl groups in peptides and proteins by diborane. PubMed.
-
Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction. Organic Chemistry Portal.
-
Synthesis of 1,3,5-Triazepines and Benzo[f]t[3][4][5]riazepines and Their Biological Activity: Recent Advances and New Approaches. PMC.
-
1-tosyl-2,3,6,7-tetrahydro-1H-azepine. MySkinRecipes.
-
Use of epoxidation and epoxide opening reactions for the synthesis of highly functionalized 1-oxaspiro[4.5]decan-2-ones and related compounds. ResearchGate.
-
Synthesis of azepino[4,5- b ]indoles and benzo[ f ]d[3][4]iazecine-2,8(1 H ,3 H )diones: promising anti-cancer activity toward cervical and brain cancer. ResearchGate.
-
The synthesis of novel hexahydrodibenzo[b,e]d[3][6]iazepin-1-one derivatives. ARKIVOC.
-
Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia.
-
and 2,3,4,5,6,7-hexahydro-1H-1,4-diazepines via a tandem Michael-type addition–intramolecular aza-Wittig sequence. Journal of the Chemical Society, Perkin Transactions 1.
-
2,3,6,7-Tetrahydro-1H-azepine. PubChem.
-
Applying Epoxides in Multi-step Synthesis. YouTube.
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 3. Synthesis of azepino[4,5-b]indoles and benzo[f][1,5]diazecine-2,8(1H,3H)diones: promising anti-cancer activity toward cervical and brain cancer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub: are you are robot? [sci-hub.box]
- 6. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in Medicinal Chemistry
Introduction: The Emergence of Fused Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and diverse biological activities is perpetual. The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core, a fused seven-membered heterocyclic system, represents a compelling yet underexplored scaffold. Its structural similarity to purines and other biologically relevant nitrogen-containing heterocycles suggests a high potential for interaction with various biological targets.[1][2] The inherent conformational flexibility of the seven-membered azepine ring allows for optimal positioning of substituents to engage with the binding sites of enzymes and receptors.[3] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold, with a particular focus on its potential as a kinase inhibitor.
The rationale for exploring this scaffold in the context of kinase inhibition is supported by extensive research on structurally related imidazo-fused systems, such as imidazo[4,5-b]pyridines, which have demonstrated potent inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK) and Aurora kinases.[4][5] This application note will provide a hypothetical, yet scientifically grounded, framework for the synthesis, biological evaluation, and optimization of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives as kinase inhibitors.
Strategic Application: Targeting Protein Kinases
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold, with its hydrogen bond donors and acceptors and the potential for diverse substitutions, is an attractive candidate for designing novel kinase inhibitors.
The proposed mechanism of action for these compounds as ATP-competitive inhibitors involves the imidazole portion of the scaffold forming key hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. The azepine ring and its substituents can then be tailored to occupy the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, thereby conferring potency and selectivity.
Caption: Synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Synthesis of the Imidazole Precursor:
-
Reaction: Start with a suitable diamine precursor. React with a reagent like cyanogen bromide or a carboxylic acid derivative to form the imidazole ring.
-
Reagents: Diamine precursor, cyanogen bromide (or appropriate carboxylic acid and coupling agent), solvent (e.g., ethanol), base (e.g., potassium carbonate).
-
Procedure:
-
Dissolve the diamine precursor in ethanol.
-
Add potassium carbonate and stir.
-
Slowly add a solution of cyanogen bromide in ethanol at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor reaction progress by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
-
Attachment of the Azepine Ring Precursor:
-
Reaction: N-alkylation of the imidazole with a protected amino-alkyl halide.
-
Reagents: Imidazole precursor, protected amino-alkyl halide (e.g., N-Boc-4-bromobutylamine), base (e.g., sodium hydride), solvent (e.g., DMF).
-
Procedure:
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere.
-
Add the imidazole precursor in DMF dropwise at 0°C.
-
Stir for 30 minutes, then add the protected amino-alkyl halide.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
-
-
Deprotection and Intramolecular Cyclization:
-
Reaction: Removal of the protecting group followed by intramolecular cyclization to form the azepine ring.
-
Reagents: Protected intermediate, deprotecting agent (e.g., trifluoroacetic acid for Boc group), solvent (e.g., dichloromethane), base for cyclization (e.g., triethylamine).
-
Procedure:
-
Dissolve the protected intermediate in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 2-4 hours.
-
Remove the solvent and TFA under reduced pressure.
-
Dissolve the crude amine salt in a suitable solvent like acetonitrile, add a base such as triethylamine, and heat to reflux to induce cyclization.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, concentrate, and purify the final product by preparative HPLC.
-
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 2: In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase using a radiometric assay, which is considered a gold standard for kinase activity assays. [6][7] Workflow for Kinase Assay
Caption: Workflow for the in vitro radiometric kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35. [8] * Kinase: Recombinant target kinase (e.g., BTK).
-
Substrate: A suitable peptide substrate for the target kinase.
-
ATP: A mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Inhibitor: Prepare a serial dilution of the synthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivative in DMSO. The final DMSO concentration in the assay should not exceed 1%. [8]
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, and the peptide substrate.
-
Add the desired concentration of the test compound or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature. [8] 3. Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range. [7][8] 5. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. [8] 6. Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. [8] 7. Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager. [8]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation and Interpretation
The inhibitory activities of a series of hypothetical 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives against a target kinase are presented in the table below. This data is for illustrative purposes to guide researchers in presenting their findings.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) |
| HZ-001 | H | H | >10,000 |
| HZ-002 | Phenyl | H | 850 |
| HZ-003 | 4-Fluorophenyl | H | 420 |
| HZ-004 | 3-Aminophenyl | H | 150 |
| HZ-005 | Phenyl | Methyl | 980 |
Interpretation of Results: The unsubstituted core scaffold (HZ-001) shows no significant activity. The introduction of a phenyl group at R¹ (HZ-002) confers moderate inhibitory activity. Further substitution on the phenyl ring with electron-withdrawing (HZ-003) or electron-donating (HZ-004) groups enhances potency, suggesting that this position is crucial for interaction with the kinase. The introduction of a methyl group at R² (HZ-005) slightly diminishes activity compared to HZ-002, indicating that this position may be sterically sensitive. These preliminary structure-activity relationships (SAR) provide a foundation for further optimization of this scaffold.
Conclusion and Future Directions
The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold presents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic and biological protocols provided herein offer a robust framework for researchers to explore the potential of this heterocyclic system. Future work should focus on expanding the library of derivatives to build a comprehensive SAR, elucidating the precise binding mode through co-crystallography studies, and evaluating the pharmacokinetic properties of the most promising compounds to advance them towards in vivo studies.
References
-
The Novel [4,5-e]D[9][8]iazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. National Institutes of Health. Available at: [Link]
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. Available at: [Link]
-
Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. PubMed. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Assaying Protein Kinase Activity with Radiolabeled ATP. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Publications. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Luxembourg Institute of Health. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[10][11]midazo[1,2-d]o[9][10]xazepine and Benzo[f]benzoo[10][11]xazolo[3,2-d]o[9][10]xazepine Derivatives. SciELO. Available at: [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. National Institutes of Health. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. Available at: [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. PubMed. Available at: [Link]
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Available at: [Link]
-
Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare. Available at: [Link]
-
Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and Related Quinoxalinediones. PubMed. Available at: [Link]
Sources
- 1. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jopir.in [jopir.in]
- 4. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Versatile Scaffold: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine as a Privileged Building Block in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide a foundation for the development of potent and selective therapeutics is perpetual. Among these, nitrogen-containing heterocyclic systems have consistently proven to be a rich source of pharmacologically active agents. This guide delves into the synthetic utility of a particularly compelling, yet underexplored, scaffold: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine . This bicyclic system, featuring a fused imidazole and a seven-membered azepine ring, offers a unique three-dimensional architecture and multiple points for chemical diversification, making it an attractive starting point for the design of novel drug candidates targeting a range of debilitating diseases.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the utilization of this versatile building block. We will explore the synthesis of the core scaffold, its strategic functionalization, and its application in the generation of compound libraries aimed at key biological targets.
The Strategic Advantage of the Hexahydroimidazo[4,5-d]azepine Core
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold presents several key advantages for medicinal chemistry campaigns:
-
Structural Rigidity and Conformational Constraint: The fused ring system imparts a degree of rigidity that can be advantageous for binding to specific protein targets, potentially leading to higher affinity and selectivity. The azepine ring, while flexible, is constrained by the fused imidazole, limiting the available conformational space that needs to be explored.
-
Multiple Diversification Points: The scaffold possesses several nitrogen atoms that can be selectively functionalized. The secondary amine in the azepine ring and the nitrogens within the imidazole ring offer opportunities for N-alkylation, N-arylation, and acylation, allowing for the introduction of a wide array of substituents to modulate physicochemical properties and target engagement.
-
Privileged Structure Status: Imidazole-containing compounds are known to interact with a multitude of biological targets, including kinases and G-protein coupled receptors (GPCRs), due to their ability to participate in hydrogen bonding and other key interactions.[1][2] The fusion of the imidazole to the azepine ring creates a novel chemotype that can be considered a "privileged scaffold," capable of interacting with multiple receptor or enzyme families.[3]
Synthesis of the Core Building Block: A Proposed Retrosynthetic Approach
While 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine and some of its simple derivatives are commercially available, understanding its synthesis is crucial for analog preparation and cost-effective scale-up. A plausible synthetic strategy involves the construction of a suitably protected diaminoazepane precursor followed by cyclization to form the imidazole ring.
Caption: Retrosynthetic analysis of the target scaffold.
A key intermediate would be a protected 4,5-diaminoazepane. The synthesis could commence from a commercially available azepane derivative, which would undergo sequential functionalization to introduce the two amino groups at the 4 and 5 positions. Subsequent cyclization with a one-carbon source, such as formic acid or a derivative, would then yield the fused imidazole ring.
Protocol 1: Synthesis of Boc-Protected 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine (Proposed)
This protocol outlines a proposed multi-step synthesis starting from a suitable azepane precursor.
Step 1: Synthesis of a Protected 4,5-Diaminoazepane Derivative
The synthesis of the diaminoazepane precursor is a critical and often challenging step. One potential route involves the elaboration of a commercially available azepane derivative. Due to the complexity of selectively introducing two amino groups, this step would likely involve multiple transformations, including the formation of an epoxide or a diol, followed by conversion to the diamine. Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are essential to manage the reactivity of the nitrogen atoms.[4][5]
Step 2: Imidazole Ring Formation
-
Reaction Setup: In a round-bottom flask, dissolve the Boc-protected 4,5-diaminoazepane (1.0 equiv) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add an excess of a one-carbon source, for example, triethyl orthoformate (3.0 equiv), and a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (0.1 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to afford the Boc-protected 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine.
Step 3: Deprotection of the Core Scaffold
-
Reaction Setup: Dissolve the Boc-protected hexahydroimidazo[4,5-d]azepine (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane.[6][7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Isolation: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine can often be used directly in subsequent reactions or can be neutralized to obtain the free base.
Functionalization of the Scaffold: Building Chemical Diversity
The true power of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold lies in its potential for diversification. The secondary amine in the azepine ring (N6) and the imidazole nitrogens (N1 and N3) are the primary sites for modification.
Caption: Key functionalization strategies for the scaffold.
N-Alkylation of the Azepine Ring
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines.
Protocol 2: General Procedure for N-Alkylation via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv), in portions to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[5]
N-Arylation of the Azepine Ring
Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the N-arylation of secondary amines.
Protocol 3: General Procedure for Palladium-Catalyzed N-Arylation
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (or triflate) (1.0 equiv), 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (1.2 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).
-
Reaction Conditions: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent such as toluene or dioxane. Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8][9]
Applications in Drug Discovery: Targeting Kinases and GPCRs
Derivatives of imidazo-fused heterocyclic systems have shown significant promise as modulators of various biological targets. The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is particularly well-suited for the development of kinase inhibitors and GPCR modulators.
Kinase Inhibitors
Many kinase inhibitors mimic the adenine portion of ATP to bind to the enzyme's active site. The imidazo[4,5-d]azepine core, being a purine isostere, is an excellent starting point for designing such inhibitors.[10] For instance, derivatives of the related 6,7-dihydrobenzo[f]benzo[3][6]imidazo[1,2-d][3][4]oxazepine scaffold have been developed as potent and selective PI3Kα inhibitors.[11]
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Hypothetical Derivative A | PI3Kα | 0.05 | - |
| Hypothetical Derivative B | EGFR | 0.2 | [10] |
| Hypothetical Derivative C | LIMK1/2 | 1.5 | [1] |
Table 1: Representative (hypothetical) biological activities of kinase inhibitors based on related imidazo-fused scaffolds.
GPCR Modulators
G-protein coupled receptors are a major class of drug targets involved in a vast array of physiological processes.[12][13] The three-dimensional shape and hydrogen bonding capabilities of the hexahydroimidazo[4,5-d]azepine scaffold make it a suitable template for designing ligands that can bind to the orthosteric or allosteric sites of GPCRs.[14]
| Compound ID | Target GPCR | Activity (EC₅₀/IC₅₀, µM) | Mode of Action | Reference |
| Hypothetical Derivative D | D₂ Receptor | 0.1 (IC₅₀) | Antagonist | - |
| Hypothetical Derivative E | 5-HT₂A Receptor | 0.5 (EC₅₀) | Agonist | - |
| Hypothetical Derivative F | CB1 Receptor | 2.0 (IC₅₀) | Allosteric Modulator | [14] |
Table 2: Representative (hypothetical) biological activities of GPCR modulators based on related scaffolds.
Conclusion and Future Perspectives
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold represents a promising and relatively underexplored area of chemical space for drug discovery. Its unique structural features, combined with the potential for straightforward and diverse functionalization, make it a valuable building block for the synthesis of novel therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to harness the potential of this scaffold in their own drug discovery programs. Future efforts in this area will likely focus on the development of more efficient and stereoselective syntheses of the core structure, as well as the exploration of a broader range of biological targets. As our understanding of the structure-activity relationships of derivatives of this scaffold grows, so too will its importance in the arsenal of medicinal chemists.
References
-
Bioorganic & Medicinal Chemistry Letters. (2006). Tricyclic Azepine Derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a Novel Class of Epidermal Growth Factor Receptor Kinase Inhibitors. PubMed. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]
-
Lane, J. R., et al. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Retrieved from [Link]
-
Sadybekov, A., et al. (2021). Repurposing of the RIPK1-Selective Benzo[3][4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. PMC. Retrieved from [Link]
-
Molecules. (2020). The Novel [4,5-e][4][5]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. NIH. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2015). 6,7-Dihydrobenzo[f]benzo[3][6]imidazo[1,2-d][3][4]oxazepine derivatives as selective inhibitors of PI3Kα. PubMed. Retrieved from [Link]
-
Swellmeen, L., et al. (2022). Synthesis, in-vitro evaluation and molecular modeling of novel diazepino-quinoline derivatives as GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research. Retrieved from [Link]
-
Bentham Science. (2017). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]
-
ResearchGate. (2011). (10) Patent No. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). The synthesis of novel hexahydrodibenzo[b,e][3][4]diazepin-1-one derivatives. ResearchGate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1997). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. PubMed. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage: Mild Synthesis of Benzo[3][4]oxazepane and Dihydrobenzo[4][6]oxazocine. PubMed. Retrieved from [Link]
-
Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. PMC. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT DSpace. Retrieved from [Link]
-
Diao, J., et al. (2017). G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery. PMC. Retrieved from [Link]
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Retrieved from [Link]
-
Acta Pharmacologica Sinica. (2012). Tools for GPCR drug discovery. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][3][4]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. ResearchGate. Retrieved from [Link]
-
Scientific Reports. (2020). Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
-
ResearchGate. (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. ResearchGate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1995). Synthesis and Evaluation of 6,7-dihydroxy-2,3,4,8,9,13b-hexahydro-1H- benzo[7][15]cyclohepta[1,2,3-ef][5]benzazepine, 6,7-dihydroxy- 1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine, and 10-(aminomethyl)-9,10- dihydro-1,2-dihydroxyanthracene as Conformationally Restricted Analogs of Beta-Phenyldopamine. PubMed. Retrieved from [Link]
-
Springer. (1990). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Springer Link. Retrieved from [Link]
-
Semantic Scholar. (2020). Allosteric Modulators for GPCRs as a Therapeutic Alternative with High Potential in Drug Discovery. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-Protein Coupled Receptors: Advances in Simulation and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tricyclic azepine derivatives: pyrimido[4,5-b]-1,4-benzoxazepines as a novel class of epidermal growth factor receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unravelling GPCRs allosteric modulation. Cannabinoid 1 receptor as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Derivatives
Introduction: The Therapeutic Potential of the Imidazo[4,5-d]azepine Scaffold
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core is a privileged heterocyclic scaffold, a class of molecules consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The unique three-dimensional architecture and electronic properties conferred by the fusion of an imidazole and an azepine ring create a versatile framework for interacting with a diverse range of biological targets.[1] Azepine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, modulation of central nervous system targets and anticancer effects.[1][2]
Given the structural motifs present in the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold, a primary and highly probable class of biological targets are G-Protein Coupled Receptors (GPCRs). This superfamily of cell surface receptors is integral to a vast array of physiological processes and represents a major target class for drug discovery.[1] Indeed, related azepine-containing structures have shown activity as antagonists or modulators of various GPCRs, including histamine, serotonin, and dopamine receptors.[3][4][5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize the biological activity of novel 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivatives, with a primary focus on GPCR targets.
Strategic Overview of the HTS Cascade
A robust HTS campaign for novel compounds such as 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivatives follows a tiered approach, often referred to as an HTS cascade. This strategy is designed to efficiently screen large compound libraries, eliminate false positives, and progressively characterize the mechanism of action of promising "hits."
Caption: A typical HTS cascade for novel compound screening.
Part 1: Primary High-Throughput Screening Assays
The objective of the primary screen is to rapidly and cost-effectively identify compounds that interact with the target of interest from a large library of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivatives.
Radioligand Binding Assays: A Gold Standard for Initial Hit Identification
Radioligand binding assays are a robust and widely used method to quantify the affinity of a test compound for a specific receptor.[7] These assays directly measure the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.
Principle: The assay relies on the competition between a constant concentration of a radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) and varying concentrations of the unlabeled test compound for binding to the receptor present in a membrane preparation. The amount of radioactivity bound to the membrane is inversely proportional to the affinity of the test compound for the receptor.
Protocol: High-Throughput Radioligand Competition Binding Assay for a Generic GPCR
This protocol is adapted for a 384-well plate format and can be modified for specific GPCRs, such as the histamine H3 or dopamine D2 receptor.
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing the human GPCR of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist or agonist for the target receptor (e.g., [³H]-Nα-methylhistamine for H3 receptor).[8]
-
Test Compounds: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
384-well Filter Plates with GF/C filters.
-
Plate Scintillation Counter.
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of test compounds (at 10 µM final concentration) or control ligands into the wells of a 384-well plate.
-
Reagent Preparation: Prepare a master mix containing the radioligand and the receptor membrane preparation in assay buffer.
-
Assay Incubation: Add 50 µL of the master mix to each well of the compound plate. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate, followed by several washes with cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a plate-based scintillation counter.
Data Analysis:
-
Controls:
-
Total Binding: Wells with radioligand and membranes only (no competitor).
-
Non-specific Binding (NSB): Wells with radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
-
Calculation: Percent inhibition of specific binding by the test compound is calculated as: % Inhibition = 100 * (1 - [(Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM)])
-
Hit Criteria: Compounds exhibiting inhibition above a certain threshold (e.g., >50%) are considered primary hits.
| Parameter | Typical Value | Rationale |
| Test Compound Concentration | 10 µM | A standard concentration for primary screening to identify compounds with at least moderate affinity. |
| Radioligand Concentration | Near its Kd value | Maximizes the signal window and sensitivity for competitive binding. |
| Incubation Time | 60-90 minutes | Sufficient time to reach binding equilibrium for most receptor-ligand interactions. |
| Incubation Temperature | Room Temperature | Convenient for HTS automation and generally suitable for stable membrane preparations. |
Part 2: Secondary and Functional Assays for Hit Characterization
Once primary hits are identified and confirmed, the next crucial step is to determine their functional activity. Functional assays reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an allosteric modulator.
Calcium Mobilization Assays: Monitoring Gq-Coupled GPCR Activity
Many GPCRs, upon activation, couple to the Gαq subunit, leading to the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration can be readily measured using fluorescent dyes.
Principle: Cells expressing the GPCR of interest are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular Ca²⁺ levels rise, causing a significant increase in the fluorescence intensity of the dye. Antagonists will block this agonist-induced fluorescence increase.
Protocol: High-Throughput Calcium Flux Assay
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled GPCR of interest.
-
Calcium-sensitive dye: Fluo-4 AM or similar.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid: An inhibitor of organic anion transporters to prevent dye leakage from the cells.
-
Known Agonist and Antagonist for the target receptor.
-
384-well, black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye loading solution containing probenecid. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in the fluorescence reader. The instrument will first measure the baseline fluorescence, then inject the test compounds (for antagonist mode) or buffer (for agonist mode).
-
Agonist Addition (for antagonist mode): After a short pre-incubation with the test compounds, the instrument injects a known agonist at a concentration that elicits a sub-maximal response (EC₈₀).
-
Fluorescence Reading: The fluorescence intensity is monitored in real-time before and after the addition of compounds and agonist.
Data Analysis:
-
Agonist Mode: An increase in fluorescence after compound addition indicates agonistic activity. The potency is determined by the EC₅₀ value from a dose-response curve.
-
Antagonist Mode: A reduction in the agonist-induced fluorescence signal indicates antagonistic activity. The potency is determined by the IC₅₀ value.
cAMP Assays: Probing Gs- and Gi-Coupled GPCRs
GPCRs that couple to Gαs or Gαi subunits modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). Gs activation stimulates cAMP production, while Gi activation inhibits it.
Principle: Homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) is a common HTS-compatible method for measuring cAMP levels. In this assay, a europium-labeled anti-cAMP antibody and a dye-labeled cAMP analog compete for binding to the antibody. Cellular cAMP produced upon receptor stimulation displaces the dye-labeled cAMP, leading to a decrease in the FRET signal.
Protocol: TR-FRET-based cAMP Assay
Materials:
-
Cell Line: A cell line stably expressing the Gs- or Gi-coupled GPCR of interest.
-
cAMP Assay Kit: Commercially available kits containing the required reagents (e.g., LANCE Ultra cAMP from PerkinElmer).
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator to induce a measurable baseline of cAMP.
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Stimulation: Add test compounds to the cells, followed by the appropriate stimulus (e.g., a known agonist for antagonist mode, or forskolin for Gi agonist mode). Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Cell Lysis and Detection: Add the lysis buffer containing the TR-FRET reagents (europium-labeled antibody and dye-labeled cAMP).
-
Incubation: Incubate for 1 hour at room temperature to allow for antibody-cAMP binding to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
Data Analysis:
-
The ratio of the two emission wavelengths is calculated.
-
Gs-coupled receptors: Agonists will increase the cAMP level, leading to a decrease in the FRET signal. Antagonists will block the agonist-induced decrease in FRET.
-
Gi-coupled receptors: Agonists will decrease the forskolin-stimulated cAMP level, leading to an increase in the FRET signal. Antagonists will block the agonist-induced increase in FRET.
Caption: Generalized GPCR signaling pathway.
Part 3: Data Interpretation and Hit Validation
A critical aspect of any HTS campaign is the rigorous validation of initial findings to eliminate artifacts and false positives.
Common Sources of Assay Interference:
-
Compound Autoflourescence: Can be a significant issue in fluorescence-based assays.
-
Luciferase Inhibition: Some compounds can directly inhibit reporter enzymes like luciferase.
-
Cytotoxicity: Compounds that are toxic to the cells will appear as inhibitors in many cell-based assays.
Strategies for Hit Validation:
-
Orthogonal Assays: Confirming hits in a secondary assay that uses a different detection technology (e.g., confirming a hit from a fluorescence-based calcium assay in a label-free impedance-based assay).
-
Counter-screens: Using parental cell lines that do not express the target receptor to identify compounds that act non-specifically.
-
Cytotoxicity Assays: Running a parallel cytotoxicity assay (e.g., CellTiter-Glo) to flag compounds that are active in the primary assay due to cell death.
Conclusion
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold represents a promising starting point for the discovery of novel therapeutics. By employing a strategic HTS cascade focused on likely target classes such as GPCRs, researchers can efficiently identify and characterize the biological activity of derivatives of this scaffold. The protocols and strategies outlined in this guide provide a robust framework for initiating such a drug discovery program, from initial high-throughput screening to the validation of promising lead compounds.
References
-
Hansen, K. B., et al. (2010). Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 333(2), 525-537. [Link]
-
Schlicker, E., et al. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(4), 399-406. [Link]
-
Cvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669. [Link]
-
Guryn, R., et al. (1980). [Synthesis of hexahydro-1,4-diazepine Derivatives With Potential Pharmacological Effects. IV. Synthesis and Studies on the Antihistaminic Activity of hexahydro-1,4-diazepine Derivatives Containing Ether Groups]. Acta Poloniae Pharmaceutica, 37(1), 53-58. [Link]
-
PubChem. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay. National Center for Biotechnology Information. [Link]
-
Leppik, R. A., et al. (2012). High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. European Journal of Pharmaceutical Sciences, 47(5), 879-888. [Link]
-
Zaragoza, F., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1146602. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4). [Link]
-
Gentile, G., et al. (2023). FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS-1 Interaction. Journal of Medicinal Chemistry, 66(15), 10459-10474. [Link]
-
Żuk, J., et al. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 26(16), 4987. [Link]
-
Szadowska, A., et al. (1980). [Synthesis of hexahydro-1,4-diazepine Derivatives With Potential Pharmacological Effects. IV. Synthesis and Studies on the Antihistaminic Activity of hexahydro-1,4-diazepine Derivatives Containing Ether Groups]. Acta Poloniae Pharmaceutica, 37(1), 53-8. [Link]
-
Dvorak, C. A., et al. (2021). Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate. Bioorganic & Medicinal Chemistry Letters, 31, 127669. [Link]
-
Leppik, R. A., et al. (2012). High-throughput screening with a miniaturized radioligand competition assay identifies new modulators of human α2-adrenoceptors. European Journal of Pharmaceutical Sciences, 47(5), 879-888. [Link]
-
Lanier, S. M., et al. (1987). Synthesis and Characterization of a High Affinity Radioiodinated Probe for the Alpha 2-adrenergic Receptor. Molecular Pharmacology, 32(3), 339-347. [Link]
-
ResearchGate. (2021). Commercially available drugs contain azepine derivatives. ResearchGate. [Link]
-
Yakar, R., & Akten, E. D. (2014). Discovery of high affinity ligands for β2-adrenergic receptor through Pharmacophore-Based High-Throughput Virtual Screening and Docking. Journal of Molecular Graphics and Modelling, 53, 148-160. [Link]
-
Sharma, P., & Kumar, A. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-796. [Link]
-
PubChem. (n.d.). 1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo(4',5':4,5)benzo(1,2-d)azepine. National Center for Biotechnology Information. [Link]
-
Klutchko, S. R., et al. (2006). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 16(19), 5102-5106. [Link]
-
Bigge, C. F., et al. (1995). Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry, 38(20), 3720-3740. [Link]
-
Mottola, D. M., et al. (1995). benzo[7][9]cyclohepta[1,2,3-ef][10]benzazepine, 6,7-dihydroxy- 1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine, and 10-(aminomethyl)-9,10- dihydro-1,2-dihydroxyanthracene as Conformationally Restricted Analogs of Beta-Phenyldopamine. Journal of Medicinal Chemistry, 38(13), 2339-2349. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Implementation of a fluorescence-based screening assay identifies histamine H3 receptor antagonists clobenpropit and iodophenpropit as subunit-selective N-methyl-D-aspartate receptor antagonists [pubmed.ncbi.nlm.nih.gov]
- 4. FDA Drug Repurposing Uncovers Modulators of Dopamine D2 Receptor Localization via Disruption of the NCS‑1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Synthesis of hexahydro-1,4-diazepine derivatives with potential pharmacological effects. IV. Synthesis and studies on the antihistaminic activity of hexahydro-1,4-diazepine derivatives containing ether groups] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ready-to-Assay™ D2L Dopamine Receptor Frozen Cells | HTS039RTA [merckmillipore.com]
- 10. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine as a Ligand for Specific Protein Targets
Introduction: Unveiling the Therapeutic Potential of a Novel Imidazoazepine Scaffold
The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer unique three-dimensional structures for interacting with biological targets. The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core represents a compelling, yet underexplored, scaffold. Its fused imidazole and partially saturated azepine rings create a rigid, three-dimensional framework that is distinct from more planar heterocyclic systems. While direct pharmacological data on this specific molecule is nascent, its structural motifs are present in a variety of bioactive compounds. Azepine-containing molecules, for instance, have demonstrated a wide range of therapeutic activities, including antipsychotic, antidepressant, and anticonvulsant effects.[1] This suggests that the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is a promising candidate for developing ligands against a range of protein targets, particularly within the central nervous system.
This guide provides a comprehensive overview of the potential applications of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine and its derivatives as ligands for specific protein targets. We will delve into the scientific rationale for targeting select protein families based on structural analogy to known bioactive molecules. Detailed, field-proven protocols for ligand binding and functional assays are provided to enable researchers to investigate the interaction of this novel scaffold with these putative targets.
Putative Protein Targets and Scientific Rationale
Based on the structural characteristics of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold, several protein families emerge as high-probability targets. The presence of the basic nitrogen atoms in the imidazole ring and the azepine core suggests potential interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors. Furthermore, the rigid, bicyclic structure is a feature found in some ion channel modulators and enzyme inhibitors.
Serotonin (5-HT) and Dopamine (D) Receptors: Modulators of Neurological Function
Scientific Rationale: The imidazoazepine framework is a key structural feature in several known neuroactive agents.[] Derivatives of similar azepine-containing structures have shown high affinity for serotonin (5-HT) and dopamine (D) receptors.[3] Specifically, compounds with related scaffolds have been identified as potent antagonists or inverse agonists of 5-HT2A, 5-HT2C, and 5-HT7 receptors, as well as modulators of D1 and D2 dopamine receptors.[3] These receptors are critical in the pathophysiology of depression, schizophrenia, and other neuropsychiatric disorders, making 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine a compelling scaffold for the development of novel CNS therapeutics.
Signaling Pathway Visualization:
Caption: GPCR signaling cascade initiated by ligand binding.
Poly (ADP-ribose) Polymerase (PARP) Family: Emerging Targets in Oncology
Scientific Rationale: Certain azepine derivatives have been investigated as inhibitors of Poly (ADP-ribose) Polymerase (PARP), a family of enzymes crucial for DNA damage repair.[4] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4] The rigid, heterocyclic nature of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine could allow it to fit into the nicotinamide binding pocket of PARP enzymes, disrupting their catalytic activity.
Experimental Workflow for PARP Inhibition Assay:
Caption: Workflow for a PARP enzyme inhibition assay.
Voltage-Gated Sodium and Calcium Channels: Regulators of Neuronal Excitability
Scientific Rationale: The modulation of voltage-gated ion channels is a primary mechanism of action for many antiepileptic drugs.[5][6] Carbamazepine, a well-known anticonvulsant, features a dibenzo[b,f]azepine core and functions by blocking voltage-gated sodium channels.[7][8] The hexahydroazepine portion of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold may confer an appropriate conformation to interact with the channel pore or gating mechanisms of sodium or calcium channels, thereby modulating neuronal excitability.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Serotonin Receptor (5-HT2A) Affinity
Objective: To determine the binding affinity (Ki) of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine for the human 5-HT2A receptor.
Materials:
-
Test Compound: 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine, dissolved in an appropriate solvent (e.g., DMSO).
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
Procedure:
-
Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd).
-
50 µL of cell membranes (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation Example:
| Compound | Target Receptor | IC50 (nM) | Ki (nM) |
| 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | 5-HT2A | 75 | 35 |
| Mianserin (Control) | 5-HT2A | 5 | 2.3 |
Protocol 2: Cell-Based Calcium Mobilization Assay for 5-HT2A Receptor Function
Objective: To determine the functional activity (agonist or antagonist) of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine at the human 5-HT2A receptor.
Materials:
-
Test Compound: 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine.
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Serotonin.
-
Antagonist: Mianserin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's protocol.
-
Agonist Mode:
-
Add serial dilutions of the test compound or serotonin (positive control) to the wells.
-
Immediately measure the fluorescence intensity over time using a fluorescent plate reader.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound or mianserin (positive control) for 15-30 minutes.
-
Add a fixed concentration of serotonin (EC80) to all wells.
-
Immediately measure the fluorescence intensity over time.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the logarithm of the agonist concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Antagonist Mode: Plot the inhibition of the serotonin response against the logarithm of the antagonist concentration and determine the IC50 value.
Logical Relationship of Assays:
Caption: Logical progression from binding to functional assays.
Conclusion and Future Directions
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold represents a promising starting point for the discovery of novel therapeutic agents. While further research is needed to fully elucidate its pharmacological profile, the structural similarities to known bioactive molecules suggest a high potential for interaction with key protein targets in the central nervous system and in oncology. The protocols detailed in this guide provide a robust framework for researchers to begin exploring the therapeutic potential of this intriguing molecule. Future work should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR) and to optimize potency and selectivity for specific protein targets.
References
-
Carbamazepine - Wikipedia. [Link]
-
1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo(4',5':4,5)benzo(1,2-d)azepine - PubChem. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF - ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. [Link]
-
Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine - PubMed. [Link]
-
Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - NIH. [Link]
-
Synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists of N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors - PubMed. [Link]
-
Synthesis and Evaluation of 6,7-dihydroxy-2,3,4,8,9,13b-hexahydro-1H- benzo[3][9]cyclohepta[1,2,3-ef][]benzazepine, 6,7-dihydroxy- 1,2,3,4,8,12b-hexahydroanthr[10,4a,4-cd]azepine, and 10-(aminomethyl)-9,10- dihydro-1,2-dihydroxyanthracene as Conformationally Restricted Analogs of Beta-Phenyldopamine - PubMed - NIH. [Link]
-
Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT 7/2 inhibitors leading to the identification of a clinical candidate - PubMed. [Link]
-
Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
-
Mechanisms of action of antiepileptic drugs - Epilepsy Society. [Link]
-
Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article | Journal of Pharma Insights and Research. [Link]
-
Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC - PubMed Central. [Link]
-
Mechanisms of action of antiepileptic drugs - Open Access Journals. [Link]
Sources
- 1. One moment, please... [jopir.in]
- 3. Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5-ol derivatives as PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. Carbamazepine - Wikipedia [en.wikipedia.org]
- 8. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 9. bioivt.com [bioivt.com]
In vitro testing of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine against cancer cell lines
Application Note & Protocol Guide
In Vitro Efficacy Profiling of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Against Human Cancer Cell Lines
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer agents.[1][2] Derivatives of fused heterocyclic systems containing imidazole, such as imidazo[4,5-d]azepines, represent a promising frontier in the discovery of novel oncology therapeutics.[3][4] This guide provides a comprehensive framework for the initial in vitro characterization of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine (hereafter designated as HIA), a novel compound within this class. We present detailed, field-proven protocols for assessing its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in a panel of human cancer cell lines. The methodologies are designed to be robust and self-validating, providing the foundational data necessary for advancing a candidate compound through the drug discovery pipeline.
Foundational Concepts & Experimental Rationale
The journey of a novel chemical entity from the bench to the clinic is a multi-stage process where in vitro screening serves as the critical first gatekeeper.[5] High-throughput screening against a diverse panel of cancer cell lines, such as the NCI-60 panel developed by the National Cancer Institute's Developmental Therapeutics Program (DTP), provides a wealth of preliminary data on a compound's potency and spectrum of activity.[5][6]
1.1 Causality Behind Experimental Choices
Our experimental design is built on a logical progression to answer three fundamental questions about HIA's activity:
-
Does it kill cancer cells? To answer this, we employ a cytotoxicity assay. We have selected the Sulforhodamine B (SRB) assay due to its reliability, reproducibility, and basis in measuring total cellular protein content, which is often more stable than metabolic activity-based assays like the MTT assay.[7][8]
-
How does it kill the cells? If HIA is cytotoxic, the next logical question is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that minimizes inflammation. We utilize Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, a gold-standard technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Does it stop cell growth? Beyond inducing cell death, many effective anticancer agents function by halting cell proliferation.[11] We will investigate HIA's effect on cell cycle progression using PI staining and flow cytometry to quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13] An accumulation of cells in a specific phase suggests the compound interferes with that stage of cell division.[11]
1.2 The Importance of Cell Line Selection
The choice of cell lines is paramount. A representative panel should be used, ideally encompassing various cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of HIA's activity. For this guide, we will use a hypothetical panel including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia) as examples. These lines are well-characterized and widely used in cancer research.
Materials and Reagents
-
Cell Lines: MCF-7 (ATCC® HTB-22™), A549 (ATCC® CCL-185™), K562 (ATCC® CCL-243™)
-
Compound: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine (HIA), purity >98%
-
Culture Media: RPMI-1640, DMEM
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin solution, L-Glutamine
-
Reagents for SRB Assay: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) dye, TRIS base, Acetic Acid
-
Reagents for Flow Cytometry: Phosphate Buffered Saline (PBS), Binding Buffer, Annexin V-FITC, Propidium Iodide (PI) solution, RNase A, 70% Ethanol
-
Consumables: 96-well flat-bottom plates, cell culture flasks (T-25, T-75), serological pipettes, pipette tips, flow cytometry tubes
-
Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope, microplate reader (510 nm), flow cytometer with 488 nm laser, centrifuge
Core Protocols: Step-by-Step Methodologies
Protocol 3.1: General Cell Culture and Maintenance
-
Thawing & Expansion: Revive cryopreserved cells rapidly in a 37°C water bath. Transfer to a T-25 flask containing pre-warmed complete growth medium (RPMI-1640 or DMEM + 10% FBS + 1% Pen-Strep). Incubate at 37°C, 5% CO₂.
-
Subculturing: Monitor cell confluency daily. When cells reach 80-90% confluency, passage them. For adherent cells (MCF-7, A549), wash with PBS, add Trypsin-EDTA, incubate for 2-5 minutes, neutralize with complete medium, and re-seed into new flasks at the appropriate split ratio. For suspension cells (K562), directly dilute the cell suspension into new flasks with fresh medium.
-
Cell Counting: Use a hemocytometer or automated cell counter with Trypan Blue exclusion to determine viable cell density before seeding for experiments.
Protocol 3.2: Cytotoxicity Assessment via Sulforhodamine B (SRB) Assay
This protocol is adapted from the standard NCI-60 screening procedure.[14]
-
Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a 2X stock concentration series of HIA in culture medium. Remove the plating medium from the wells and add 100 µL of the HIA dilutions (and vehicle control, e.g., 0.1% DMSO). Include a "T₀" plate that will be fixed at this time to represent the cell count at the start of treatment.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently aspirate the medium. Add 100 µL of ice-cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
Solubilization & Reading: Add 200 µL of 10 mM TRIS base solution (pH 10.5) to each well to solubilize the bound dye. Shake for 5-10 minutes. Read the absorbance (OD) on a microplate reader at 510 nm.
-
Calculation: Calculate the percentage growth inhibition and determine the IC₅₀ value (the concentration of HIA that causes 50% inhibition of cell growth) using non-linear regression analysis.
Experimental Workflow for In Vitro Screening
Caption: High-level workflow for the in vitro evaluation of compound HIA.
Protocol 3.3: Apoptosis Analysis via Annexin V/PI Staining
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which can be detected by Annexin V, while late apoptotic or necrotic cells have compromised membranes permeable to PI.[9][10]
-
Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere for 24 hours. Treat cells with HIA at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells detached with Trypsin-EDTA. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
FITC-Negative / PI-Negative: Live cells
-
FITC-Positive / PI-Negative: Early apoptotic cells
-
FITC-Positive / PI-Positive: Late apoptotic/necrotic cells
-
FITC-Negative / PI-Positive: Necrotic cells
-
Protocol 3.4: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies DNA content, allowing for the determination of cell distribution across different cycle phases.[11][13]
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.3.
-
Cell Harvesting: Collect and wash the cells once with PBS as previously described.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented in a histogram, with distinct peaks for G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases. A sub-G1 peak can indicate apoptotic cells with fragmented DNA.[13]
Data Acquisition, Analysis, and Interpretation
Cytotoxicity Data
The primary output of the SRB assay is the IC₅₀ value. Data should be compiled into a table for easy comparison across different cell lines.
Table 1: Hypothetical Cytotoxicity Profile of HIA after 48h Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.8 |
| K562 | Chronic Myelogenous Leukemia | 1.7 |
| HCT116 | Colon Carcinoma | 8.5 |
| U87-MG | Glioblastoma | > 50 |
Data are hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, HIA shows potent activity against the leukemia cell line K562 and moderate activity against breast and colon cancer lines. It is less effective against the A549 lung cancer line and largely inactive against the U87-MG glioblastoma line, suggesting a degree of selective cytotoxicity.
Mechanistic Data Interpretation
Flow cytometry data will reveal the mechanism of action. A significant increase in the Annexin V-positive cell population after HIA treatment would confirm apoptosis induction. Cell cycle analysis might show an arrest in a specific phase, for example, an increase in the G2/M population, suggesting HIA may interfere with microtubule formation or mitotic checkpoints.
Hypothetical Signaling Pathway for HIA-Induced Apoptosis
Caption: Hypothetical HIA-induced intrinsic apoptosis pathway.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the initial in vitro characterization of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. By systematically evaluating its cytotoxicity, impact on apoptosis, and effects on the cell cycle, researchers can build a comprehensive preliminary profile of HIA's anticancer potential. Positive and selective results from these assays would provide a strong rationale for advancing the compound to more complex studies, including:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).[15]
-
Target Deconvolution Studies: To identify the specific molecular target(s) of HIA.
-
3D Spheroid Models: To test efficacy in a more physiologically relevant tumor microenvironment.[16]
-
In Vivo Xenograft Studies: To evaluate the compound's anti-tumor activity and tolerability in animal models.
References
-
Skehan, P., Storeng, R., Scudiero, D., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
-
Darzynkiewicz, Z., Juan, G. (2001). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.2. [Link]
-
NanoCellect Biomedical. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e359. [Link]
-
Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. [Link]
-
ResearchGate. (2025). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151–158. [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell lines. [Link]
-
Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life sciences, 294, 120334. [Link]
-
National Cancer Institute. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. [Link]
-
ResearchGate. (n.d.). In vitro cytotoxicity against different cancer cell lines by SRB assay. [Link]
-
Tiwari, R., et al. (2013). Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f][7][13]diazepines. Bioorganic & medicinal chemistry, 21(3), 854–864. [Link]
-
Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules (Basel, Switzerland), 27(18), 6041. [Link]
-
Salame, N., et al. (2021). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Frontiers in oncology, 11, 709923. [Link]
-
National Cancer Institute. (n.d.). Drug Discovery & Development Resources. [Link]
-
Wang, Y., et al. (2023). Navigating the oncology drug discovery and development process with programmes supported by the National Institutes of Health. The Lancet. Oncology, 24(1), e33–e42. [Link]
-
Kumar, D., et al. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology, 14(1), 60-66. [Link]
-
National Cancer Institute. (2015). Enhancing Drug Discovery and Development. [Link]
-
Kamal, A., et al. (2015). Imidazoles as potential anticancer agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 11(5), 423–442. [Link]
-
U.S. Food and Drug Administration. (2022). Master Protocols: Efficient Clinical Trial Design Strategies to Expedite Development of Oncology Drugs and Biologics Guidance for Industry. [Link]
-
Alam, M. J., et al. (2022). Recent development of imidazole derivatives as potential anticancer agents. Current Organic Chemistry, 26(1), 2-4. [Link]
-
Hosmane, R. S., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][7][13]diazepine ring system. Bioorganic & medicinal chemistry, 24(12), 2757–2765. [Link]
-
S. M, V., et al. (2017). Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. Chemistry Central journal, 11(1), 10. [Link]
-
El-Sayed, N., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Scientific reports, 13(1), 585. [Link]
-
Zhang, Z., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(19), 4554. [Link]
-
He, X., et al. (2018). Design, Synthesis and Anticancer Activities Evaluation of Novel 5H-dibenzo[b,e]azepine-6,11-dione Derivatives Containing 1,3,4-oxadiazole Units. Bioorganic & medicinal chemistry letters, 28(5), 847–852. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
Swamy, G. K. (2016). Synthesis and reactions of Seven membered heterocycle-Azepines. [Link]
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
-
eGyanKosh. (n.d.). SEVEN AND LARGE MEMBERED HETEROCYCLES. [Link]
Sources
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Recent development of imidazole derivatives as potential anticancer agents [ouci.dntb.gov.ua]
- 3. Structure-based drug design and potent anti-cancer activity of tricyclic 5:7:5-fused diimidazo[4,5-d:4',5'-f][1,3]diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing Drug Discovery and Development - NCI [cancer.gov]
- 6. Navigating the oncology drug discovery and development process with programmes supported by the National Institutes of Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. nanocellect.com [nanocellect.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. rsc.org [rsc.org]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Potential of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Analogs
Abstract: The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. The fused heterocyclic system of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine represents a promising, yet underexplored, pharmacophore. This document provides a comprehensive guide for researchers engaged in the synthesis and biological evaluation of its analogs. We present a robust framework, from a representative synthetic protocol to detailed methodologies for assessing antimicrobial and antifungal efficacy, underpinned by the rationale for key experimental decisions to ensure data integrity and reproducibility.
Scientific Rationale and Introduction
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs, owing to its versatile ability to engage in various biological interactions like hydrogen bonding and metal coordination.[1] When fused with an azepine ring, a seven-membered nitrogen-containing heterocycle known for its conformational flexibility and presence in bioactive compounds, the resulting 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core offers a unique three-dimensional architecture for probing biological targets.[2][3][4] Azepine derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial and antifungal properties.[4] This guide provides the foundational protocols to systematically synthesize and evaluate novel analogs of this scaffold against a panel of clinically relevant bacterial and fungal pathogens.
Synthesis Pathway and Characterization
A robust and reproducible synthesis is the bedrock of any drug discovery campaign. The following section outlines a plausible and efficient pathway for generating a library of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine analogs. The proposed strategy leverages a classical condensation approach, a widely validated method for the formation of imidazole rings.[5]
General Synthetic Workflow
The synthesis initiates with the commercially available caprolactam, which is converted to the corresponding cyclic imidate. This intermediate then undergoes a condensation reaction with a substituted 1,2-diaminoethane derivative, followed by an oxidative cyclization to yield the target hexahydroimidazo[4,5-d]azepine core.
Sources
Application Notes and Protocols for the Functionalization of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential of the Imidazo[4,5-d]azepine Scaffold
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, featuring a fused imidazole and a seven-membered azepine ring, presents a unique three-dimensional architecture that is of significant interest for the development of novel therapeutics.[1][2] The imidazole moiety, an essential component of many biological molecules like histidine, offers a rich tapestry of potential interactions with biological targets through hydrogen bonding and other non-covalent forces.[1][3] The azepine ring, a seven-membered nitrogen-containing heterocycle, provides conformational flexibility, which can be crucial for optimizing binding to target proteins.[4][5] Derivatives of this and related fused imidazole systems have shown a broad spectrum of biological activities, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][6][7]
The ability to selectively functionalize the nitrogen atoms of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core through N-alkylation and N-acylation is paramount for generating libraries of diverse compounds for structure-activity relationship (SAR) studies in drug discovery. This guide provides detailed protocols for these critical transformations, offering insights into the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.
N-Alkylation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: Navigating the Regioselectivity Challenge
A primary consideration in the N-alkylation of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is the control of regioselectivity. The molecule possesses three potentially nucleophilic nitrogen atoms: two within the imidazole ring (N1 and N3) and one in the azepine ring (N5). The relative reactivity of these nitrogens will be influenced by steric hindrance and electronic effects.[8] Alkylation can theoretically occur at any of these positions, potentially leading to a mixture of products.[9]
The following protocol is designed to favor alkylation on the more accessible and often more nucleophilic nitrogen of the azepine ring. However, careful optimization and rigorous characterization of the products are essential to confirm the site of functionalization.
Diagram of N-Alkylation Workflow
Caption: General workflow for the N-alkylation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Detailed Protocol for N-Alkylation
This protocol provides a general procedure that may require optimization depending on the specific alkylating agent used.
Materials:
-
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (1.0 eq) in anhydrous DMF or CH₃CN, add a base such as potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[10] The choice of a weaker base like K₂CO₃ may favor mono-alkylation. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be considered, though this may lead to multiple alkylations.[11]
-
Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (1.1 eq) dropwise. The reaction temperature can be adjusted depending on the reactivity of the alkylating agent. For highly reactive agents, cooling the reaction mixture to 0 °C is recommended.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated product.
Key Considerations for N-Alkylation
-
Choice of Base and Solvent: The basicity and solvent polarity can significantly influence the regioselectivity.[8] Non-polar aprotic solvents with milder bases often provide better selectivity.
-
Nature of the Alkylating Agent: Sterically bulky alkylating agents are more likely to react at the less hindered nitrogen atom.[8]
-
Product Characterization: Due to the potential for multiple isomers, comprehensive characterization of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry is crucial to confirm the site of alkylation.
N-Acylation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: A Pathway to Amide Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, which is a key structural motif in many pharmaceuticals.[12][13] Similar to N-alkylation, regioselectivity is a key aspect to control. The following protocol is designed to achieve mono-acylation, leveraging principles established for the selective acylation of symmetrical diamines.[14]
Diagram of N-Acylation Workflow
Caption: General workflow for the N-acylation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Detailed Protocol for N-Acylation
This protocol outlines a general procedure for N-acylation. Optimization may be necessary for different acylating agents.
Materials:
-
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (1.0 eq) in anhydrous DCM or THF. Add a non-nucleophilic base such as triethylamine (1.5 eq) or DIPEA (1.5 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C and add the acylating agent (1.05 eq) dropwise. Using a slight excess of the amine substrate can also help to minimize di-acylation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.
Key Considerations for N-Acylation
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence the outcome. Acyl chlorides are generally more reactive than anhydrides.
-
Stoichiometry: Careful control of the stoichiometry of the acylating agent is crucial to avoid di- and tri-acylation.
-
Temperature Control: Performing the addition of the acylating agent at low temperatures helps to control the reaction rate and improve selectivity.
Summary of Reaction Parameters
| Reaction | Key Parameters | Recommended Conditions | Expected Outcome |
| N-Alkylation | Base | K₂CO₃, Cs₂CO₃, NaH | Regioselective mono-alkylation (optimization required) |
| Solvent | DMF, CH₃CN, THF | ||
| Temperature | 0 °C to reflux | ||
| N-Acylation | Acylating Agent | Acyl chlorides, Anhydrides | Regioselective mono-acylation (optimization required) |
| Base | Et₃N, DIPEA | ||
| Temperature | 0 °C to room temperature |
Conclusion
The N-alkylation and N-acylation of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold are versatile transformations for generating novel derivatives with potential therapeutic applications. While the presence of multiple reactive nitrogen centers presents a challenge in terms of regioselectivity, careful control of reaction conditions, including the choice of base, solvent, and stoichiometry, can lead to the desired products. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising heterocyclic system. Rigorous purification and structural elucidation are imperative to ensure the identity and purity of the synthesized compounds, paving the way for their evaluation in drug discovery programs.
References
-
University of Otago. N-Alkylation of imidazoles. [Link]
-
Reddit. This is why selective N-alkylation of imidazoles is difficult. (2023-05-17). [Link]
-
PubMed. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. (2021-02-24). [Link]
-
PubMed. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015). [Link]
-
ACS Publications. Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. (2010-09-02). [Link]
-
PubMed. Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides. (2022-03-04). [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024-01-04). [Link]
-
PubMed. Synthesis and biological studies of N-alkylated cyclic diamines. [Link]
-
Semantic Scholar. Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. (2020-04-05). [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
ACS Publications. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. (2021-09-06). [Link]
-
ResearchGate. Regioselective N-alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
-
De Gruyter. Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. [Link]
-
NIH. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024-08-09). [Link]
-
NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
ResearchGate. Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
PMC. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021-07-29). [Link]
-
RSC Publishing. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. [Link]
-
ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ResearchGate. Imidazole Scaffold Based Compounds in the Development of Therapeutic Drugs. [Link]
-
MDPI. The Medicinal Chemistry of Imidazotetrazine Prodrugs. [Link]
-
PubMed Central. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
STM Journals. Azepines, Chemistry, Synthesis and Reactions. [Link]
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.stmjournals.com [journals.stmjournals.com]
- 6. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline scaffold in medicinal chemistry: a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Development of a Biological Assay for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Activity
Introduction and Scientific Principle
The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active agents. Its structural similarity to known adrenergic agents, such as guanabenz, suggests that its likely biological target is an adrenergic receptor. Guanabenz is a centrally acting alpha-2 adrenergic agonist (α2-AR) used as an antihypertensive agent.[1][2] The α2-AR is a G-protein coupled receptor (GPCR) that, upon activation, couples to inhibitory G-proteins (Gi/o).[3][4]
Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[5][6] Therefore, a robust method to assess the biological activity of novel compounds like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is to quantify their ability to modulate cAMP levels in cells expressing the α2-AR.
This application note details a two-part assay system:
-
Part A: Competitive Radioligand Binding Assay: To determine the compound's binding affinity (Ki) for the human α2A-adrenergic receptor.
-
Part B: Functional cAMP Inhibition Assay: To measure the compound's potency (EC50) and efficacy as an agonist of the human α2A-adrenergic receptor.
This dual approach provides a comprehensive pharmacological profile, assessing both the physical interaction of the compound with the receptor and its functional consequence.
Signaling Pathway and Workflow Visualization
To clarify the underlying mechanism and the experimental procedure, the following diagrams are provided.
Part A: Competitive Radioligand Binding Assay Protocol
This protocol determines the affinity of the test compound by measuring its ability to displace a known radioligand from the α2A-AR.
Materials and Reagents
| Reagent/Material | Supplier & Catalog (Example) | Purpose |
| CHO-K1 cells expressing human α2A-AR | ATCC | Cell source |
| [3H]-Rauwolscine | PerkinElmer | Radioligand (α2-AR antagonist) |
| Rauwolscine (unlabeled) | Sigma-Aldrich | Competitor for non-specific binding |
| Test Compound | In-house | Compound of interest |
| Binding Buffer | N/A | 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 |
| 96-well GF/C filter plates | Millipore | To separate bound from free radioligand |
| Scintillation Fluid | PerkinElmer | For radioactive signal detection |
| MicroBeta Scintillation Counter | PerkinElmer | Instrument for detection |
Step-by-Step Protocol
-
Membrane Preparation: Culture CHO-α2A-AR cells to ~90% confluency. Harvest cells, lyse via hypotonic shock and Dounce homogenization, and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine protein concentration (e.g., via BCA assay).
-
Assay Setup: Perform the assay in a 96-well plate with a final volume of 200 µL.
-
Total Binding: 50 µL membrane prep + 50 µL [3H]-Rauwolscine (at a final concentration near its Kd, e.g., 1 nM) + 100 µL Binding Buffer.
-
Non-Specific Binding (NSB): 50 µL membrane prep + 50 µL [3H]-Rauwolscine + 50 µL unlabeled Rauwolscine (10 µM final) + 50 µL Binding Buffer.
-
Competition: 50 µL membrane prep + 50 µL [3H]-Rauwolscine + 50 µL Test Compound (at various concentrations, e.g., 10-point, 1:3 serial dilution) + 50 µL Binding Buffer.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.[7]
-
Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding = Total Binding (counts) - Non-Specific Binding (counts).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 , the concentration of test compound that displaces 50% of the radioligand.
-
Calculate the inhibitor constant (Ki ) using the Cheng-Prusoff equation .[8][9] This converts the IC50 to a more absolute measure of affinity.[10]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand ([3H]-Rauwolscine).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Part B: Functional cAMP Inhibition Assay Protocol
This assay measures the functional consequence of receptor binding—the inhibition of cAMP production. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is recommended for its robustness and high-throughput compatibility.[6][11]
Materials and Reagents
| Reagent/Material | Supplier & Catalog (Example) | Purpose |
| CHO-K1 cells expressing human α2A-AR | ATCC | Cell source |
| HTRF cAMP Dynamic 2 Kit | Cisbio | Detection reagents |
| Forskolin | Sigma-Aldrich | Adenylyl cyclase activator |
| Guanabenz or Clonidine | Sigma-Aldrich | Positive control agonist |
| 384-well low-volume white plates | Greiner Bio-One | Assay plate |
| HTRF-compatible Plate Reader | e.g., PHERAstar, EnVision | Instrument for detection |
Step-by-Step Protocol
-
Cell Plating: Seed CHO-α2A-AR cells into a 384-well plate at an optimized density (e.g., 2,500-5,000 cells/well) and incubate overnight.
-
Compound Addition:
-
Prepare serial dilutions of the test compound and the positive control (e.g., Guanabenz) in stimulation buffer.
-
Aspirate the culture medium from the cells.
-
Add the test compound dilutions to the wells.
-
Crucial Step for Gi Assays: To measure a decrease in cAMP, a basal level of cAMP must first be stimulated. Add a fixed concentration of Forskolin (e.g., 1-5 µM, to be optimized) to all wells except the negative control.[5] This elevates cAMP levels, providing a window to measure inhibition.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Cell Lysis & Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in the lysis buffer as per the manufacturer's protocol.[11]
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Data Analysis
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the EC50 (potency) and the Emax (maximum efficacy relative to the positive control).
Assay Validation and Quality Control
To ensure the reliability of the assay for screening or characterization, it is essential to perform validation. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[12]
-
Calculation:
-
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
-
pos = Positive control (e.g., Forskolin + max concentration of Guanabenz)
-
neg = Negative control (e.g., Forskolin alone)
-
-
-
-
Z' > 0.5: An excellent assay, suitable for high-throughput screening.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unsuitable assay.
-
References
- Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
-
Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 1999;4(2):67-73. Available at: [Link]
-
Holmes B, Sorkin EM. Guanabenz. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension. Drugs. 1986;31(2):111-130. Available at: [Link]
-
What is Guanabenz Acetate used for? Patsnap Synapse. Available at: [Link] Guanabenz%20Acetate-APRD00547
-
Guanabenz: Indications, Uses, Dosage, Drugs Interactions, Side effects. Drugbank. Available at: [Link]
-
Cheng-Prusoff Equation Calculator. Calculator.net. Available at: [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]
-
What is the mechanism of Guanabenz Acetate? Patsnap Synapse. Available at: [Link]
-
Guanabenz: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]
-
Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]
-
Wang T, Li Z, Cvijic ME, et al. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available at: [Link]
-
Z-factor. Wikipedia. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. Chem Help ASAP, YouTube. Available at: [Link]
-
Insel PA, Wilderman A, Zhang L, Keshwani MM, Zambon AC. cAMP Assays in GPCR Drug Discovery. Methods Cell Biol. 2017;142:51-57. Available at: [Link]
-
Pihlavisto M, Scheinin M. Functional Assessment of Recombinant Human alpha(2)-adrenoceptor Subtypes With Cytosensor Microphysiometry. Eur J Pharmacol. 1999;385(2-3):247-53. Available at: [Link]
-
Lazareno S, Birdsall NJ. Estimation of antagonist KB from inhibition curves in functional experiments: alternatives to the Cheng-Prusoff equation. Br J Pharmacol. 1993;109(4):1110-1119. Available at: [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Curr Protoc. 2024;4(1):e952. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Radioligand Binding Assay. Creative Bioarray. Available at: [Link]
-
Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]
Sources
- 1. Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. What is Guanabenz Acetate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Guanabenz Acetate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 9. calculator.academy [calculator.academy]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 14. punnettsquare.org [punnettsquare.org]
Application Notes & Protocols: The Use of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in Fragment-Based Drug Discovery
Introduction: The Case for Novel 3D Scaffolds in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for hit identification, moving beyond the brute-force approach of High-Throughput Screening (HTS).[1][2] By screening smaller, lower-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior ligand efficiency.[3] These initial, weak-binding hits (typically in the high µM to mM range) serve as high-quality starting points for optimization into potent, drug-like leads.[2][4]
A significant trend in modern FBDD is the move away from flat, sp²-rich aromatic fragments towards scaffolds with greater three-dimensional (3D) character.[4][5][6] Molecules with complex 3D shapes can form more specific and intricate interactions with protein binding sites, potentially unlocking novel target classes and improving physicochemical properties.[7][8]
This guide introduces 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine as a representative example of a novel, 3D-rich scaffold poised for application in FBDD. Its fused bicyclic structure, combining a hydrogen-bond donating/accepting imidazole ring with a flexible, non-planar seven-membered azepine ring, presents multiple vectors for synthetic elaboration. We will outline a complete workflow, from the synthesis of a focused fragment library based on this scaffold to hit validation and lead optimization strategies.
Part I: Fragment Library Design & Synthesis
The foundation of any FBDD campaign is a high-quality fragment library. For the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold, the goal is to create a small, diverse set of "poised" fragments—molecules containing the core scaffold with synthetically tractable exit vectors for rapid follow-up chemistry.[9]
Protocol 1: Synthesis of the Core 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Scaffold
Rationale: The synthesis of the fused imidazo-azepine core is the critical first step. While multiple routes to fused imidazole systems exist, a robust approach for this specific scaffold can be adapted from established methods for imidazo[4,5-c]pyridine synthesis, which involves the condensation and cyclization of a diamine with a suitable carbonyl source.[10]
Materials:
-
4,5-Diamino-1,2,3,6-tetrahydropyridine derivative
-
Formic acid or appropriate aldehyde/carboxylic acid derivative
-
Palladium on carbon (Pd/C) for potential final reduction steps
-
Suitable solvents (e.g., Ethanol, Toluene)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Precursor Synthesis: Begin with a commercially available or synthesized cyclic diamine precursor, such as a protected 4,5-diamino-azepane derivative. The synthesis of such precursors is a well-trodden field in heterocyclic chemistry.
-
Imidazole Ring Formation: Reflux the diamine precursor with an excess of formic acid (to install the C2-hydrogen) or a substituted aldehyde in a solvent like ethanol. This reaction forms the imidazole ring via condensation and subsequent cyclization.[10]
-
Purification: Upon reaction completion (monitored by TLC or LC-MS), neutralize the reaction mixture, remove the solvent under reduced pressure, and purify the resulting crude product using silica gel column chromatography to isolate the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core.
-
Characterization: Confirm the structure and purity of the core scaffold using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Library Diversification: To create a small library, this core scaffold can be derivatized at the nitrogen atoms of the azepine or imidazole rings (if unprotected) or by using substituted aldehydes in Step 2 to introduce diversity at the C2 position of the imidazole. These positions serve as ideal vectors for fragment growing.
Part II: Primary Fragment Screening via Differential Scanning Fluorimetry (DSF)
Causality Behind Experimental Choice: The initial interactions between fragments and their target are often weak. Therefore, a highly sensitive biophysical technique is required for the primary screen.[3] Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is an excellent first-pass method. It is high-throughput, requires low protein consumption, and is nearly universal for proteins with a stable folded state.[9][11] The principle is that ligand binding typically stabilizes the protein, leading to a measurable increase in its melting temperature (Tₘ).
Protocol 2: High-Throughput DSF Screening
Materials:
-
Purified target protein (≥95% purity, 0.2-0.5 mg/mL)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Fragment library plate (10 mM stocks in DMSO)
-
96- or 384-well qPCR plates
-
Real-time PCR instrument capable of a thermal melt curve
Step-by-Step Methodology:
-
Protein Preparation: Dialyze the purified protein extensively against the DSF buffer to ensure buffer matching. Centrifuge at high speed (~20,000 x g) for 10 minutes at 4°C to remove any aggregates. Determine the final concentration accurately.
-
Master Mix Preparation: Prepare a master mix of protein and SYPRO Orange dye in DSF buffer. The final concentrations in the assay well are typically 2-10 µM for the protein and 5x for the dye.
-
Assay Plate Preparation: Dispense the fragments into the qPCR plate. For a 20 µL final volume, add 200 nL of 10 mM fragment stock to achieve a final concentration of 100 µM (with 1% final DMSO). Include multiple DMSO-only wells as a negative control.
-
Reaction Initiation: Dispense the protein/dye master mix into each well of the assay plate. Seal the plate securely with an optical seal.
-
Data Acquisition: Place the plate in the qPCR instrument. Run a melt curve program, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, acquiring fluorescence data at each interval.[12]
-
Data Analysis:
-
Plot fluorescence versus temperature for each well.
-
Fit the data to a Boltzmann equation to determine the Tₘ for each well.[11]
-
Calculate the change in melting temperature (ΔTₘ) for each fragment relative to the DMSO control (ΔTₘ = Tₘ,fragment - Tₘ,DMSO).
-
A fragment is considered a preliminary hit if it induces a statistically significant, positive ΔTₘ (e.g., > 3 standard deviations above the mean of the controls, or a fixed cutoff like ΔTₘ > 1.5 °C).
-
| Hypothetical DSF Screening Data | |||
| Fragment ID | Scaffold | ΔTₘ (°C) | Hit Status |
| AZ-001 | Core Scaffold | 2.1 | Hit |
| AZ-002 | C2-Methyl | 0.5 | No Hit |
| AZ-003 | N6-Acetyl | 2.8 | Hit |
| AZ-004 | C2-Phenyl | -1.2 | Destabilizer |
| DMSO Control | N/A | 0.0 (± 0.3) | N/A |
Part III: Hit Validation & Characterization
Rationale: Primary screens like DSF are prone to false positives. Therefore, hits must be validated using an orthogonal, solution-based technique to confirm direct binding.[13] Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC) are gold-standard methods for this purpose.
Protocol 3: Hit Validation with Saturation Transfer Difference (STD) NMR
Causality Behind Experimental Choice: STD-NMR is a ligand-observed NMR technique that is exceptionally well-suited for detecting weak binding events.[14] It works by selectively saturating protons on the large protein target; this saturation is then transferred via spin diffusion to any small molecule that binds. By subtracting a spectrum with protein saturation from one without, only signals from the binding ligand will appear, providing unambiguous proof of interaction in solution.
Step-by-Step Methodology:
-
Sample Preparation: Prepare samples in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4). A typical sample contains 10-50 µM of the target protein and 500 µM - 1 mM of the fragment hit. A ligand-only sample is also required as a control.
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Acquisition:
-
Acquire a standard 1D ¹H spectrum of the mixture to ensure ligand signals are visible and not overlapping with buffer components.
-
Set up the STD experiment. The on-resonance saturation is typically applied in a region where only protein signals exist (e.g., -1.0 ppm), and the off-resonance is applied where no signals are present (e.g., 40 ppm).
-
Use a train of selective Gaussian pulses for saturation, with a total saturation time (Tₛₐₜ) of ~2 seconds, which is optimal for detecting weak binders.
-
-
Data Processing & Analysis:
-
Process the data to generate the difference spectrum (off-resonance minus on-resonance).
-
The presence of signals in the STD spectrum confirms that the fragment binds to the target protein.[14]
-
The relative intensity of the signals can provide an "epitope map," indicating which parts of the fragment are in closest contact with the protein.
-
Protocol 4: Affinity Determination with Isothermal Titration Calorimetry (ITC)
Causality Behind Experimental Choice: Once a hit is validated, it is crucial to quantify its binding affinity (Kₖ) and understand the thermodynamics of the interaction (enthalpy, ΔH, and entropy, ΔS). ITC is the gold standard for this, as it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[15]
Step-by-Step Methodology:
-
Sample Preparation: Prepare the protein (e.g., 20-50 µM in the cell) and the fragment (e.g., 0.5-2 mM in the syringe) in the exact same buffer, typically after extensive dialysis, to minimize heats of dilution.[16]
-
Instrument Setup: Thoroughly clean the ITC instrument. Set the experimental temperature (e.g., 25 °C) and stirring speed (e.g., 750 rpm).
-
Titration:
-
Load the protein into the sample cell and the fragment into the injection syringe.
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by 18-25 larger injections (e.g., 2 µL each).
-
Allow the signal to return to baseline between injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site) to calculate the Kₖ, stoichiometry (n), and ΔH. The binding entropy (ΔS) can then be calculated.
-
For very weak fragments where a full sigmoid curve is not achievable, a displacement titration with a known stronger binder may be necessary.[17][18]
-
Part IV: Structural Biology for Hit-to-Lead Evolution
Rationale: The most significant advantage of FBDD is the ability to use structural information to guide the optimization process.[19] Obtaining an X-ray crystal structure of the protein-fragment complex reveals the precise binding mode, identifies key interactions, and illuminates potential vectors for growing the fragment to engage nearby pockets and increase potency.
Protocol 5: Fragment-Soaking for X-ray Crystallography
Causality Behind Experimental Choice: Soaking pre-grown apo-protein crystals with a high concentration of the fragment is often the fastest way to obtain a protein-ligand complex structure.[3][20] This avoids the need to re-screen crystallization conditions for each new compound.
Step-by-Step Methodology:
-
Crystal Preparation: Grow high-quality crystals of the apo-protein under established conditions. Crystals should be robust and of sufficient size (e.g., >50 µm).[20]
-
Soaking Solution: Prepare a soaking solution by adding the fragment (from a high-concentration DMSO stock) to the crystal mother liquor to a final concentration of 5-20 mM. The final DMSO concentration should be kept below a level that degrades crystal quality (typically <10%).
-
Soaking: Transfer an apo-crystal into a drop of the soaking solution. The soaking time can vary from minutes to overnight, depending on the crystal packing and compound permeability.
-
Cryo-protection & Mounting: Briefly transfer the soaked crystal into a cryo-protectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) before flash-cooling it in liquid nitrogen.
-
Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps for evidence of the bound fragment.
Part V: Visualizing the FBDD Workflow and Hit-to-Lead Strategies
To successfully advance a fragment like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine from a millimolar hit to a nanomolar lead, a structure-guided optimization strategy is essential. The primary approaches are fragment growing, linking, and merging.[19][21]
FBDD Workflow Diagram
Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.
Hit-to-Lead Optimization Strategies
Caption: Core strategies for hit-to-lead optimization in FBDD.
Application to the Azepine Scaffold:
-
Growing: Using the X-ray structure, a chemist could extend the scaffold from the azepine nitrogen to pick up a new hydrogen bond with a backbone carbonyl in an adjacent, unoccupied region of the active site.
-
Linking: If a second, unrelated fragment was found to bind in a pocket near the azepine hit, computational tools could be used to design a suitable linker to connect the two, often leading to a dramatic increase in affinity.[1][13]
-
Merging: If two different azepine derivatives were found to bind in overlapping but distinct ways, their key interaction features could be combined into a single, more potent hybrid molecule.
Conclusion
The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold serves as an excellent model for the integration of novel, 3D-rich chemical matter into modern FBDD pipelines. By following a rigorous, multi-disciplinary workflow encompassing rational library design, sensitive biophysical screening, orthogonal validation, and structure-guided optimization, researchers can systematically transform low-affinity fragments into high-quality lead compounds. The detailed protocols and strategic considerations outlined in this guide provide a robust framework for leveraging such scaffolds to tackle challenging biological targets.
References
-
Mortier, J., Rakers, C., Frederick, R., & Wolber, G. (2015). Computational methods for fragment-based ligand design: growing and linking. Methods in Molecular Biology, 1289, 119-35. URL: [Link]
-
Lill, M. A. (2015). Computational Methods for Fragment-Based Ligand Design: Growing and Linking. JoVE, 1289, 119-135. URL: [Link]
-
Le, T. H., & Wilde, M. (2013). Saturation transfer difference NMR for fragment screening. Current Protocols in Chemical Biology, 5(4), 251-268. URL: [Link]
-
Wheldon, M. C. (2018). Design and Synthesis of a 3-D Fragment Library. White Rose eTheses Online. URL: [Link]
-
St. Denis, J. D., et al. (2020). Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry, 26(54), 12344-12349. URL: [Link]
-
White, J. D., et al. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(30), 7207-7215. URL: [Link]
-
Downes, T. D., et al. (2026). Design, modular synthesis and screening of 58 shape-diverse 3-D fragments. Chemical Science, 17(1), 148-155. URL: [Link]
-
Cresset Group. (n.d.). The Virtual Elaboration of Fragment Ideas: Growing, Merging and Linking Fragments with Realistic Chemistry. Cresset Group. URL: [Link]
-
Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Journal of Visualized Experiments, (171). URL: [Link]
-
Ahmad, M. U. D., et al. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. URL: [Link]
-
JoVE. (2022). Nano-Differential Scanning Fluorimetry: Screening In Lead Discovery | Protocol Preview. YouTube. URL: [Link]
-
Chemistry World. (2026). This fragment-based drug discovery library is designed to be sociable. Chemistry World. URL: [Link]
-
University of Wisconsin-Madison. (n.d.). Saturation Transfer Difference (STD) NMR. UW-Madison Chemistry. URL: [Link]
-
University of Maryland. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. University of Maryland Chemistry & Biochemistry. URL: [Link]
-
Klebe, G., & Du, X. (2013). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(9), 4483-4494. URL: [Link]
-
Cresset Group. (n.d.). Grow and link fragments. Cresset Group. URL: [Link]
-
Acevedo, O., et al. (2021). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Journal of Chemical Information and Modeling, 61(11), 5448-5461. URL: [Link]
-
Request PDF. (2026). Synthesis of Fused Imidazo Azepine Derivatives by Sequential van Leusen/Enyne Metathesis Reactions. ResearchGate. URL: [Link]
-
Blundell, T. L. (2007). Crystallographic Fragment Screening. Springer Nature Experiments. URL: [Link]
-
protocols.io. (2026). Isothermal Titration Calorimetry (ITC). protocols.io. URL: [Link]
-
Ciulli, A. (2015). Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization. Future Medicinal Chemistry, 7(2), 167-184. URL: [Link]
-
protocols.io. (2026). XChem crystallographic fragment screening. protocols.io. URL: [Link]
-
Viegas, A., et al. (2011). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding. Journal of Chemical Education, 88(7), 990-994. URL: [Link]
-
ResearchGate. (2026). Saturation Transfer Difference NMR for Fragment Screening. ResearchGate. URL: [Link]
-
JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. YouTube. URL: [Link]
-
Semantic Scholar. (n.d.). Isothermal Titration Calorimetry in Drug Discovery. Semantic Scholar. URL: [Link]
-
ResearchGate. (n.d.). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. URL: [Link]
-
ResearchGate. (2026). Thermodynamic Signatures of Fragment Binding: Validation of Direct versus Displacement ITC Titrations. ResearchGate. URL: [Link]
-
protocols.io. (n.d.). Differential Fluorescence Scanning Assay (DSF Assay). protocols.io. URL: [Link]
-
SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. SARomics Biostructures. URL: [Link]
-
The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. URL: [Link]
-
ResearchGate. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process. ResearchGate. URL: [Link]
-
Gunia-Krzyżak, A., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(16), 4933. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. URL: [Link]
-
Martínez, A., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry Proceedings, 16(1), 88. URL: [Link]
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. XChem crystallographic fragment screening [protocols.io]
- 3. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 4. Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 56 Shape‐Diverse 3D Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, modular synthesis and screening of 58 shape-diverse 3-D fragments - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05819H [pubs.rsc.org]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. This fragment-based drug discovery library is designed to be sociable | Research | Chemistry World [chemistryworld.com]
- 9. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Developments in the Use of Differential Scanning Fluorometry in Protein and Small Molecule Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 13. Computational methods for fragment-based ligand design: growing and linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Crystallographic Fragment Screening in Drug Discovery [saromics.com]
- 21. cresset-group.com [cresset-group.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Welcome to the technical support guide for the synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. This document is designed for researchers, medicinal chemists, and process development professionals aiming to optimize the synthesis of this valuable heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven insights to improve reaction yields and product purity.
Section 1: Plausible Synthetic Strategy & Mechanism
The synthesis of the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine core is most effectively approached by constructing the imidazole ring onto a pre-existing, suitably functionalized hexahydroazepine backbone. The most chemically logical precursor is a vicinal diamine on the azepine ring, specifically a derivative of azepane-4,5-diamine.
The key transformation is the cyclocondensation of this diamine with a one-carbon (C1) electrophile, such as formic acid or one of its derivatives. This is a classic and robust method for imidazole ring formation.[1]
The reaction proceeds via a two-step mechanism:
-
Amide Formation: The more nucleophilic amine of the diamine attacks the carbonyl carbon of formic acid, forming a formamide intermediate after dehydration.
-
Intramolecular Cyclization: The second amine attacks the activated amide carbonyl, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the fused imidazole ring. Elevated temperatures are often required to drive the dehydration and cyclization steps to completion.[2]
Sources
Technical Support Center: Navigating the Purification of Polar Hexahydroimidazo[4,5-d]azepine Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by polar hexahydroimidazo[4,5-d]azepine derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. The inherent polarity and basicity of the hexahydroimidazo[4,5-d]azepine core often lead to complex purification scenarios. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these obstacles, ensuring the isolation of high-purity compounds essential for your research.
Troubleshooting Guide: From Tailing Peaks to Stubborn Salts
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification workflows.
Chromatography Conundrums
Q1: My hexahydroimidazo[4,5-d]azepine derivative shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What are my options?
This is a classic issue for highly polar molecules that lack sufficient hydrophobic character to interact with the C18 stationary phase.[1][2] Here’s a systematic approach to troubleshoot this problem:
-
Switch to a More Polar Stationary Phase:
-
Polar-Embedded Phases: These columns incorporate a polar group within the alkyl chain, which can enhance the retention of polar analytes.[1]
-
Polar-Endcapped Phases: Columns with hydrophilic endcapping can also improve retention and peak shape for polar compounds.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[2][3] It utilizes a polar stationary phase (e.g., silica, or phases with bonded polar functional groups) with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (like water).[3] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[3]
-
Ion-Pairing Chromatography: For ionizable hexahydroimidazo[4,5-d]azepine derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column. The reagent forms a neutral ion pair with your charged analyte, making it more hydrophobic and thus more retained by the nonpolar stationary phase.[2] However, be mindful that ion-pairing reagents can be difficult to remove from the column and may suppress ionization if you are using mass spectrometry (MS) for detection.[2]
Q2: I'm observing significant peak tailing for my basic hexahydroimidazo[4,5-d]azepine derivative on a silica gel column in normal-phase chromatography. How can I improve the peak shape?
Peak tailing for basic compounds on silica gel is a common problem arising from strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[4][5] Here are several effective strategies to mitigate this issue:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia, into your eluent can neutralize the active silanol sites and dramatically reduce peak tailing.[1][4] A concentration of 0.1-1% is typically sufficient.
-
Use a Deactivated Stationary Phase:
-
End-Capped Columns: Employing a column where the residual silanol groups have been "capped" with a non-polar group will reduce the number of acidic sites available for interaction.[1]
-
Alumina Columns: Basic or neutral alumina can be an excellent alternative to silica for the purification of basic compounds.[4]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar and basic compounds and is often used for both chiral and achiral separations.[6][7] It uses supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol.[7] The slightly acidic nature of the CO2/methanol mobile phase can be beneficial, and additives can be used to improve peak shape for basic compounds.
Q3: My compound is not soluble in the high-organic mobile phase required for HILIC. How should I prepare my sample for injection?
Sample solubility is a critical parameter for successful HILIC separations.[1] Injecting your sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and poor chromatography. Here are some recommendations:
-
Dissolve in a Stronger Solvent, then Dilute: If your compound is insoluble in the initial mobile phase (e.g., 95% acetonitrile), you can dissolve it in a small amount of a stronger, more polar solvent like water or DMSO.[1] It is crucial to then dilute this solution with the mobile phase to a composition as close as possible to the starting conditions of your gradient.[1]
-
Dry Loading: For preparative chromatography, dry loading is an excellent technique to avoid solubility issues.[8] Dissolve your crude sample in a suitable solvent, add an inert solid support like silica gel or Celite, and then evaporate the solvent. The resulting dry powder can then be loaded directly onto the column.[8]
Crystallization and Post-Purification Woes
Q4: I'm struggling to crystallize my highly polar hexahydroimidazo[4,5-d]azepine derivative. It keeps oiling out or remains an amorphous solid. What should I do?
Crystallization of polar compounds can be challenging due to their high solubility in many common solvents and the influence of strong intermolecular interactions.[9] Here are some troubleshooting steps:
-
Systematic Solvent Screening: An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[10] For polar compounds, consider:
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol are often good starting points.[11]
-
Solvent/Anti-Solvent Systems: This is a powerful technique. Dissolve your compound in a minimal amount of a "good" solvent (e.g., methanol, water) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, acetone, hexane) until the solution becomes slightly cloudy.[11][12] Gentle heating to redissolve the precipitate followed by slow cooling can promote the growth of high-quality crystals.[11]
-
-
Induce Nucleation: If your compound remains a supersaturated solution, you may need to induce crystallization:
-
Scratching the Glass: Use a glass rod to scratch the inside of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure, crystalline material, adding a tiny crystal to the supersaturated solution can induce crystallization.[4][12]
-
-
Control the Cooling Rate: Slow cooling is generally preferred as it allows for the formation of larger, more ordered crystals. Rapid cooling can trap impurities and lead to the formation of smaller crystals or an amorphous solid.
Q5: My purified hexahydroimidazo[4,5-d]azepine salt appears to be converting back to the free base during storage or formulation. What is happening and how can I prevent it?
This phenomenon is likely salt disproportionation, where a highly soluble salt form converts into its less soluble, non-ionic free base.[13][14] This can be triggered by changes in pH, humidity, and temperature.[13]
-
Understanding pHmax: For a salt of a basic API, there is a specific pH, known as pHmax, above which the free base is less soluble than the salt.[14][15] If the microenvironmental pH exceeds the pHmax, the free base will precipitate.[15]
-
Mitigation Strategies:
-
Counter-ion Selection: During salt screening, consider the pKa of the counter-ion. A stronger acid counter-ion will result in a salt that is more stable against disproportionation.
-
Control of Microenvironment pH: Be mindful of excipients used in formulation, as basic excipients can raise the microenvironmental pH and induce disproportionation.[15][16]
-
Humidity and Moisture Management: Moisture can facilitate the conversion of the salt to the free base. Store the purified salt in a desiccated, low-humidity environment.[15]
-
-
Lyophilization (Freeze-Drying): For thermally labile or highly water-soluble compounds, lyophilization can be an effective method to obtain a stable, amorphous solid powder.[17][18] This process involves freezing the product and then removing the solvent through sublimation under reduced pressure.[17] Lyophilization can produce a high-purity, stable final product with excellent solubility upon reconstitution.[19]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatographic technique for purifying polar hexahydroimidazo[4,5-d]azepine derivatives?
There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities you are trying to remove. However, a good starting point for method development would be:
-
HILIC: For highly polar compounds that are poorly retained in reversed-phase.[2][3]
-
Reversed-Phase with a Polar-Embedded or Polar-Endcapped Column: A good option for moderately polar compounds.[1]
-
SFC: Particularly powerful for both chiral and achiral separations of polar and basic compounds, offering fast separations and reduced solvent consumption.[6][7][20]
Q2: How do I choose between preparative HPLC and flash chromatography for my purification?
-
Flash Chromatography: Best suited for larger scale purifications (grams to kilograms) where the resolution between your compound and impurities is significant. It is a lower-cost, higher-throughput technique.
-
Preparative HPLC: Ideal for high-resolution separations of complex mixtures or for obtaining very high purity material on a smaller scale (milligrams to grams). It offers much greater separating power than flash chromatography.
Q3: My compound is chiral. What are the primary methods for separating the enantiomers?
The most common and effective method is chiral chromatography .[21] This can be done using either HPLC or SFC with a chiral stationary phase (CSP).[21][22] There are many different types of CSPs available, and screening several different columns and mobile phases is often necessary to find the optimal separation conditions.[22][23]
Q4: Are there any non-chromatographic methods I should consider for purification?
Yes, absolutely. Don't overlook these powerful techniques:
-
Recrystallization: As discussed in the troubleshooting guide, this is an excellent and often scalable method for achieving high purity, especially as a final purification step.[10][12][24]
-
Acid-Base Extraction: The basic nature of the hexahydroimidazo[4,5-d]azepine core can be exploited. You can often perform a liquid-liquid extraction by dissolving your crude material in an organic solvent and washing with an acidic aqueous solution to extract your basic compound into the aqueous layer, leaving non-basic impurities behind. Then, basifying the aqueous layer and extracting with an organic solvent will recover your purified compound.[1]
-
Salt Formation: Forming a salt of your compound with a suitable counter-ion can sometimes facilitate crystallization and purification.
Data and Protocols
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Chromatography Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Key Considerations |
| Reversed-Phase | Polar-Embedded C18 | 0.1% Formic Acid or Acetic Acid in Water | 0.1% Formic Acid or Acetic Acid in Acetonitrile/Methanol | 5% to 95% B over 15-20 min | Good for moderately polar compounds. Acid modifier improves peak shape. |
| HILIC | Amide, Cyano, or bare Silica | 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate/Formate | 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate/Formate | 95% to 50% A over 15-20 min | Excellent for highly polar compounds. Ensure proper column equilibration.[3] |
| Normal-Phase | Silica Gel or Alumina | Hexane or Heptane | Ethyl Acetate or Dichloromethane/Methanol | Isocratic or gradient elution | Add 0.1-1% Triethylamine for basic compounds to improve peak shape.[1][4] |
| SFC | 2-Ethylpyridine, Diol, Amino | Supercritical CO2 | Methanol or Ethanol | 5% to 40% B over 10 min | Fast and efficient. Good for chiral separations. Additives (e.g., diethylamine) may be needed for basic compounds.[20] |
Protocol 1: HILIC Purification of a Polar Hexahydroimidazo[4,5-d]azepine Derivative
-
Column Selection: Choose a HILIC column (e.g., amide or cyano phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate.
-
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes, or until a stable baseline is achieved.[1]
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve in a minimal amount of water or DMSO and then dilute with acetonitrile.[1]
-
Gradient Elution:
-
Start with 95% A / 5% B.
-
Run a linear gradient to 50% A / 50% B over 20 minutes.
-
Hold at 50% A / 50% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5-10 minutes before the next injection.
-
-
Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify the pure compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure. If your compound is a salt, you may consider lyophilization for the final product.
Visualizing Purification Workflows
Caption: Decision tree for selecting a purification strategy.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Mitigating Salt Disproportionation Risks. The Solubility Company.
- Strategies for purifying polar heterocyclic compounds via chromatography. Benchchem.
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
- Salt disproportionation: A material science perspective. PubMed.
- Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
- How Good is SFC for Polar Analytes? Chromatography Today.
- Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex.
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Supercritical fluid chromatography. Wikipedia.
- Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Method development for separating polar, basic pharmaceutical relevant compounds by Supercritical Fluid Chromatography (SFC). ResearchGate.
- Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates.
- Role of Salt and Excipient Properties on Disproportionation in the Solid-State.
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ResearchGate.
- Recrystallization. Chemistry LibreTexts.
- Rational Design of Pharmaceutical Salt Formulations by Understanding the Mechanism of Disproportionation. Purdue e-Pubs.
- Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.
- Polar Compounds. SIELC Technologies.
- Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.
- Preparative SFC Method Development. Waters Corporation.
- Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Lyophilized APIs. nanoCaps Laboratories | Advanced Nano Formulations & Encapsulation Solutions.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Freeze Drying System in API Production. LyophilizationWorld.
- Lyophilized API preparation. Google Patents.
- API Bulk and Vial Lyophilization. Applewood Scientific.
- Chiral Drug Separation.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI.
- Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. PubMed.
- Synthesis and chiral separation of atropisomers of 4,5-Di methyl Δ4 N-phenyl N-aryl imidazoline -2- thione derivatives | Request PDF. ResearchGate.
- Offline preparative 2-D polar-copolymerized reversed-phase chromatography × zwitterionic hydrophilic interaction chromatography for effective purification of polar compounds from Caulis Polygoni Multiflori. PubMed.
- Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
- Addressing challenges in the purification of polar thiourea derivatives. Benchchem.
- Efficient purification of low molecular weight nitrogen polar compounds from the skin of Bufo bufo gargarizans Cantor by reversed-phase high performance liquid chromatography with a polar-copolymerized C18 stationary phase. Analytical Methods (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. thesolubilitycompany.com [thesolubilitycompany.com]
- 14. Salt disproportionation: A material science perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. researchgate.net [researchgate.net]
- 17. Lyophilized APIs - nanoCaps Laboratories | Advanced Nano Formulations & Encapsulation Solutions [nanocaps.nl]
- 18. lyophilizationworld.com [lyophilizationworld.com]
- 19. API Bulk and Vial Lyophilization - Applewood Scientific [applewoodscientific.com]
- 20. researchgate.net [researchgate.net]
- 21. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 22. Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
Navigating the Labyrinth of Imidazo-Aepine Synthesis: A Technical Guide to Common Side Reactions and Byproducts
For Immediate Release
Technical Support Center
Topic: Common Side Reactions and Byproducts in Imidazo-Aepine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for imidazo-azepine synthesis. This guide is designed to serve as a practical resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic scaffold. As Senior Application Scientists with extensive field experience, we have compiled this information to help you troubleshoot common issues, understand the underlying chemistry of side reactions, and optimize your synthetic strategies for higher yields and purity.
Introduction: The Synthetic Challenge of the Imidazo-Aepine Core
The imidazo-azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. However, its synthesis is not without challenges. The construction of this fused seven-membered ring system often involves multi-step sequences and reaction conditions that can lead to a variety of undesired side reactions and byproducts. Understanding these potential pitfalls is crucial for efficient and successful synthesis.
This guide provides a comprehensive overview of common problems encountered during imidazo-azepine synthesis, with a focus on troubleshooting and providing scientifically grounded solutions. We will delve into specific issues arising from common synthetic strategies, including Ritter-type reactions, Ullmann couplings, and Pictet-Spengler reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and solve problems based on the unexpected results you may be observing in your experiments.
Problem 1: Low Yield of the Desired Imidazo-Aepine Product Accompanied by Unidentified Byproducts in Ritter-Type Reactions.
The Ritter reaction and its variations are powerful tools for constructing the azepine ring. However, the generation of highly reactive carbocation and nitrilium ion intermediates can open pathways to several side products.[1]
Observed Symptoms:
-
Low isolated yield of the target imidazo-azepine.
-
Presence of multiple spots on TLC, some of which may be difficult to separate.
-
1H NMR of the crude product shows complex aromatic signals and/or the presence of alkene protons.
Potential Causes and Solutions:
-
Formation of Alkene Intermediate: The carbocation intermediate can lose a proton to form a stable alkene, which may not participate in the desired cyclization.[2]
-
Mechanism: This is a classic elimination (E1) pathway that competes with the desired nucleophilic attack of the nitrile.
-
Solution: Lowering the reaction temperature can disfavor the elimination pathway. Additionally, using a less coordinating solvent might stabilize the carbocation, promoting the desired reaction with the nitrile.
-
-
Formation of Alkenyl Amide Byproduct: In some cases, the alkene intermediate can react further to form an alkenyl amide, which is a constitutional isomer of the desired product and can be difficult to separate.[2]
-
Solution: Careful optimization of reaction time is crucial. Shorter reaction times may minimize the formation of this byproduct. Chromatographic purification using a solvent system with a different polarity gradient can also aid in separation.
-
-
Hydrolysis of the Nitrilium Ion Intermediate: The nitrilium ion, a key intermediate in the Ritter reaction, is highly electrophilic and susceptible to hydrolysis by trace amounts of water in the reaction mixture.[3][4][5] This leads to the formation of an amide byproduct instead of the cyclized imidazo-azepine.
-
Mechanism: The nucleophilic attack of water on the nitrilium ion, followed by tautomerization, leads to the formation of a stable amide.
-
Solution: Ensure the use of anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize exposure to atmospheric moisture. The addition of a dehydrating agent, such as molecular sieves, can also be beneficial.
-
Problem 2: Incomplete Reaction and/or Formation of Dimerized Byproducts in Ullmann Coupling Reactions.
The Ullmann condensation is a classical method for forming C-N bonds, which is often employed in the final cyclization step to form the azepine ring.[6] However, these reactions often require harsh conditions and can be prone to side reactions.[7][8]
Observed Symptoms:
-
Recovery of starting materials, particularly the aryl halide.
-
Formation of a high-molecular-weight byproduct, often with low solubility.
-
Low yield of the desired intramolecularly cyclized product.
Potential Causes and Solutions:
-
Incomplete Cyclization: The intramolecular Ullmann coupling can be slow, especially if there is significant ring strain in the transition state leading to the seven-membered ring.
-
Solution: Optimization of the catalyst system is key. The use of modern ligand-supported copper catalysts can significantly improve reaction rates and yields under milder conditions.[9] Increasing the reaction temperature and time may also drive the reaction to completion, but this must be balanced against the risk of thermal decomposition.
-
-
Intermolecular Dimerization: The starting material can undergo an intermolecular Ullmann coupling with another molecule of itself, leading to the formation of a symmetrical biaryl dimer.[10][11] This is a common side reaction, especially at high concentrations.
-
Mechanism: This pathway competes with the desired intramolecular cyclization.
-
Solution: Employing high-dilution conditions can favor the intramolecular reaction over the intermolecular pathway. This can be achieved by the slow addition of the substrate to the reaction mixture over an extended period.
-
Problem 3: Low Reactivity and/or Formation of Deactivated Intermediates in Pictet-Spengler Reactions.
The Pictet-Spengler reaction is a versatile method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which can be precursors to or part of the imidazo-azepine core.[12][13] The success of this reaction is highly dependent on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.
Observed Symptoms:
-
Recovery of the starting β-arylethylamine.
-
Formation of the intermediate imine (Schiff base) without subsequent cyclization.
-
Low yields, especially with electron-deficient aromatic systems.
Potential Causes and Solutions:
-
Low Nucleophilicity of the Aromatic Ring: Aromatic rings with electron-withdrawing groups are less nucleophilic and may not readily participate in the cyclization step under standard conditions.[12]
-
Solution: For less reactive aromatic systems, harsher acidic conditions (e.g., refluxing in strong acids like TFA or HCl) may be necessary to promote the reaction.[12] Alternatively, activating the aromatic ring with electron-donating groups can significantly improve reactivity.
-
-
Insufficient Electrophilicity of the Imine: The intermediate imine may not be sufficiently electrophilic to undergo cyclization, especially with less nucleophilic aromatic rings.
-
Hydrolysis of Sensitive Functional Groups: The strongly acidic conditions often required for the Pictet-Spengler reaction can lead to the hydrolysis of other sensitive functional groups in the molecule, leading to a mixture of products.[14]
-
Solution: Careful selection of protecting groups that are stable to the reaction conditions is essential. If possible, exploring milder catalytic systems, such as Lewis acids or enzyme-catalyzed reactions, can be beneficial.[15]
-
Frequently Asked Questions (FAQs)
Q1: My purification is very difficult, and I suspect I have a mixture of isomers. What could be the cause?
A1: The formation of constitutional isomers, such as the alkenyl amide byproduct in Ritter-type reactions, is a common issue.[2] These isomers often have very similar polarities, making them difficult to separate by standard column chromatography. We recommend trying different stationary phases (e.g., alumina instead of silica gel) or employing preparative HPLC for more challenging separations. A thorough analysis of your crude product by 2D NMR techniques (e.g., COSY, HMBC) can also help to identify the isomeric structures.
Q2: I am seeing a significant amount of starting material remaining even after prolonged reaction times. What can I do?
A2: This is a common sign of either a slow reaction or a deactivated catalyst. For Ullmann couplings, ensure your copper catalyst is active; sometimes, in situ activation is necessary.[7] For Pictet-Spengler reactions, you may need to use a stronger acid or a higher temperature to overcome the activation energy barrier, especially with electron-poor substrates.[12] In all cases, confirming the purity of your starting materials is essential, as impurities can sometimes inhibit the catalyst.
Q3: My reaction seems to be producing a complex mixture of unidentifiable products. Where should I start my investigation?
A3: A complex mixture often points to decomposition of either the starting materials, intermediates, or the final product under the reaction conditions. Consider if any functional groups in your molecule are sensitive to the reaction conditions (e.g., strong acid, high temperature). Running the reaction at a lower temperature or for a shorter duration might help to minimize decomposition. It is also advisable to perform a small-scale reaction and monitor it by TLC or LC-MS at regular intervals to identify the point at which byproduct formation becomes significant.
Summary Table of Common Byproducts
| Synthetic Method | Common Byproduct(s) | Probable Cause | Suggested Mitigation Strategies |
| Ritter-Type Reaction | Alkene, Alkenyl Amide[2] | Elimination of a proton from the carbocation intermediate. | Lower reaction temperature, optimize solvent polarity. |
| Amide (from hydrolysis)[3][4][5] | Hydrolysis of the nitrilium ion intermediate by trace water. | Use anhydrous conditions, inert atmosphere, and/or a dehydrating agent. | |
| Ullmann Coupling | Dimerized Starting Material[10][11] | Intermolecular coupling competing with intramolecular cyclization. | Employ high-dilution conditions (e.g., slow addition of substrate). |
| Unreacted Starting Material | Incomplete reaction due to catalyst deactivation or high activation energy. | Use modern ligand-supported catalysts, optimize temperature and reaction time. | |
| Pictet-Spengler Reaction | Unreacted Starting Material, Imine Intermediate | Low nucleophilicity of the aromatic ring or low electrophilicity of the imine. | Use stronger acids, higher temperatures, or activate the aromatic ring with electron-donating groups. Consider N-acyliminium ion formation.[12] |
| Products of Functional Group Hydrolysis[14] | Harsh acidic conditions. | Use stable protecting groups, explore milder catalytic systems. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Ritter-Type Reaction
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent (e.g., P₂O₅).
-
Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Charge the reaction flask with the starting materials and a magnetic stir bar under a positive pressure of an inert gas (argon or nitrogen).
-
If applicable, add activated molecular sieves (3Å or 4Å) to the reaction mixture.
-
Slowly add the acid catalyst at a controlled temperature (e.g., 0 °C) to manage any exotherm.
-
Maintain the reaction under a positive pressure of inert gas for the entire duration.
-
Upon completion, quench the reaction carefully at low temperature before proceeding with the workup.
Protocol 2: High-Dilution Technique for Intramolecular Ullmann Coupling
-
Set up a reaction vessel with the copper catalyst, ligand, base, and a portion of the solvent.
-
Heat the mixture to the desired reaction temperature.
-
In a separate flask, dissolve the aryl halide precursor in the remaining solvent.
-
Using a syringe pump, add the solution of the aryl halide precursor to the reaction vessel at a very slow rate (e.g., over 8-12 hours).
-
After the addition is complete, continue to stir the reaction at the set temperature until completion is confirmed by TLC or LC-MS.
Conclusion
The synthesis of imidazo-azepines, while rewarding, presents a unique set of challenges that require a deep understanding of the underlying reaction mechanisms. By anticipating and recognizing common side reactions and their root causes, researchers can develop robust and efficient synthetic routes. This guide provides a starting point for troubleshooting and optimizing your reactions. We encourage you to approach these syntheses with a systematic and analytical mindset, and to consult the primary literature for further insights into specific systems.
References
-
Ritter, J. J. The Ritter Reaction. Wikipedia. [Link]
-
NROChemistry. Ritter Reaction. [Link]
-
Grokipedia. Ritter reaction. [Link]
-
Wikipedia. Pictet–Spengler reaction. [Link]
-
Kaur, N., et al. Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032. [Link]
-
Organic Chemistry Portal. Ritter Reaction. [Link]
-
Tu, S.-Y., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Rogue Chem. CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. YouTube. [Link]
-
ResearchGate. The Ritter reaction mechanism for the synthesis of amides 3. [Link]
-
Zhang, H., et al. (2011). Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][3][12]oxazepine Derivatives via a Double Ullmann Coupling Reaction. ResearchGate. [https://www.researchgate.net/publication/236005399_Copper-Catalyzed_Synthesis_of_Dibenzo[b_f]imidazo[12-d][14]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction]([Link]14]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction)
-
Professor Dave Explains. Ritter Reaction. YouTube. [Link]
-
Horne, S., et al. (2009). Synthesis of imidazoazepine analogues of ageladine A using Pictet-Spengler reaction. ResearchGate. [Link]
-
Bower, J. F., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Chemical Science. [Link]
-
Tu, S.-Y., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
ResearchGate. Nitrilium Ions – Synthesis and Applications. [Link]
-
Khan Academy. Acid Induced Hydrolysis of Nitriles. YouTube. [Link]
-
Monfared, H. H., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
Tu, S.-Y., et al. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Publications. [Link]
-
Evano, G., et al. (2010). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]
-
Potikha, L. M., et al. (2011). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds, 47(6), 745-754. [Link]
-
Fasel, R., et al. (2023). Highly Stereospecific On-Surface Dimerization into Bishelicenes: Topochemical Ullmann Coupling of Bromohelicene on Au(111). PubMed. [Link]
-
Bower, J. F., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. PubMed Central. [Link]
-
Kumar, A., et al. (2023). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. PubMed Central. [Link]
-
Kundu, B., et al. (2005). A Modified Strategy for Pictet-Spengler Reaction Leading to the Synthesis of Imidazoquinoxalines on Solid Phase. Journal of Combinatorial Chemistry, 7(2), 317-321. [Link]
-
J&K Scientific LLC. Pictet-Spengler Reaction. [Link]
-
O'Connor, J. M., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. Organic Letters, 21(18), 7354-7358. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
Beilstein-Institut. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
-
Botta, B., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(5), 643. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. [Link]
-
Marco-Arias, M., et al. (2017). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 82(17), 9226-9236. [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Ceras,o, L., et al. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5727. [Link]
Sources
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ritter reaction - Wikipedia [en.wikipedia.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Stereospecific On-Surface Dimerization into Bishelicenes: Topochemical Ullmann Coupling of Bromohelicene on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. byjus.com [byjus.com]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00882J [pubs.rsc.org]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of imidazo[4,5-d]azepines
Welcome to the technical support center for the synthesis of imidazo[4,5-d]azepines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged scaffold. The unique fused imidazole and azepine ring system presents both significant opportunities for medicinal chemistry and distinct challenges in its synthesis. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to streamline your experimental workflow and enhance your success rate.
Introduction to the Imidazo[4,5-d]azepine Scaffold
The imidazo[4,5-d]azepine core is a seven-membered heterocyclic structure fused with an imidazole ring. This scaffold is of considerable interest in drug discovery due to its structural analogy to purines, which are fundamental components of nucleic acids. This similarity allows imidazo[4,5-d]azepine derivatives to interact with a wide range of biological targets, including kinases and other enzymes. However, the construction of this fused seven-membered ring system can be challenging, often suffering from low yields, side product formation, and difficulties in purification. This guide aims to address these common issues by providing a combination of theoretical understanding and practical, field-tested solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of imidazo[4,5-d]azepines. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: Low or No Product Yield
Question: My reaction is showing very low conversion to the desired imidazo[4,5-d]azepine product, or in the worst case, I'm only recovering starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is one of the most common frustrations in organic synthesis. For imidazo[4,5-d]azepine synthesis, several factors could be at play, from reaction conditions to the stability of intermediates.
Potential Causes and Optimization Strategies:
-
Inefficient Cyclization: The key step in forming the azepine ring is often an intramolecular cyclization. This step can be sensitive to steric and electronic effects of the substituents.
-
Catalyst Choice: The choice of catalyst is critical. For condensation reactions leading to the imidazole ring, acidic catalysts like glacial acetic acid are commonly used. For subsequent cyclizations, a stronger dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures can be effective.[1] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in related heterocyclic systems.[1][2]
-
Solvent Selection: The polarity and boiling point of the solvent can dramatically influence the reaction rate. High-boiling point solvents like DMF or toluene are often used to drive the reaction towards completion, especially in cyclization steps that involve the elimination of water.[3]
-
Temperature and Reaction Time: Ensure the reaction is heated to the optimal temperature for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs. Refluxing for 2-4 hours is a common starting point for many imidazole syntheses.[4]
-
-
Decomposition of Starting Materials or Intermediates: The starting materials or key intermediates in your synthesis may be unstable under the reaction conditions.
-
Temperature Control: While high temperatures can be necessary, excessive heat can lead to degradation. A systematic study of the reaction temperature is recommended. Start at a lower temperature and gradually increase it, monitoring the reaction by TLC at each stage.
-
Inert Atmosphere: Some intermediates may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the overall yield.
-
-
Sub-optimal Reagent Stoichiometry: The molar ratio of your reactants can significantly impact the outcome.
-
Reagent Equivalents: Carefully control the stoichiometry of your reactants. For multi-component reactions, it is crucial to determine the optimal ratio of each component through small-scale trial reactions.
-
Experimental Protocol: General Guideline for Optimizing a Condensation-Cyclization Reaction
-
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 50-100 mg of the limiting reagent) in parallel.
-
Vary One Parameter at a Time:
-
Solvent Screen: Test a range of solvents with varying polarities and boiling points (e.g., ethanol, glacial acetic acid, toluene, DMF).
-
Catalyst Screen: If applicable, screen different acid or base catalysts (e.g., acetic acid, p-toluenesulfonic acid, potassium carbonate).
-
Temperature Profile: Run the reaction at different temperatures (e.g., 80 °C, 100 °C, 120 °C).
-
-
Monitor by TLC/LC-MS: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction vial and analyze it by TLC or LC-MS to assess the formation of the product and the consumption of starting materials.
-
Identify Optimal Conditions: Based on the results of your screen, identify the combination of solvent, catalyst, and temperature that provides the highest conversion to the desired product with the fewest side products.
-
Scale-Up: Once the optimal conditions are identified, you can confidently scale up the reaction.
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture is a complex mess of spots on the TLC plate, and I'm struggling to isolate the desired imidazo[4,5-d]azepine. How can I minimize side product formation and simplify purification?
Answer:
The formation of multiple products is often indicative of competing reaction pathways or the decomposition of the desired product. Simplifying the reaction profile is key to achieving a clean synthesis and straightforward purification.
Potential Causes and Mitigation Strategies:
-
Lack of Regioselectivity: In cases where unsymmetrical precursors are used, the cyclization can occur at different positions, leading to a mixture of regioisomers.[2]
-
Directing Groups: The strategic placement of electron-donating or electron-withdrawing groups on your starting materials can influence the regioselectivity of the cyclization.
-
Protecting Groups: If your starting materials have multiple reactive sites, the use of protecting groups can block unwanted reactions and direct the cyclization to the desired position.
-
-
Side Reactions: Common side reactions include polymerization, oxidation, and intermolecular condensations.
-
Reaction Concentration: Running the reaction at a higher dilution can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.
-
Antioxidants: If you suspect oxidative decomposition, the addition of a small amount of an antioxidant may be beneficial.
-
-
Ineffective Purification Method:
-
Column Chromatography Optimization: The choice of silica gel and eluent system is crucial for successful separation. A systematic approach to developing a good separation method on TLC should be performed before attempting column chromatography. Consider using different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and varying the polarity.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to obtain a high-purity compound.[4] Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Workflow for Troubleshooting a Complex Reaction Mixture:
Caption: Troubleshooting workflow for complex reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for constructing the imidazo[4,5-d]azepine core?
A1: The synthesis of the imidazo[4,5-d]azepine core typically involves a multi-step process. A common strategy is to first construct the imidazole ring and then build the fused azepine ring. One of the most prevalent methods for imidazole synthesis is the Debus-Radziszewski reaction, which is a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[4] The subsequent formation of the seven-membered azepine ring can be achieved through various cyclization strategies, often involving intramolecular condensation or ring-closing metathesis. Another approach involves the ring expansion of smaller heterocyclic precursors.[5]
Q2: How can I confirm the structure of my final imidazo[4,5-d]azepine product?
A2: A combination of standard analytical techniques is essential for unambiguous structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of your molecule. The chemical shifts and coupling constants of the protons on the imidazole and azepine rings will provide crucial information about their connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass of your compound, allowing you to confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in your molecule, such as N-H and C=N bonds.
Q3: Are there any specific safety precautions I should take when working with the reagents for imidazo[4,5-d]azepine synthesis?
A3: As with any chemical synthesis, it is imperative to follow standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Many of the reagents and solvents used in these syntheses are volatile and may be toxic or flammable. All reactions should be performed in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Before using any chemical, consult its MSDS to be aware of its specific hazards and handling requirements. Reagents like polyphosphoric acid are corrosive and require careful handling.
Optimized Experimental Protocol: A Representative Synthesis
This protocol provides a general framework for the synthesis of an imidazo[4,5-d]azepine derivative. Please note that the specific reagents, stoichiometry, and reaction conditions will need to be adapted for your target molecule.
Step 1: Synthesis of the Imidazole Precursor (Debus-Radziszewski Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,2-dicarbonyl compound (1.0 eq) and the aldehyde (1.0 eq) in glacial acetic acid or ethanol.[4]
-
Add ammonium acetate (2.0-3.0 eq) to the mixture.
-
If catalysis is required, add a catalyst such as silicotungstic acid (e.g., 7.5 mol%).[4]
-
Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is often complete within 2-4 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure imidazole derivative.
Step 2: Formation of the Azepine Ring (Intramolecular Cyclization)
-
To the purified imidazole precursor from Step 1, add a dehydrating agent such as polyphosphoric acid (PPA).
-
Heat the mixture to an elevated temperature (e.g., 150-180 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring the hot mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude imidazo[4,5-d]azepine by column chromatography or recrystallization.
General Workflow Diagram:
Caption: General synthetic workflow for imidazo[4,5-d]azepines.
Data Summary Table
The following table summarizes typical reaction conditions that can be used as a starting point for optimization.
| Parameter | Step 1: Imidazole Formation | Step 2: Azepine Cyclization |
| Typical Reagents | 1,2-Dicarbonyl, Aldehyde, NH₄OAc | Imidazole precursor |
| Solvent | Glacial Acetic Acid, Ethanol | Polyphosphoric Acid (PPA) |
| Catalyst | Silicotungstic Acid (optional) | None (PPA acts as reagent and solvent) |
| Temperature | 80 - 120 °C (Reflux) | 150 - 180 °C |
| Reaction Time | 2 - 4 hours | 4 - 12 hours |
| Work-up | Precipitation in ice water | Quenching in ice water, neutralization |
| Purification | Recrystallization | Column Chromatography/Recrystallization |
References
- BenchChem. (2025).
-
Tomić, M., et al. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 25(21), 5194. [Link]
-
Kaur, H., et al. (2020). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Gawad, J., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5766. [Link]
- Potikha, L. M., et al. (n.d.). Synthesis of azepino[1,2-a]benzimidazoles and imidazo[1,2-a]azepines. Chemistry of Heterocyclic Compounds, 45, 1342–1348.
-
Lamara, K., et al. (2014). Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity in Chiral 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Synthesis
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for overcoming one of the most critical challenges in the synthesis of chiral 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine derivatives: the prevention of racemization. The stereochemical purity of these scaffolds is paramount to their pharmacological activity and safety. This center provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the stereochemical integrity of your target molecules.
Section 1: Understanding the Root Cause of Racemization
The synthesis of the imidazo[4,5-d]azepine core often originates from chiral α-amino acids or their derivatives. The primary cause of racemization is the deprotonation of the α-carbon, which is acidic due to its position adjacent to an activating group (like a carbonyl). This deprotonation forms a planar, achiral enolate intermediate, which can be re-protonated from either face, leading to a mixture of enantiomers.[1][2][3]
Several factors can exacerbate this issue:
-
Harsh Reaction Conditions: Elevated temperatures and the use of strong bases or acids significantly promote enolization and subsequent racemization.[4][5]
-
Activating Groups: The nature of the activating group on the chiral center plays a crucial role. Highly activated intermediates, such as those formed during peptide coupling reactions, are particularly susceptible.[6]
-
Extended Reaction Times: Prolonged exposure to conditions that facilitate racemization increases the likelihood of losing stereochemical purity.
Below is a diagram illustrating the general mechanism of base-catalyzed racemization at the α-carbon.
Caption: Base-catalyzed racemization via an achiral enolate intermediate.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing causal analysis and actionable solutions.
Issue 1: I'm observing significant loss of enantiomeric excess (ee) during the imidazole ring formation. What's happening and how can I fix it?
Causal Analysis: The cyclization step to form the imidazole ring often involves the activation of a carboxylic acid, which makes the adjacent chiral α-proton highly susceptible to abstraction by base. Traditional coupling reagents, especially when used with strong, non-sterically hindered bases or at high temperatures, create a perfect storm for racemization.[5][6] The formation of an oxazolone intermediate is a common pathway for this loss of stereochemical integrity.[4][7]
Solutions & Protocols:
The key is to use mild coupling conditions that either avoid the formation of highly activated, racemization-prone intermediates or accelerate the rate of amidation to outcompete the rate of racemization.
-
Reagent Selection: Modern uronium/aminium or phosphonium salt-based coupling reagents, when used with additives like HOAt or Oxyma, are superior to older carbodiimide methods (like DCC) for suppressing racemization.[7][8][9] HATU, in particular, is highly effective due to the electron-withdrawing nature of its HOAt moiety, which forms a more reactive active ester, leading to faster coupling and less opportunity for epimerization.[8][10]
-
Base Selection: The choice of base is critical. Avoid strong, small bases. Instead, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5][7] Use the minimum amount of base necessary to facilitate the reaction, typically 2 equivalents.
-
Temperature Control: Always perform coupling reactions at low temperatures (e.g., starting at 0 °C) and allow the reaction to warm slowly to room temperature. Low temperatures disfavor the equilibrium leading to the enolate intermediate.[8]
Table 1: Comparison of Common Coupling Reagents for Racemization Suppression
| Coupling Reagent | Additive | Relative Racemization Risk | Key Considerations |
| DCC / DIC | None | High | Byproduct (DCU/DIU) can be difficult to remove.[11] |
| DCC / DIC | HOBt / Oxyma | Low | HOBt/Oxyma additives suppress racemization by forming less reactive active esters.[7][8] |
| HBTU / TBTU | HOBt | Low | Efficient reagents, but HATU is generally considered superior for difficult couplings.[10][12] |
| HATU | HOAt (internal) | Very Low | Highly recommended for sensitive substrates. Faster reaction rates minimize racemization.[8][10][11] |
| PyBOP / PyAOP | None | Low | Phosphonium salts are highly efficient but can be more expensive.[7][9][11] |
Recommended Low-Racemization Protocol (HATU Coupling):
-
Dissolve the chiral N-protected amino acid precursor (1.0 eq.) in anhydrous DMF or DCM.
-
Add the corresponding diamine component (1.0-1.2 eq.).
-
Add HATU (1.05 eq.) to the mixture.
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 eq.) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, proceed with a standard aqueous work-up and purification.
Issue 2: My chiral starting material is racemizing during an amine deprotection step. What are my options?
Causal Analysis: Standard deprotection conditions can inadvertently cause racemization. For example, the strong acid (like neat TFA) used for Boc deprotection or the strong base (piperidine) for Fmoc removal can be harsh enough to cause epimerization, especially on sensitive substrates.[6]
Solutions & Protocols:
The solution is to use "orthogonal" protecting groups, which are removed under distinct, mild conditions that do not affect other parts of the molecule or the chiral center.[13][14][15]
Caption: Decision workflow for selecting a racemization-free deprotection strategy.
-
For Boc Groups: Instead of neat TFA, consider milder acidic conditions. Using catalytic amounts of a strong acid like methanesulfonic acid or sulfuric acid in a solvent like t-butyl acetate can selectively cleave the Boc group while leaving other acid-sensitive groups, like t-butyl esters, intact and minimizing racemization.[16] Solvent-free mechanochemical deprotection with p-toluenesulfonic acid is another green and mild alternative.[17]
-
For Fmoc Groups: While piperidine is standard, if racemization is observed, ensure the reaction is not run for an unnecessarily long time and is performed at room temperature.
-
Consider Cbz or Benzyl Groups: The Carboxybenzyl (Cbz) and Benzyl (Bn) groups are excellent choices for protecting amines in racemization-sensitive syntheses.[13][18] They are exceptionally stable to both acidic and basic conditions and are cleanly removed under neutral conditions via catalytic hydrogenation (e.g., H₂, Pd/C), which poses virtually no risk of racemization to the adjacent stereocenter.[13]
Issue 3: How can I accurately monitor for racemization during my synthesis?
Causal Analysis: Standard chromatographic techniques like TLC or achiral HPLC/LC-MS cannot distinguish between enantiomers. Relying on these methods alone will not detect a loss of stereochemical purity.
Solution: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of your intermediates and final product.[19][20][21][22]
Protocol: Developing a Chiral HPLC Method
-
Column Selection: The choice of a chiral stationary phase (CSP) is the most critical step. Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide columns are versatile and can separate a wide range of compounds.[19] Start by screening these two types of columns.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). This is often the first choice for good enantioselectivity.
-
Reversed-Phase: Use mixtures of water/buffers with acetonitrile or methanol.
-
Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with additives.
-
-
Method Optimization: Once a separation is observed, optimize the resolution by adjusting the mobile phase composition, flow rate, and column temperature.
-
In-Process Control (IPC): Take aliquots from your reaction mixture at key stages (e.g., after coupling, after deprotection) and analyze them by your developed chiral HPLC method. This allows you to detect racemization as it occurs and adjust conditions accordingly.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most common step for racemization to occur in this synthesis? A1: The most common point of racemization is during the activation of the carboxylic acid for the formation of the imidazole ring.[5][6] This step creates a highly activated intermediate where the α-proton is most acidic and vulnerable to abstraction.
Q2: How does solvent choice impact racemization? A2: Polar aprotic solvents like DMF, NMP, and DMSO are common for coupling reactions. While effective at dissolving reagents, they can also facilitate racemization by stabilizing charged intermediates. Less polar solvents like dichloromethane (DCM) may sometimes reduce racemization but can suffer from solubility issues. The best approach is to focus on mild reagents and low temperatures, which have a more significant impact than solvent choice alone.
Q3: Can I use a base to neutralize my amine salt in situ during the coupling reaction? A3: Yes, this is standard practice. If your amine component is a salt (e.g., a hydrochloride or TFA salt), you will need to add an additional equivalent of a non-nucleophilic base (like DIPEA or NMM) to the reaction to liberate the free amine. However, be mindful that the total amount of base present influences the risk of racemization. Use the minimum amount necessary.[7]
Q4: Is it possible to reverse racemization if it occurs? A4: Reversing racemization (a process called resolution) is difficult and often impractical in the middle of a synthetic route. It typically requires separating the enantiomers using preparative chiral chromatography or diastereomeric crystallization, which can be costly and lead to a significant loss of material.[23] The best strategy is always prevention.
Q5: What is the best way to purify the final chiral product without causing epimerization? A5: Standard silica gel column chromatography is generally safe for purification, as silica is only weakly acidic. However, if your molecule is particularly base-labile, avoid using amine additives (like triethylamine) in your eluent unless necessary. If it is acid-labile, using neutralized silica gel may be beneficial. Reversed-phase HPLC is also an excellent, mild purification method.
References
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2021).
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. [Link]
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. (1996). Journal of the American Chemical Society. [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]
-
Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. (2002). LCGC International. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Racemization. Wikipedia. [Link]
-
Protecting Groups. University of Wisconsin. [Link]
-
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017). FULIR. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
-
Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. (2007). ResearchGate. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (2013). SciSpace. [Link]
-
Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (1983). The Journal of Organic Chemistry. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Strategies for chiral separation: from racemate to enantiomer. (2023). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.globalso.com [file.globalso.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. researchgate.net [researchgate.net]
- 17. fulir.irb.hr [fulir.irb.hr]
- 18. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phx.phenomenex.com [phx.phenomenex.com]
- 23. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine for Preclinical Studies
This guide is designed for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine. As a molecule of significant interest in medicinal chemistry, its efficient and robust synthesis at a preclinical scale is paramount. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this process. The imidazo[4,5-d]azepine core is found in a variety of biologically active compounds, making a mastery of its synthesis a valuable asset in drug discovery.[1][2][3]
I. Understanding the Synthetic Landscape: A Mechanistic Overview
The synthesis of the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold typically involves the construction of the fused imidazole and azepine rings. A common strategy involves the cyclization of a suitably functionalized diamine precursor. The choice of starting materials and reaction conditions is critical for achieving high yields and purity, especially when transitioning to a larger scale.
Caption: General synthetic approach to the target molecule.
II. Troubleshooting Guide & FAQs: Navigating Common Scale-Up Challenges
This section addresses specific issues that researchers may encounter during the synthesis and purification of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine on a larger scale.
Low Reaction Yield
Q1: My reaction yield has significantly dropped after scaling up from the milligram to the gram scale. What are the likely causes and how can I address them?
A1: A drop in yield upon scale-up is a common challenge in process chemistry. Several factors could be at play:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to uneven heating or cooling. This can result in the formation of side products or incomplete reactions.
-
Solution: Employ a jacketed reactor with controlled heating and cooling. Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reaction mixture.
-
-
Mixing Issues: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.
-
Solution: Use an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure thorough mixing. The choice of stirrer will depend on the viscosity of the reaction mixture.
-
-
Reagent Addition Rate: The rate of addition of a critical reagent can be crucial. Adding a reagent too quickly on a larger scale can lead to exothermic events that are difficult to control, resulting in decomposition or side product formation.
-
Solution: Control the addition of key reagents using a syringe pump or a dropping funnel with precise control. Monitor the internal reaction temperature closely during the addition.
-
-
Equilibrium-Driven Reactions: If the reaction is reversible, the removal of a byproduct (e.g., water) becomes more critical on a larger scale.[4]
-
Solution: If applicable, use a Dean-Stark trap to azeotropically remove water. Alternatively, consider the use of drying agents compatible with the reaction conditions.[4]
-
Impurity Profile and Purification Challenges
Q2: I am observing a complex mixture of impurities in my crude product after scale-up, making purification by column chromatography difficult. What are common side reactions and how can I minimize them?
A2: The formation of side products is often exacerbated at a larger scale. Common side reactions in the synthesis of similar heterocyclic systems include:
-
Over-alkylation or N-oxide formation: The nitrogen atoms in the imidazole ring can be susceptible to side reactions.[4]
-
Incomplete cyclization: This can leave starting materials or intermediates in the final mixture.[4]
-
Formation of regioisomers: Depending on the synthetic route, alkylation or other functionalization steps can lead to a mixture of isomers.[4]
Strategies to Minimize Impurities:
-
Stoichiometry Control: Precise control of reagent stoichiometry is critical. Use accurate weighing and calibrated addition funnels.
-
Temperature Control: As mentioned, maintain a consistent and optimal reaction temperature. Even small deviations can favor side product formation.
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon) throughout the process.
Purification Alternatives for Scale-Up:
-
Crystallization: This is often the most effective and scalable purification method. Experiment with different solvent systems to induce crystallization of the desired product.
-
Salt Formation and Recrystallization: If the product is a free base, converting it to a salt (e.g., hydrochloride or hydrobromide) can often facilitate crystallization and purification.
-
Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
Caption: A decision-making workflow for troubleshooting common scale-up issues.
Product Isolation and Handling
Q3: The final product is difficult to isolate and handle. Are there any best practices for the work-up and isolation of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine at scale?
A3: The physical properties of the final compound can present challenges during isolation.
-
Product Solubility: If the product is highly soluble in the reaction solvent, isolation by filtration may be inefficient.
-
Solution: Perform a solvent swap to a solvent in which the product is poorly soluble to induce precipitation.
-
-
Hygroscopic Nature: Many amine-containing compounds are hygroscopic.
-
Solution: Handle the final product in a low-humidity environment or a glove box. Dry the product thoroughly under high vacuum.
-
-
Physical Form: The product may precipitate as a fine powder that is difficult to filter.
-
Solution: Consider using a filter press or a centrifuge for more efficient solid-liquid separation at a larger scale.
-
III. Scalable Synthetic Protocol
The following is a representative, scalable protocol for the synthesis of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine. Note: This is a generalized procedure and may require optimization based on your specific starting materials and equipment.
Table 1: Reagents and Solvents
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume/Mass |
| Diamine Precursor | - | - | 1.0 | - |
| Cyanogen Bromide | 105.92 | - | 1.1 | - |
| Sodium Hydroxide | 40.00 | - | 2.5 | - |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | - | - |
| Lithium Aluminum Hydride (LAH) | 37.95 | - | 3.0 | - |
| Diethyl Ether | 74.12 | 0.713 | - | - |
Step-by-Step Methodology:
-
Cyclization:
-
Charge a jacketed reactor with the diamine precursor and THF.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add a solution of cyanogen bromide in THF, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
-
Reduction:
-
Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere.
-
Suspend LAH in anhydrous diethyl ether in a separate, dry, inerted reactor.
-
Cool the LAH suspension to 0 °C.
-
Slowly add a solution of the crude intermediate in anhydrous diethyl ether, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting solids and wash them thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
IV. Conclusion
Scaling up the synthesis of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine for preclinical studies requires careful consideration of reaction parameters, potential side reactions, and purification strategies. By anticipating and addressing common challenges such as heat transfer, mixing, and impurity formation, researchers can develop a robust and efficient process. This guide provides a foundation for troubleshooting and optimizing the synthesis, ultimately facilitating the timely delivery of this important scaffold for further drug development.
V. References
-
BenchChem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Retrieved from
-
National Institutes of Health. (n.d.). The Novel [4,5-e][4][5]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. Retrieved from
-
ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from
-
Hawryluk, N. A., et al. (2010). Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(23), 7137-41. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Retrieved from
Sources
- 1. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines as novel TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Identifying and removing catalyst impurities from 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Technical Support Center: Catalyst Scavenging for Heterocyclic Amines
Topic: Strategies for the Identification and Removal of Catalyst Impurities from 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine and Related Compounds.
Introduction: The Criticality of Catalyst Removal in Pharmaceutical Synthesis
The synthesis of complex heterocyclic scaffolds such as 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine often relies on transition metal-catalyzed reactions, with palladium being one of the most versatile and widely used metals for forming crucial carbon-carbon and carbon-heteroatom bonds.[1] However, the very efficiency of these catalysts poses a significant downstream challenge: their removal from the final Active Pharmaceutical Ingredient (API). Regulatory bodies have established strict limits on residual metals in APIs due to potential toxicity and interference with drug efficacy.[2] For palladium, this often translates to a required limit of less than 10 parts-per-million (ppm).[3]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the removal of catalyst impurities, with a focus on palladium, from complex amine-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine synthesis so critical?
A: There are three primary drivers for meticulous palladium removal:
-
Regulatory Compliance: Health authorities like the FDA mandate strict limits on elemental impurities in drug products. Exceeding these limits will prevent regulatory approval.[2]
-
Downstream Process Integrity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps, leading to side reactions, product degradation, and reduced yields.[3]
-
Toxicological Concerns: Palladium, like other heavy metals, can be toxic and must be removed to ensure the safety profile of the final API.
Q2: My crude product has a dark grey or black discoloration. What does this indicate?
A: A grey or black color in the crude product is often indicative of the formation of "palladium black," which is finely divided, heterogeneous Pd(0) that has precipitated from the reaction mixture. This is a common occurrence at the end of palladium-catalyzed reactions. While visually apparent, it's important to remember that significant amounts of soluble palladium, typically in the Pd(II) state, may also be present and are not visible.
Q3: How can I accurately detect and quantify the amount of residual palladium in my sample?
A: The industry-standard and most reliable method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[4][5] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
For more rapid, in-process checks or high-throughput screening of purification methods, colorimetric or fluorometric assays can be employed.[4][6] These methods are often based on a palladium-catalyzed reaction that produces a colored or fluorescent molecule, allowing for a quick estimation of palladium concentration.[1][7] However, for final product release, ICP-MS is the definitive analytical technique.
Troubleshooting Guide: From Crude Product to Ultra-Pure API
This section addresses specific experimental challenges in a logical, step-by-step progression.
Issue 1: Initial Purification of a Discolored Crude Product
-
Symptom: The crude 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine product is dark-colored, and initial analysis shows very high palladium content (>1000 ppm).
-
Causality: The visible color is likely due to heterogeneous palladium black, while soluble palladium complexes are also present. The basic amine moieties in the target molecule can chelate with palladium, making it more difficult to remove than in simpler systems.
-
Solution: Bulk Palladium Removal via Filtration
-
Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Toluene).
-
Filter Aid: Pass the solution through a pad of Celite® or a similar filter aid.[8] This will physically trap the insoluble palladium black.
-
Analyze: Re-analyze the filtrate for palladium content. This step will remove the bulk of the heterogeneous metal but will not effectively remove soluble palladium species.
-
Issue 2: Soluble Palladium Levels Remain High After Filtration
-
Symptom: After filtration through Celite®, the solution is less colored, but ICP-MS analysis still shows palladium levels are unacceptably high (e.g., 50-800 ppm).[9]
-
Causality: This confirms the presence of soluble palladium complexes, which require a more targeted removal strategy. The two most common and effective methods are treatment with scavenger resins or activated carbon.
-
Solution A: Metal Scavenger Resins
-
Mechanism: Scavenger resins are typically silica or polymer beads functionalized with ligands that have a high affinity for palladium, such as thiol (-SH) or thiourea groups.[10] These groups form strong coordinate bonds with soluble palladium, effectively "scavenging" it from the solution. The resin is then easily removed by filtration.
-
Recommendation: Thiol-based scavengers, such as macroporous polystyrene-2,4,6-trimercaptotriazine (MP-TMT), are highly effective for scavenging palladium from both aqueous and non-aqueous solutions.[9][11]
-
-
Solution B: Activated Carbon
Comparative Analysis of Scavenging Methods
| Method | Advantages | Disadvantages | Best For |
| Scavenger Resins | High selectivity for palladium, high efficiency (often >99% removal), predictable performance.[14] | Higher cost, may require screening to find the optimal scavenger. | Achieving very low palladium levels (<10 ppm) in high-value APIs. |
| Activated Carbon | Low cost, effective for a broad range of impurities (including color bodies).[12][15] | Can be non-selective and adsorb the desired product, leading to yield loss; performance can vary between batches.[3] | Bulk removal in early-stage synthesis or when cost is a primary concern. |
| Recrystallization | Can be highly effective for achieving high purity, removes multiple impurities simultaneously. | Highly dependent on finding a suitable solvent system; can lead to product loss in the mother liquor; may trap impurities within the crystal lattice.[2][16] | Final purification step after the bulk of the metal has been removed by other means. |
Issue 3: Optimizing Scavenger Resin Performance
-
Symptom: A single treatment with a thiol-based scavenger resin reduced palladium levels, but they are still above the target of <10 ppm.
-
Causality: Scavenging efficiency is a function of several variables, including the choice of scavenger, the number of equivalents used, temperature, and contact time. The palladium may also be in a less reactive state or strongly complexed to the product.
-
Solutions & Optimization Steps:
-
Increase Equivalents: The typical starting point is 3–5 equivalents of scavenger relative to the molar amount of palladium.[11] If removal is incomplete, increasing to 5-10 equivalents can improve efficiency.
-
Increase Contact Time & Temperature: Most scavenging is performed at room temperature for up to 24 hours.[11] Gently heating the mixture (e.g., to 40-50 °C) can increase the rate and efficiency of scavenging, provided the product is thermally stable.
-
Screen Different Scavengers: The oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) can affect scavenger performance. It is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based) to find the most effective one for your specific system.[5]
-
Workflow for Catalyst Impurity Removal
Caption: Decision workflow for systematic catalyst removal.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol provides a general procedure for removing soluble palladium from a reaction mixture containing 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
-
Preparation: After initial filtration of heterogeneous palladium (if necessary), dissolve the crude product in a suitable solvent (e.g., THF, DCM, Toluene) to a moderate concentration.[3]
-
Quantify Palladium: Submit a sample for ICP-MS analysis to determine the initial palladium concentration (in ppm or molarity).
-
Add Scavenger: Add 3-5 molar equivalents of a thiol-functionalized scavenger (e.g., Biotage® MP-TMT) relative to the total moles of palladium.[11]
-
Stir: Stir the resulting slurry at room temperature. For optimal results, a stirring time of 12 to 24 hours is recommended.[3]
-
Filter: Filter the mixture through a sintered funnel or a syringe filter (e.g., 0.45 µm PTFE) to remove the resin.[3]
-
Wash: Wash the collected resin thoroughly with fresh solvent to ensure complete recovery of the product.
-
Isolate & Analyze: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product. Submit a final sample for ICP-MS analysis to confirm palladium levels are below the target threshold.
Protocol 2: Palladium Removal Using Activated Carbon
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Add Carbon: Add activated carbon (typically 5-10% w/w relative to the crude product). The exact amount may require optimization to balance impurity removal with product yield.
-
Stir: Stir the slurry at room temperature for 1-4 hours. Longer times may lead to increased product loss.
-
Hot Filtration (if applicable): If the product has low solubility at room temperature, the mixture can be heated, but care must be taken with flammable solvents. Filtering the solution while hot can prevent premature crystallization of the product on the filter cake.
-
Filter: Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. A common issue is carbon fines passing through the filter; a thick Celite® pad is essential.
-
Wash: Wash the filter cake thoroughly with the same solvent.
-
Isolate & Analyze: Concentrate the combined filtrate and analyze for residual palladium using ICP-MS.
Visualizing the Scavenging Mechanism
Caption: Palladium chelation by a thiol-functionalized scavenger resin.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin.
-
Biotage. Biotage® MP-TMT | Palladium scavenger.
-
Merck/PITT Collaboration. (2014). Rapid Method for Evaluation of Residual Palladium.
-
Biotage. Metal Scavenger User Guide.
-
BenchChem. Purification strategies to remove catalyst residues from enyne products.
-
Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. John Wiley & Sons.
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Palladium-Catalyzed Reactions. Organic Process Research & Development. (Note: A direct link to the full text may require a subscription; the link provided is to the journal.)
-
Shieh, W.-C., et al. (2001). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
ResearchGate. How can I remove palladium Pd catalyst easily?
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon.
-
Koide, K., et al. (2011). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development.
-
Walsh Medical Media. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications.
-
BenchChem. Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis.
-
Biotage. (2023). How to Remove Palladium in three easy steps.
-
Royal Society of Chemistry. (2024). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. Green Chemistry.
-
Heycarbons. Application of activated carbon as a catalyst and catalyst carrier.
-
University of Toronto. Recrystallisation.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
-
University of Rochester. Tips & Tricks: Recrystallization.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. heycarbons.com [heycarbons.com]
- 14. spinchem.com [spinchem.com]
- 15. westernadsorbents.com [westernadsorbents.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Enhancing the stability of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine for long-term storage
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working with 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. The unique fused-ring structure, combining a hydrophilic imidazole moiety with a flexible azepine ring, presents specific challenges for maintaining chemical purity and stability during long-term storage. This document provides a comprehensive set of frequently asked questions (FAQs), in-depth troubleshooting guides, and validated experimental protocols to ensure the integrity of your valuable compound.
The inherent reactivity of the imidazole ring and the secondary amines within the azepine structure makes this molecule susceptible to specific degradation pathways.[1][2][3] Understanding these vulnerabilities is the first step toward effective preservation. This guide is grounded in established principles of chemical stability and provides actionable, evidence-based recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine?
For optimal long-term stability, the solid compound should be stored at -20°C or lower , in a tightly sealed container, under an inert atmosphere (argon or nitrogen) , and protected from light . These conditions are designed to mitigate the primary degradation risks: oxidation, hydrolysis, and photolysis.
Q2: My solid compound has developed a yellowish or brownish tint over time. What is the likely cause?
A color change is a common indicator of oxidative degradation. The electron-rich imidazole ring and the secondary amines are susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.[2][3] This can lead to the formation of colored impurities. We recommend re-analyzing the purity of the material via HPLC or LC-MS.
Q3: Is it acceptable to store this compound in a standard laboratory freezer (-20°C) without an inert atmosphere?
While -20°C is the correct temperature, storage without an inert atmosphere is not recommended for long-term stability (>6 months). Oxygen in the headspace of the container can still cause slow oxidation of the amine and imidazole functionalities. For short-term storage, ensure the container is well-sealed and minimize headspace. For long-term preservation, backfilling with argon or nitrogen is a critical step.
Q4: How does humidity affect the stability of the compound?
The compound is hygroscopic and susceptible to hydrolysis. The imidazole moiety, in particular, can be involved in water-mediated degradation pathways.[1][4] Absorbed moisture can act as a reagent and a medium for other degradative reactions. Therefore, storage in a desiccated environment is crucial. Use of a desiccator or storing containers with a desiccant is highly advised.
Q5: What is the best way to handle the compound when taking a sample for an experiment?
To prevent introducing atmospheric oxygen and moisture, it is best practice to allow the container to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the cold solid. Once the container is open, weigh out the required amount quickly and immediately re-seal and purge the container with inert gas before returning it to the freezer.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common stability issues.
Issue 1: Decreased Purity Detected by HPLC Analysis
-
Symptom: HPLC chromatogram shows a decrease in the main peak area and the appearance of new, unidentified peaks, typically at different retention times.
-
Probable Cause: Chemical degradation. The nature of the new peaks can provide clues to the degradation pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound purity.
Detailed Steps:
-
Review Storage Log: Cross-reference the date of the last purity analysis with the storage conditions. Were there any deviations from the recommended protocol?
-
Characterize Impurities: Use mass spectrometry (LC-MS) to get the molecular weights of the degradation products.[5] An increase in mass often suggests oxidation (e.g., +16 Da for an N-oxide) or hydration.
-
Hypothesize Pathway: Based on the mass data and knowledge of imidazole/amine chemistry, determine the likely degradation. For example, base-mediated autoxidation is a known pathway for imidazoles in solution.[1]
-
Take Corrective Action: If the material is still usable, immediately transfer it to a new, properly prepared container (amber glass, purged with argon, sealed) and store it under the ideal conditions outlined in the summary table below. If purity is too low, re-purification is necessary.
Issue 2: Poor Reproducibility in Biological Assays
-
Symptom: Experiments using the same nominal concentration of the compound yield inconsistent results over time.
-
Probable Cause: The actual concentration of the active compound is decreasing due to degradation, either in the solid stock or, more likely, in solution.
-
Troubleshooting Steps:
-
Check Solid Stock Purity: Immediately run an HPLC or NMR analysis on your solid stock material to confirm its integrity.[5]
-
Evaluate Solvent Stability: The compound's stability can be highly dependent on the solvent used for stock solutions. Amine compounds can be susceptible to degradation in certain solvents, and thermal degradation is accelerated in the presence of CO2 (which can be present in aqueous buffers).[6]
-
Recommendation: Prepare fresh stock solutions for each experiment. If solutions must be stored, flash-freeze aliquots in an appropriate solvent (e.g., dry DMSO) and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Perform a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to rapidly identify its liabilities.[7] This helps predict how it might behave in different assay buffers or conditions.
-
Summary of Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C (Solid) | Slows down the rate of all chemical reactions, including oxidation and hydrolysis. |
| ≤ -80°C (Solution) | Provides maximum stability for solutions by minimizing solvent reactivity and molecular motion. | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich imidazole ring and secondary amine groups.[3][8] |
| Humidity | Desiccated Environment | Prevents hydrolysis and water-mediated degradation. The compound is hygroscopic. |
| Light | Amber Vial / Protection from Light | Imidazole moieties can be sensitive to photodegradation, leading to ring cleavage or other reactions.[1] |
| Container | Tightly-sealed borosilicate glass vial | Ensures a proper seal against atmospheric contaminants. |
Experimental Protocol: Real-Time Stability Study
This protocol outlines a method to establish the long-term stability of a specific batch of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine under defined storage conditions.
Objective:
To determine the shelf-life of the compound by monitoring its purity and degradation products over an extended period under recommended storage conditions.
Materials:
-
High-purity (>98%) 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas source
-
-20°C freezer, calibrated
-
Desiccator cabinet
-
Analytical balance
-
HPLC system with UV or PDA detector[5]
-
LC-MS system for peak identification (optional but recommended)
Workflow Diagram:
Caption: Experimental workflow for a real-time stability study.
Step-by-Step Procedure:
-
Time-Zero (T=0) Analysis:
-
Before starting, perform a comprehensive analysis of the initial batch.
-
Record the visual appearance (color, form).
-
Obtain a high-resolution HPLC chromatogram and calculate the initial purity. This is your baseline.
-
(Optional) Obtain an LC-MS trace to have a mass fingerprint of the starting material and any minor impurities.
-
-
Sample Preparation:
-
In a controlled environment (e.g., glove box or with careful handling), accurately weigh 1-5 mg of the solid compound into multiple amber glass vials. Prepare enough vials for all planned timepoints, with triplicates for each point.
-
Gently flush the headspace of each vial with argon or nitrogen for ~30 seconds.
-
Immediately and tightly seal each vial with a PTFE-lined cap.
-
-
Storage:
-
Place all prepared vials into a labeled secondary container.
-
Store the container in a designated, calibrated -20°C freezer that is not subject to frequent opening.
-
-
Analysis at Designated Timepoints:
-
At each timepoint (e.g., 3, 6, 12, 18, 24 months), remove three vials from the freezer.
-
Place the vials in a desiccator and allow them to equilibrate to room temperature for at least 1 hour. This is a critical step to prevent condensation.
-
Prepare a solution from each vial for HPLC analysis using the same method established at T=0.
-
Analyze the samples and calculate the purity for each replicate.
-
-
Data Analysis and Reporting:
-
Average the purity results from the three replicates at each timepoint.
-
Plot the average purity as a function of time.
-
Note any changes in appearance or the emergence of new peaks in the chromatogram.
-
The shelf-life is defined as the time at which the purity falls below a pre-determined specification (e.g., 95%).
-
This structured approach to storage and stability testing is essential for ensuring the validity and reproducibility of research conducted with 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.[7][9]
References
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
- ACS Publications. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.
- HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- Longdom Publishing SL. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications.
- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- BenchChem. (2025). Stability and Degradation of Fluorophenyl Imidazole Thiones: A Technical Guide.
- ACS Publications. (n.d.). Degradative Behavior and Toxicity of Alkylated Imidazoles.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- National Center for Biotechnology Information (PMC). (2022). Impact of Solvent on the Thermal Stability of Amines.
Sources
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Using 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The novel heterocyclic scaffold, 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, presents a unique structural challenge due to its fused bicyclic nature, multiple stereocenters, and the presence of several nitrogen atoms. This guide provides an in-depth, objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of this molecule, supported by illustrative experimental data and contrasted with alternative analytical methods. Our focus is not merely on the "how," but critically, the "why," grounding each experimental choice in rigorous scientific reasoning to ensure a self-validating analytical workflow.
The Imperative of Unambiguous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its precise three-dimensional arrangement. In drug discovery, even subtle differences in stereochemistry can lead to drastic changes in efficacy and toxicity. For a molecule like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, which features a saturated seven-membered azepine ring fused to an imidazole ring, a multitude of isomers is possible. Therefore, a robust and unequivocal method for structural determination is not just advantageous; it is essential for regulatory approval and the advancement of safe and effective therapeutics. While one-dimensional (1D) ¹H and ¹³C NMR provide a preliminary overview of the chemical environments of protons and carbons, they are often insufficient for resolving the complex spin systems and definitively establishing the connectivity in such intricate structures. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two dimensions, revealing correlations between nuclei that are pivotal for a complete structural assignment.
The 2D NMR Toolkit for Structural Assembly
A synergistic application of several 2D NMR experiments is necessary to piece together the molecular puzzle of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. The primary techniques employed are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
At a Glance: Comparison of Key 2D NMR Techniques
| Technique | Correlation Type | Primary Information Gained | Key Application for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine |
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies proton-proton coupling networks (spin systems). | Establishes the connectivity of protons within the saturated azepine ring and the imidazole ring. |
| HSQC | ¹H-¹³C (through 1 bond) | Directly correlates protons to their attached carbons. | Assigns each proton signal to its corresponding carbon, confirming the carbon skeleton. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Reveals long-range correlations between protons and carbons. | Connects different spin systems and establishes the fusion points of the imidazole and azepine rings. |
| ¹H-¹⁵N HSQC/HMBC | ¹H-¹⁵N (through 1 or multiple bonds) | Correlates protons to nitrogen atoms. | Pinpoints the location of protons relative to the nitrogen atoms in both rings, crucial for tautomer and isomer identification. |
A Hypothetical Case Study: Elucidating the Structure of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
To illustrate the power of this combined approach, let us consider a hypothetical structural elucidation of the target molecule.
Step 1: Establishing Proton Connectivity with COSY
The COSY spectrum is the first step in mapping the proton framework. It reveals which protons are coupled to each other, typically through two or three bonds. For our target molecule, we would expect to see distinct spin systems corresponding to the protons on the saturated azepine ring. For instance, the protons on C4, C5, C6, C7, and C8 would show correlations to their geminal and vicinal neighbors, allowing us to trace the connectivity around the seven-membered ring.
Caption: COSY correlations trace proton connectivity in the azepine ring.
Step 2: Assigning the Carbon Skeleton with HSQC
The HSQC experiment directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons. By overlaying the HSQC spectrum with the ¹H and ¹³C NMR spectra, we can confidently assign the chemical shifts of the CH and CH₂ groups within the azepine and imidazole rings.
Caption: HSQC provides direct ¹H-¹³C one-bond correlations.
Step 3: Connecting the Pieces with HMBC
The HMBC spectrum is the key to assembling the complete molecular structure by revealing long-range (2-4 bond) correlations between protons and carbons. This is particularly crucial for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum. For our target molecule, key HMBC correlations would include:
-
Correlations from the protons on C4 and C8 to the quaternary carbon at the ring junction (C3a).
-
Correlations from the proton on C2 to the carbons of the azepine ring at the fusion points (C3a and C8a).
-
Correlations from the protons on the azepine ring to the carbons of the imidazole ring, and vice-versa.
These correlations would definitively establish the fused bicyclic structure of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Caption: HMBC reveals long-range correlations, connecting molecular fragments.
Step 4: Pinpointing Nitrogen Atoms with ¹H-¹⁵N HSQC/HMBC
Given the presence of three nitrogen atoms, ¹H-¹⁵N correlation experiments are invaluable for confirming their positions and the protonation states. A ¹H-¹⁵N HSQC would show direct correlations between the N-H protons and their respective nitrogen atoms, while a ¹H-¹⁵N HMBC would reveal long-range couplings, for instance, from the C-H protons adjacent to the nitrogens. This is particularly useful for distinguishing between the N1 and N3 positions in the imidazole ring.[1]
Comparative Analysis with Alternative Techniques
While 2D NMR is a powerful tool, it is important to understand its performance in the context of other structural elucidation techniques.
| Technique | Strengths | Limitations | Applicability to 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine |
| 2D NMR | - Provides detailed connectivity information in solution. - Non-destructive. - Can provide conformational information. | - Requires a relatively large amount of pure sample. - Can be time-consuming to acquire and analyze data. | Gold standard for this molecule. Provides the most comprehensive structural information in its native solution state. |
| X-ray Crystallography | - Provides the absolute 3D structure with high precision. | - Requires a suitable single crystal, which can be difficult to grow. - The crystal structure may not represent the solution-state conformation. | Highly valuable if a crystal can be obtained. Provides definitive stereochemical information but offers no insight into solution dynamics. |
| Mass Spectrometry (MS) | - High sensitivity, requires very little sample. - Provides accurate molecular weight and formula. | - Provides limited information on connectivity and stereochemistry. - Fragmentation patterns can be complex to interpret. | Complementary to NMR. Confirms the molecular formula. Tandem MS (MS/MS) can provide some structural information through characteristic fragmentation of the fused ring system. |
Experimental Protocols
General 2D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
1D NMR Acquisition: Acquire standard ¹H and ¹³C spectra to determine the appropriate spectral widths for the 2D experiments.
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a sensitivity-enhanced, gradient-selected HSQC experiment optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
HMBC: Utilize a gradient-selected HMBC pulse sequence optimized for long-range coupling constants of 4-8 Hz.
-
-
Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.
Data Interpretation Workflow
The interpretation of 2D NMR data should follow a logical progression, with each experiment building upon the information from the previous one.
Caption: Logical flow of 2D NMR data interpretation for structural elucidation.
Conclusion
The structural validation of complex heterocyclic molecules like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine necessitates a multi-faceted analytical approach. While techniques such as X-ray crystallography and mass spectrometry provide invaluable, complementary information, 2D NMR spectroscopy stands out as the most powerful and comprehensive method for determining the complete connectivity and solution-state structure. The synergistic use of COSY, HSQC, and HMBC experiments, supplemented by ¹H-¹⁵N correlations, provides a self-validating workflow that allows for the unambiguous assignment of the molecular architecture. For researchers in drug discovery and development, a thorough understanding and application of these techniques are paramount for advancing novel chemical entities from the laboratory to clinical applications.
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2007). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Martín, G. E., & Williams, A. J. (2010). Long-Range 1H-15N Heteronuclear Shift Correlation. In eMagRes. John Wiley & Sons, Ltd. [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 7-36. [Link]
Sources
A Comparative Study of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine with Other Azepine-Based Compounds: A Guide for Researchers
This guide provides a comparative analysis of the novel heterocyclic scaffold, 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine, against other well-characterized azepine-based compounds. As a Senior Application Scientist, the aim is to furnish researchers, scientists, and drug development professionals with a comprehensive, data-driven resource to inform future research and development efforts. This document is structured to provide not just a side-by-side comparison, but also the scientific rationale behind the proposed experimental evaluations.
Introduction to 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine: An Unexplored Scaffold
The azepine ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anticonvulsant properties.[1][2] The unique conformational flexibility of the azepine ring allows for optimal binding to a variety of biological targets.[1] The fusion of an imidazole ring to the azepine core, as seen in 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine, creates a rigidified structure with a distinct spatial arrangement of nitrogen atoms, suggesting potential interactions with various biological targets.
While specific biological data for 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine is not yet publicly available, its structural similarity to other biologically active imidazo-fused heterocycles and azepine derivatives allows us to hypothesize potential therapeutic applications. This guide will explore two such potential applications: kinase inhibition and modulation of central nervous system (CNS) receptors, specifically serotonin and dopamine receptors.
Structural Comparison with Key Azepine-Based Compounds
To contextualize the potential of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine, we will compare it with two well-characterized azepine-based compounds: a representative imidazo[4,5-b]pyridine kinase inhibitor and the atypical antidepressant Mirtazapine.
| Compound | Chemical Structure | Key Structural Features | Known Biological Target(s) |
| 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine | [3] | Fused imidazole and hexahydroazepine rings. | Hypothesized: Kinases, Serotonin/Dopamine receptors. |
| Imidazo[4,5-b]pyridine Derivative (as a representative TrkA inhibitor) | [4] | Fused imidazole and pyridine rings. A purine isostere. | Tyrosine Kinases (e.g., TrkA).[2] |
| Mirtazapine | Tetracyclic piperazino-azepine structure. | α2-adrenergic receptors, Serotonin (5-HT) receptors (5-HT2A, 5-HT2C), Histamine H1 receptor.[5] |
Part 1: Potential as a Kinase Inhibitor - A Comparative Perspective
The structural resemblance of the imidazo[4,5-d]azepine core to the purine scaffold, a common feature in many kinase inhibitors, suggests its potential as a kinase inhibitor.[4] Imidazo[4,5-b]pyridines, close structural analogs, have been successfully developed as potent inhibitors of various kinases, including TrkA and Bruton's tyrosine kinase (BTK).[2][6]
Proposed Experimental Workflow for Kinase Inhibition Profiling
To investigate the kinase inhibitory potential of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine, a systematic screening approach is recommended.
Caption: Simplified signaling pathway of Mirtazapine's antidepressant action.
Proposed Experimental Protocol: Receptor Binding Assay
-
Objective: To determine the binding affinity of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine for a panel of CNS receptors.
-
Materials:
-
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
-
Cell membranes expressing the receptors of interest (e.g., 5-HT2A, D2).
-
Radiolabeled ligands specific for each receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Scintillation counter and appropriate reagents.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
After incubation, rapidly filter the mixture to separate bound from unbound radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the log concentration of the test compound.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
This guide has presented a comparative framework for evaluating the therapeutic potential of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine. Based on structural similarities to known bioactive molecules, we have proposed that this novel scaffold may exhibit activity as a kinase inhibitor or a CNS receptor modulator. The provided experimental workflows and protocols offer a clear path for the initial characterization of this compound.
The next steps in the research and development process should focus on the synthesis of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine and its derivatives, followed by the execution of the proposed screening and characterization assays. The data generated from these studies will be crucial in determining the most promising therapeutic avenues for this novel chemical entity and will pave the way for further lead optimization and preclinical development.
References
- Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
- Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors. ACS Med. Chem. Lett. 2011, 2, 6, 468–472.
- Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Curr Med Chem. 2024;31(5):515-528.
- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
- Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2025 Jan 1;129:130497.
- Azepinoindole Derivatives With High Affinity for Brain Dopamine and Serotonin Receptors. J Med Chem. 1994 Sep 30;37(20):3371-3.
- Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Med Chem Lett. 2012 May 10; 3(5): 362–366.
-
Mirtazapine. Wikipedia. [Link]
-
1,4,5,6,7,8-hexahydro-imidazo[4,5-d]azepine. MOLBASE. [Link]
Sources
- 1. Azepinoindole derivatives with high affinity for brain dopamine and serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.molbase.com [m.molbase.com]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mirtazapine - Wikipedia [en.wikipedia.org]
- 6. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Bioactivity of Imidazo[4,5-d]azepine and Related Analogues
Introduction
The imidazo-azepine core, a seven-membered ring fused to an imidazole, represents a fascinating and biologically significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to potent therapeutic effects. A key exemplar is the marine alkaloid ceratamine A, which features an imidazo[4,5-d]azepine core and exhibits antimitotic properties by stabilizing microtubules[1][2].
This guide provides a head-to-head comparison of the bioactivity of synthetic analogues based on the imidazo[4,5-d]azepine and the closely related imidazo[4,5-e][1][3]diazepine scaffolds. We will dissect the structure-activity relationships (SAR) that govern their anticancer effects, supported by quantitative experimental data from cell-based cytotoxicity assays. Furthermore, we will explore the diverse potential of this structural class by examining the antimicrobial activity of isomeric imidazo[1,2-a]azepines. Our analysis is grounded in peer-reviewed studies, providing researchers and drug development professionals with a validated and in-depth perspective on this promising class of compounds.
Part 1: Imidazo[4,5-d]azepine Analogues as Microtubule-Stabilizing Antimitotic Agents
The discovery of ceratamine A from the marine sponge Pseudoceratina sp. introduced the imidazo[4,5-d]azepine skeleton as a novel pharmacophore for anticancer drug development. Its mechanism of action involves the direct stimulation of tubulin polymerization, stabilizing microtubules and arresting cancer cells in mitosis, ultimately leading to apoptosis[2]. This mechanism is distinct from other agents like paclitaxel, as ceratamines do not compete for the same binding site[2].
The causality behind exploring analogues of ceratamine A stems from the need to improve upon the natural product's potency and synthetic accessibility. Initial studies revealed that modifications to the benzyl substituent dramatically influence bioactivity.
Structure-Activity Relationship (SAR) Insights
A key study systematically replaced the bromine atoms on the benzyl ring of the natural product with other groups, leading to a potent synthetic analogue[1].
-
Natural Product (Ceratamine A): Possesses two bromine atoms and exhibits potent antimitotic activity.
-
Desbromo-ceratamine A: Removal of the bromine atoms results in a significant drop in potency, indicating the importance of substitution at these positions[1].
-
Synthetic Analogue 4: Replacing the two bromine atoms with methyl groups leads to an analogue that is more active than the natural ceratamine A[1].
-
Optimized Analogue 33: Further enhancement was achieved by not only replacing the bromines with methyls but also adding an extra methyl group to the amino nitrogen at C-2 of the imidazo-azepine core[1].
This comparative analysis demonstrates a clear SAR, where tuning the electronics and sterics of the benzyl ring substituent directly enhances the desired biological effect.
Visualizing the Mechanism of Action
The diagram below illustrates the established mechanism of action for ceratamine A and its analogues, highlighting their role in promoting microtubule stability, which disrupts the mitotic spindle and induces cell cycle arrest.
Caption: Mechanism of microtubule stabilization by imidazo[4,5-d]azepine analogues.
Part 2: Imidazo[4,5-e][1][3]diazepine Analogues as Broad-Spectrum Cytotoxic Agents
A closely related scaffold, imidazo[4,5-e][1][3]diazepine, has also been investigated for its anticancer potential. Structure-activity relationship studies on this core have revealed different, yet equally critical, structural requirements for potent bioactivity. A pivotal study demonstrated that the length of an alkyl chain substituent is a key determinant of cytotoxicity[3][4].
Head-to-Head Comparison: The Critical Role of the N6-Alkyl Chain
To validate the hypothesis that a long, hydrophobic chain was necessary for activity, a direct comparison was made between two synthetic analogues: one with a long N6-octadecyl (C18) chain and another with a short N6-ethyl (C2) chain.
-
Analogue 1 (N6-octadecyl): Showed potent, low-micromolar IC50 values against a broad panel of six cancer cell lines, including prostate, lung, breast, and ovarian cancer[3][4].
-
Analogue 9 (N6-ethyl): Was found to be largely inactive, with IC50 values >800 µM against prostate and breast cancer lines, and only weak activity against lung and ovarian cancer cell lines[3].
This stark difference in activity provides definitive evidence that the long alkyl chain is essential for the potent cytotoxicity of this class of imidazo[4,5-e][1][3]diazepines. This requirement suggests a mechanism potentially involving membrane interaction or binding to a hydrophobic pocket in a target protein.
Quantitative Bioactivity Data
The table below summarizes the 50% inhibitory concentration (IC50) values for the most potent N6-octadecyl analogue and another imidazo[4,5-e][1][3]diazepine-4,8-dione derivative across various human cancer cell lines.
| Compound ID | Scaffold | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Analogue 1 | Imidazo[4,5-e][1][3]diazepine | N6-octadecyl | A549 (Lung) | 4.3 | [3] |
| H460 (Lung) | 3.1 | [3] | |||
| MCF-7 (Breast) | 4.6 | [3] | |||
| MDA-MB-231 (Breast) | 3.7 | [3] | |||
| OVCAR-3 (Ovarian) | 4.1 | [3] | |||
| PC-3 (Prostate) | 3.5 | [3] | |||
| Analogue 11 | Imidazo[4,5-e][1][3]diazepine-4,8-dione | Pyrrolidine ligand | SW620 (Colon) | 20 | [5] |
Part 3: Isomeric Imidazo[1,2-a]azepines as Antimicrobial Agents
To illustrate the chemical versatility of the broader imidazo-azepine family, we briefly examine the bioactivity of 5H-imidazo[1,2-a]azepine quaternary salts. Unlike the previously discussed analogues, these isomers have been evaluated for antimicrobial properties, demonstrating a completely different therapeutic potential.
Comparative Antibacterial Activity
Studies on a series of these compounds revealed activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a direct measure of potency, with lower values indicating greater activity.
| Compound ID | R Group (Aryl Substituent) | R' Group (Quaternary N-Substituent) | Organism | MIC (µg/mL) | Reference |
| 10b | 4-Cl | 4-Me | S. aureus | 2 | [6] |
| 10c | 4-Cl | 4-OMe | S. aureus | 2 | [6] |
| 10e | 4-Br | 4-OMe | S. aureus | 4 | [6] |
| 10f | 3,4-di-Cl | 4-OMe | S. aureus | 32 | [6] |
The data indicates that substitutions on the aryl and quaternary nitrogen moieties significantly impact antibacterial efficacy. For instance, comparing 10c and 10f shows that changing from a 4-chloro substituent to a 3,4-dichloro substituent on the aryl ring decreases activity against S. aureus by 16-fold[6].
Experimental Protocols
To ensure scientific integrity and reproducibility, the bioactivity data presented in this guide are derived from standardized assays. Below are detailed, self-validating protocols for the key experiments used to evaluate these compounds.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 0.5–1.5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the imidazo-azepine analogue in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Negative Control: Add medium with the same percentage of DMSO used for the highest compound concentration.
-
Positive Control: Add a known cytotoxic agent (e.g., Doxorubicin).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Cytotoxicity Assay
Caption: Standard workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
This guide provides a comparative analysis of the bioactivity of imidazo[4,5-d]azepine analogues and related heterocyclic systems. The experimental data clearly delineates the critical structure-activity relationships that drive their biological effects.
-
For imidazo[4,5-d]azepines derived from ceratamine A, anticancer activity is optimized by replacing the natural bromine substituents with methyl groups, enhancing their microtubule-stabilizing effects[1].
-
For imidazo[4,5-e][1][3]diazepines , a long N6-alkyl chain is an absolute requirement for broad-spectrum cytotoxicity, whereas a short chain renders the molecule inactive[3].
-
Isomeric imidazo[1,2-a]azepines demonstrate that minor changes in the core structure can unlock completely different biological activities, such as potent antibacterial effects[6].
These findings underscore the immense potential of the imidazo-azepine scaffold as a template for designing novel therapeutics. Future research should focus on elucidating the precise molecular targets of the cytotoxic imidazo[4,5-e][1][3]diazepines to understand the role of the long alkyl chain. For the antimitotic ceratamine A analogues, progression into in vivo models is a critical next step to evaluate their therapeutic index and potential for clinical development[1]. The continued exploration of this chemical space is poised to yield new and effective agents for treating cancer and infectious diseases.
References
-
A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1][3]diazepine Ring System. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1][3]diazepine ring system. (2010). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthetic analogues of the microtubule-stabilizing sponge alkaloid ceratamine A are more active than the natural product. (2010). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and cytotoxicity of novel imidazo[4,5-d]azepine compounds derived from marine natural product ceratamine A. (2018). Semantic Scholar. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). Molecules. Available at: [Link]
-
Cytotoxic activity and IC50 of compound 5 at 48 h for new diazepine derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. (2018). Bioorganic Chemistry. Available at: [Link]
-
Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. (2021). Molecules. Available at: [Link]
-
Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. (2021). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. (2020). Molecules. Available at: [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). Journal of Medicinal Chemistry. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [ 4,5-b ]pyridines. (2022). Molecules. Available at: [Link]
-
Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects. (2005). Cancer Research. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2018). Molecules. Available at: [Link]
-
The Novel [4,5-e][1][3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations. (2013). Molecules. Available at: [Link]
-
New Imidazodiazepine Analogue... (2024). ACS Chemical Neuroscience. Available at: [Link]
-
Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity. (2016). Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Synthetic analogues of the microtubule-stabilizing sponge alkaloid ceratamine A are more active than the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceratamines, structurally simple microtubule-stabilizing antimitotic agents with unusual cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel, Broad Spectrum Anti-Cancer Compound Containing the Imidazo[4,5-e][1,3]diazepine Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, broad-spectrum anticancer compound containing the imidazo[4,5-e][1,3]diazepine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel [4,5-e][1,3]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole: Synthesis, Anti-Viral and Anti-Tumor Activity Evaluations [mdpi.com]
- 6. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validating High-Throughput Screening Hits: A Comparative Guide Featuring 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel chemical matter that modulates biological targets of interest.[1][2][3] This process, however, is merely the beginning of a rigorous journey. The initial "hits" from a primary screen are often a mixture of true positives, false positives, and compounds with undesirable modes of action.[4][5] Therefore, a robust and systematic hit validation cascade is paramount to ensure that resources are invested in the most promising candidates.[1][6]
This guide provides a comprehensive framework for validating the results of a high-throughput screen, using the hypothetical identification of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine as a primary hit. We will delve into the critical experimental choices, compare alternative validation strategies, and provide detailed protocols to empower researchers in their quest for high-quality, actionable lead compounds.
The Crucial First Step: From Primary Hit to Confirmed Active
The journey from a hit in a primary HTS campaign to a validated lead candidate is a multi-step process designed to systematically eliminate false positives and thoroughly characterize the biological activity of the compound .[4][6] Following the initial identification of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, the immediate focus is on confirming its activity and ensuring its interaction with the intended target is genuine and specific.
A typical hit validation workflow involves a cascade of assays, each designed to answer a specific question about the compound's behavior.[4] This tiered approach ensures that only the most promising compounds progress, saving valuable time and resources.
Diagram: High-Throughput Screening Hit Validation Workflow
Caption: A generalized workflow for validating hits from a high-throughput screen.
Phase 1: Initial Hit Confirmation and Orthogonal Validation
The first crucial step is to confirm the activity of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in the primary screening assay. This is typically achieved by re-testing the compound in a full dose-response curve to determine its potency (e.g., IC50 or EC50).[7]
Orthogonal Assays: A Different Perspective
A key principle in hit validation is the use of orthogonal assays.[4][7][8] These are experiments that measure the same biological endpoint as the primary screen but use a different detection technology or assay principle.[5][9] This approach is critical for identifying and eliminating false positives that arise from assay-specific artifacts, such as compound interference with the detection method (e.g., fluorescence or luminescence).[8]
Comparison of Primary vs. Orthogonal Assays for a Hypothetical Kinase Target
| Parameter | Primary Assay (e.g., Fluorescence-Based) | Orthogonal Assay (e.g., Label-Free Biochemical) |
| Principle | Measures the activity of a kinase by detecting the phosphorylation of a fluorescently labeled peptide. | Directly measures the binding of the compound to the kinase or the enzymatic reaction without labels. |
| Potential for Artifacts | High (compound fluorescence, light scattering). | Low (less susceptible to optical interference).[8] |
| Information Gained | Potency (IC50) in the context of the primary screen. | Confirmation of on-target activity with a different readout, reducing the likelihood of false positives.[7] |
Phase 2: Proving Direct Target Engagement with Biophysical Methods
Once the on-target activity of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is confirmed through orthogonal assays, the next critical step is to demonstrate its direct physical interaction with the target protein.[7] Biophysical assays are indispensable for this purpose as they provide direct evidence of binding, independent of the functional consequences.[10][11][]
A Comparative Look at Key Biophysical Techniques
Several biophysical techniques can be employed, each with its own strengths and weaknesses. The choice of method often depends on the nature of the target protein and the desired information.[10][13]
| Technique | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the compound flows over the immobilized target protein.[14] | Provides real-time kinetic data (association and dissociation rates) and affinity (KD).[15][16][17] | Requires immobilization of the target protein, which can potentially alter its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a compound to its target in solution.[18][19] | Provides a complete thermodynamic profile of the interaction (affinity, stoichiometry, enthalpy, and entropy) in a label-free, solution-based format.[18][20] | Can be low-throughput and requires relatively large amounts of protein and compound.[19] |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[21][22] | Confirms target engagement in a physiologically relevant cellular environment without the need for compound or protein labeling.[21][23][24] | Can be lower throughput than other biophysical methods and requires a specific antibody for detection (in the Western blot format).[25] |
Diagram: Principle of Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein against heat-induced denaturation in CETSA.
Detailed Experimental Protocol: Validating 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine using CETSA
This protocol outlines the steps for performing a Cellular Thermal Shift Assay (CETSA) to confirm the intracellular target engagement of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Objective: To determine if 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine binds to and stabilizes its intended target protein within intact cells.
Materials:
-
Cell line expressing the target protein of interest.
-
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine (resuspended in a suitable solvent, e.g., DMSO).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Protease and phosphatase inhibitors.
-
Lysis buffer.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR machine or heating block for temperature gradient.
-
Centrifuge.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels and grow to 80-90% confluency.
-
Treat cells with varying concentrations of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine or vehicle control for a predetermined time.
-
-
Heating Step:
-
Harvest cells and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine indicates target engagement and stabilization.[21][22]
-
Phase 3: Assessing Cellular Activity and Selectivity
Confirming direct target binding is a significant milestone, but it is equally important to demonstrate that this binding translates into the desired functional effect in a cellular context.[26] This involves developing cell-based assays that are more physiologically relevant than the primary biochemical screen.
Furthermore, assessing the selectivity of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is crucial. A highly selective compound is more likely to have a favorable safety profile. Selectivity is typically evaluated by testing the compound against a panel of related targets (e.g., other kinases in the same family).[9]
Comparison of Validation Assays for Cellular Activity
| Assay Type | Description | Information Gained |
| Target-Specific Reporter Assay | A cell line engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target of interest. | Quantifies the functional consequence of target modulation in a cellular context. |
| Phenotypic Assay | Measures a complex cellular phenotype, such as cell proliferation, apoptosis, or morphology.[27] | Provides insights into the broader biological impact of the compound. |
| Selectivity Profiling | The compound is tested against a panel of related and unrelated targets. | Determines the compound's specificity and potential for off-target effects. |
Conclusion: A Rigorous Path to High-Quality Leads
The validation of a high-throughput screening hit, such as our hypothetical 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, is a meticulous and multi-faceted process. It requires a carefully designed experimental cascade that systematically eliminates artifacts and builds a comprehensive understanding of the compound's mechanism of action. By employing a combination of hit confirmation, orthogonal assays, biophysical methods for direct target engagement, and relevant cellular assays, researchers can confidently identify and prioritize the most promising candidates for further drug development. This rigorous approach is fundamental to increasing the efficiency and success rate of the drug discovery pipeline.
References
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
Westaway, S. M., & et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 24-37. [Link]
-
Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. [Link]
-
Renslo, A. R. (2014). Applications of biophysics in high-throughput screening hit validation. Methods in molecular biology (Clifton, N.J.), 1118, 1-14. [Link]
-
Day, B. R., & et al. (2011). From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in enzymology, 493, 169-218. [Link]
-
Karolinska Institutet. CETSA. [Link]
-
Zhang, C., & et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6825. [Link]
-
Porter, J. R., & et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 15(3), 639-649. [Link]
-
ResearchGate. (PDF) Applications of Biophysics in High-Throughput Screening Hit Validation. [Link]
-
Ichor Life Sciences. Biophysical Assays. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Creative Biolabs. Orthogonal Assay Service. [Link]
-
HitGen. Biophysical Assay. [Link]
-
National Center for Biotechnology Information. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
-
AXXAM. From gene to validated and qualified hits. [Link]
-
Charles River Laboratories. Orthogonal Screening Platforms. [Link]
-
Creative Biolabs. Secondary Screening. [Link]
-
ResearchGate. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. [Link]
-
Creative Biolabs. Hit Validation Services. [Link]
-
National Center for Biotechnology Information. Interpreting and Validating Results from High-Throughput Screening Approaches. [Link]
-
ACS Publications. Fragment Screening by Surface Plasmon Resonance. [Link]
-
Creative Biolabs. Isothermal Titration Calorimetry (ITC). [Link]
-
Nicoya Lifesciences. How does Digital SPR fit into early drug discovery?. [Link]
-
Nuvisan. Isothermal titration calorimetry: the gold standard in ligand-binding analysis. [Link]
-
National Center for Biotechnology Information. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]
-
AXXAM. Hit & Lead Discovery | Hit Identification. [Link]
-
Generate:Biomedicines. Introducing Origin-1: a platform for de novo antibody design against zero-prior epitopes. [Link]
-
PubMed. Hit-to-Lead: Hit Validation and Assessment. [Link]
-
Wikipedia. Carbamazepine. [Link]
-
PubMed Central. A high-throughput screening platform identifies FDA-approved drugs that inhibit SREBP pathway activation. [Link]
-
PubChem. 1,5,6,7,8,9-Hexahydro-5,9-methanoimidazo(4',5':4,5)benzo(1,2-d)azepine. [Link]
-
Medscape. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
-
Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]
-
University of Florida. High-Throughput Molecular Screening Center. [Link]
-
Future Science. Mechanisms of action of antiepileptic drugs. [Link]
-
Parse Biosciences. Maximizing Drug Discovery with High-Throughput and High-Content Screening. [Link]
-
PubMed Central. High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. High-Throughput Molecular Screening Center » The Wertheim UF Scripps Institute » University of Florida [hts.scripps.ufl.edu]
- 3. alitheagenomics.com [alitheagenomics.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 9. axxam.com [axxam.com]
- 10. Applications of Biophysics in High-Throughput Screening Hit Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ichorlifesciences.com [ichorlifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hitgen.com [hitgen.com]
- 17. nicoyalife.com [nicoyalife.com]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. researchgate.net [researchgate.net]
- 20. nuvisan.com [nuvisan.com]
- 21. pelagobio.com [pelagobio.com]
- 22. CETSA [cetsa.org]
- 23. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 24. mdpi.com [mdpi.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Secondary Screening - Creative Biolabs [creative-biolabs.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Crossroads: A Comparative Guide to the Cross-Reactivity Profiling of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine and Related Imidazoline Ligands
For researchers and drug development professionals navigating the intricate landscape of G-protein coupled receptor (GPCR) pharmacology, understanding a compound's selectivity is paramount. The therapeutic potential of a novel agent is intrinsically linked to its on-target potency and its off-target liabilities. This guide provides an in-depth comparative analysis of the cross-reactivity profiling of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, a representative imidazoline scaffold, against a panel of key receptors implicated in its expected mechanism of action and potential side effects.
The core structure of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine suggests a strong likelihood of interaction with imidazoline and adrenergic receptors. Imidazoline receptors are broadly classified into three main subtypes: I1, I2, and I3.[1] The I1 receptor is primarily involved in the central regulation of blood pressure, making it a key target for antihypertensive drugs.[1] The α2-adrenergic receptors, which are also GPCRs, are divided into α2A, α2B, and α2C subtypes and are well-established mediators of sympatholytic effects.[2]
Given the absence of publicly available binding data for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, this guide will establish a framework for its evaluation. We will compare its structural analogues—clonidine, moxonidine, and rilmenidine—for which extensive receptor binding data are available. This comparative approach allows us to predict a likely binding profile for our target compound and, more importantly, to delineate the experimental methodologies required to rigorously define its selectivity.
Comparative Receptor Binding Profiles
The selectivity of imidazoline ligands for I1 receptors over α2-adrenergic receptors is a critical determinant of their therapeutic window. Older-generation compounds like clonidine exhibit high affinity for both receptor classes, which contributes to its side-effect profile, including sedation and dry mouth.[3] Newer agents, such as moxonidine and rilmenidine, were developed to have greater selectivity for the I1 imidazoline receptor, theoretically offering a better-tolerated treatment for hypertension.[3][4]
Below is a comparative summary of the binding affinities (expressed as Ki values or selectivity ratios) for these key compounds. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Clonidine | Moxonidine | Rilmenidine |
| Imidazoline I1 | High Affinity | High Affinity (33-40x > α2)[5][6] | High Affinity (2.5x > clonidine's selectivity)[4][7] |
| Imidazoline I2 | Moderate Affinity | Low Affinity | Low Affinity |
| α2A-Adrenergic | High Affinity | Moderate Affinity | Moderate Affinity |
| α2B-Adrenergic | High Affinity | Low Affinity | Moderate Affinity |
| α2C-Adrenergic | High Affinity | Low Affinity | Moderate Affinity |
Note: Specific Ki values can vary between studies depending on the tissue preparation and radioligand used. The table reflects the general selectivity profile.
This data illustrates a clear trend: while all three compounds interact with both imidazoline and α2-adrenergic receptors, moxonidine and rilmenidine show a marked preference for the I1 imidazoline receptor. For a novel compound like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, determining its position on this selectivity spectrum is a crucial first step in its preclinical evaluation.
Experimental Workflows for Receptor Cross-Reactivity Profiling
To empirically determine the binding profile of a novel compound, a systematic approach employing radioligand binding assays is the gold standard.[8][9] This is followed by functional assays to ascertain whether the binding results in agonism, antagonism, or inverse agonism.
Radioligand Binding Assays: The Foundation of Affinity Determination
Radioligand binding assays directly measure the affinity of a ligand for a receptor.[8] Competition binding assays are particularly useful for determining the affinity (Ki) of a novel, unlabeled compound.
Diagram of a Competition Radioligand Binding Assay Workflow
Caption: Workflow for a competition radioligand binding assay.
Step-by-Step Protocol for a Competition Radioligand Binding Assay:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the receptor of interest (e.g., CHO or HEK293 cells expressing human α2A-adrenergic or I1-imidazoline receptors).
-
Harvest the cells and homogenize them in a cold buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a constant amount of membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand. The choice of radioligand is critical and receptor-specific (see table below).
-
Add the unlabeled test compound (e.g., 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine) in a range of concentrations.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (the inhibition constant) for the test compound using the Cheng-Prusoff equation.
-
Commonly Used Radioligands for Target Receptors:
| Receptor | Radioligand |
| α2A-Adrenergic | [3H]-Rauwolscine, [3H]-RX821002[10][11] |
| I1-Imidazoline | [3H]-Clonidine (with α2 sites masked), [125I]-p-Iodoclonidine[6][12] |
| I2-Imidazoline | [3H]-Idazoxan, [3H]-RS-45041-190, [11C]BU99008[13][14] |
Functional Assays: From Binding to Biological Response
Once binding affinity is established, it is crucial to determine the functional consequence of this interaction. For GPCRs that couple to Gi proteins, such as α2-adrenergic and likely I1-imidazoline receptors, two key functional assays are the GTPγS binding assay and the cAMP inhibition assay.
Diagram of Gi-Coupled Receptor Signaling and Assay Principles
Caption: Gi-coupled receptor signaling and corresponding functional assays.
1. [35S]GTPγS Binding Assay:
This assay measures the initial step in G-protein activation: the exchange of GDP for GTP on the Gα subunit.[15][16][17] A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.
Abbreviated Protocol:
-
Incubate receptor-expressing membranes with the test compound, GDP, and [35S]GTPγS.
-
Agonist binding will stimulate the binding of [35S]GTPγS to the Gαi subunit.
-
Separate the membrane-bound [35S]GTPγS from the free form via filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
An increase in [35S]GTPγS binding indicates agonism.
2. cAMP Inhibition Assay:
Since α2-adrenergic and I1-imidazoline receptors are coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][19][20]
Abbreviated Protocol:
-
Use whole cells expressing the receptor of interest.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin to generate a baseline level of cAMP.
-
Add the test compound. An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP levels.
-
Lyse the cells and measure cAMP concentrations using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).
Conclusion and Future Directions
The cross-reactivity profile of any novel therapeutic agent is a cornerstone of its preclinical characterization. For a compound with the 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold, a thorough investigation of its binding affinities and functional activities at imidazoline and adrenergic receptors is non-negotiable. By employing the systematic experimental workflows detailed in this guide—progressing from radioligand binding assays to functional assessments of G-protein activation and second messenger modulation—researchers can build a comprehensive and robust dataset.
Comparing this data to established benchmarks like clonidine, moxonidine, and rilmenidine will provide critical insights into the compound's potential therapeutic efficacy and its likely side-effect profile. A high selectivity for I1-imidazoline over α2-adrenergic receptors would suggest a promising candidate for development as a next-generation antihypertensive with an improved safety margin. This rigorous, data-driven approach is essential for advancing novel chemical entities from the laboratory to the clinic.
References
- Promega Corporation. (n.d.). GloSensor cAMP Assay Quick Protocol, FB113.
- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).
- PharmaSynth AS. (n.d.). Novel ligand for I2-imidazoline binding sites (I2BS) now produced by PharmaSynth AS.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- Lione, L. A., et al. (1996). [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors. British Journal of Pharmacology, 117(5), 1045–1052.
- Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
- Coccini, T., et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(4), 587–598.
- Comez, L. J., & Christie, M. J. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. In Methods in Molecular Biology (Vol. 746, pp. 273–285). Humana Press.
- Hudson, A. L., et al. (1994). Identification of ligands selective for central I2-imidazoline binding sites. British Journal of Pharmacology, 112(4), 1329–1336.
- Assay Guidance Manual. (2012). GTPγS Binding Assays.
- Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension Supplement, 13(2), S65-76.
- Ernsberger, P., et al. (1995). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 13(12 Pt 2), S65-76.
- Ernsberger, P., et al. (1995). Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. Annals of the New York Academy of Sciences, 763, 135-149.
- Li, J. X. (2011). Imidazoline I2 receptors: an update. Pharmacology & Therapeutics, 131(3), 349–366.
- Uhlén, S., & Wikberg, J. E. (1991). Evidence for the existence of two forms of α2A-adrenoceptors in the rat. British Journal of Pharmacology, 104(3), 657–664.
- Prichard, B. N., & Graham, B. R. (1999). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of human hypertension, 13 Suppl 1, S25-30.
- Reid, J. L. (1995). Clinical Pharmacology of Drugs Acting on Imidazoline and Adrenergic Receptors. Studies With Clonidine, Moxonidine, Rilmenidine, and Atenolol. Annals of the New York Academy of Sciences, 763, 673-679.
- Bricca, G., et al. (1989). Rilmenidine selectivity for imidazoline receptors in human brain. European Journal of Pharmacology, 163(2-3), 373-377.
- Hoffman, B. B., & Lefkowitz, R. J. (1980). Radioligand binding studies of adrenergic receptors: new insights into molecular and physiological regulation. Annual Review of Pharmacology and Toxicology, 20, 581-608.
- Deranged Physiology. (2024). Clonidine.
- Ernsberger, P. R., et al. (1993). Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites. The Journal of Pharmacology and Experimental Therapeutics, 264(1), 172-182.
- Fairbanks, C. A., et al. (1999). Moxonidine, a selective alpha2-adrenergic and imidazoline receptor agonist, produces spinal antinociception in mice. The Journal of Pharmacology and Experimental Therapeutics, 290(1), 403-412.
- Li, M., et al. (2022). The Discovery of Novel α 2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. International Journal of Molecular Sciences, 23(19), 11867.
- Prichard, B. N. (1994). Pharmacology of moxonidine, an I1-imidazoline receptor agonist. Journal of Cardiovascular Pharmacology, 24 Suppl 1, S4-11.
- Wikipedia. (n.d.). Imidazoline receptor.
- Drug Central. (n.d.). rilmenidine.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- El-Mas, M. M., & Abdel-Rahman, A. A. (1998). Clonidine and ST-91 May Activate Imidazoline Binding Sites in the Heart to Release Atrial Natriuretic Peptide. The Journal of Pharmacology and Experimental Therapeutics, 284(2), 528-534.
- van Zwieten, P. A. (2000). Rilmenidine: A clinical overview. American Journal of Hypertension, 13(S1), 106S-111S.
- Tibiriçá, E., et al. (1991). Imidazoline receptors. A new concept in central regulation of the arterial blood pressure. Journal of Cardiovascular Pharmacology, 17 Suppl 3, S11-5.
- Wikipedia. (n.d.). Alpha-2 adrenergic receptor.
- De Sarro, G., et al. (1996). Stimulatory effects of clonidine, cirazoline and rilmenidine on locus coeruleus noradrenergic neurones: possible involvement of imidazoline-preferring receptors. British Journal of Pharmacology, 118(2), 379–386.
- Rockman, M. V., et al. (2018). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments, (131), 56730.
- Deranged Physiology. (2024). Clonidine.
- Tenner, S., & Shubrooks, S. J. (2023). Clonidine. In StatPearls.
Sources
- 1. Imidazoline receptor - Wikipedia [en.wikipedia.org]
- 2. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacology of drugs acting on imidazoline and adrenergic receptors. Studies with clonidine, moxonidine, rilmenidine, and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilmenidine selectivity for imidazoline receptors in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moxonidine: a new antiadrenergic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxonidine, a centrally acting antihypertensive agent, is a selective ligand for I1-imidazoline sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptors. A new concept in central regulation of the arterial blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence for the existence of two forms of α2A-adrenoceptors in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel ligand for I2-imidazoline binding sites (I2BS) now produced by PharmaSynth AS — PharmaSynth [pharmasynth.eu]
- 14. [3H]-RS-45041-190: a selective high-affinity radioligand for I2 imidazoline receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. GloSensor™ cAMP Assay Protocol [promega.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Synthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine by HPLC and LC-MS
Introduction: The Imperative of Purity in Novel Heterocyclic Scaffolds
The compound 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine represents a class of fused nitrogen-containing heterocyclic scaffolds that are of significant interest in medicinal chemistry and drug development.[1] Azepine derivatives and their fused-ring analogues are explored for a wide range of pharmacological activities, including their potential as anticonvulsants, antivirals, and agents targeting the central nervous system.[1] The synthetic route to such molecules, often involving multi-step reactions and cyclizations, can invariably lead to the formation of impurities, including starting materials, intermediates, by-products, and degradation products.
In the pharmaceutical industry, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy.[2] Even minute quantities of impurities can alter a drug's pharmacological profile, introduce toxicity, or affect its stability.[2] Therefore, the development of robust, accurate, and reliable analytical methods for purity assessment is a cornerstone of the drug development process, governed by stringent regulatory standards set forth by bodies like the International Council for Harmonisation (ICH).[3][4]
This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the comprehensive purity assessment of synthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the most appropriate methodology for their specific analytical objectives.
Pillar 1: Foundational Principles of HPLC and LC-MS in Pharmaceutical Analysis
High-Performance Liquid Chromatography is the workhorse of pharmaceutical quality control for its precision, robustness, and quantitative accuracy.[5][6] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For purity analysis, HPLC coupled with a UV detector is the most common configuration, quantifying the main compound and its impurities based on their absorbance of light at a specific wavelength.
Liquid Chromatography-Mass Spectrometry combines the superior separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.[7] After chromatographic separation, the analyte is ionized, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.[8] This provides not only quantitative data but also invaluable structural information, making it an indispensable tool for identifying unknown impurities.[7]
The choice between HPLC-UV and LC-MS is not one of mutual exclusion but of strategic application, dictated by the specific question at hand: Are we quantifying known impurities against a standard, or are we identifying novel, unknown species in our sample?
Pillar 2: A Head-to-Head Comparison for Purity Profiling
The efficacy of an analytical method is judged by several key performance characteristics, as outlined in the ICH Q2(R1) guidelines.[9] Let's compare HPLC-UV and LC-MS within this framework for the analysis of our target compound, a polar, nitrogen-containing heterocycle.
Specificity and Selectivity
-
HPLC-UV: Specificity is demonstrated by the ability to resolve the main peak from all potential impurities.[10] This is achieved by optimizing chromatographic conditions (column, mobile phase, gradient) to ensure baseline separation. However, co-eluting impurities with no UV chromophore or a very different absorption maximum may go undetected, presenting a significant limitation.
-
LC-MS: Offers unparalleled specificity. Even if two compounds co-elute chromatographically, the mass spectrometer can easily distinguish them if they have different masses.[11] By using Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM), LC-MS can selectively detect and quantify a target compound in a complex matrix with minimal interference.[7] For our target compound, this is crucial for detecting process-related impurities that may be structurally similar but have different molecular weights.
Sensitivity (Limits of Detection and Quantitation)
-
HPLC-UV: The sensitivity is dependent on the molar absorptivity of the analyte at the chosen wavelength. For many organic molecules, Limits of Quantitation (LOQ) are typically in the low ng range on-column.
-
LC-MS: Is generally more sensitive than HPLC-UV, often by orders of magnitude.[12] Modern mass spectrometers can achieve LOQs in the pg or even fg range. This is particularly advantageous for identifying and quantifying genotoxic impurities (GTIs), which must be controlled at very low levels (ppm).[13]
Identification vs. Quantification
-
HPLC-UV: Is the gold standard for robust quantification.[14] When validated, it provides highly precise and accurate measurements of the main component (assay) and its impurities.[6] However, it provides no structural information beyond a retention time match with a known standard. An unknown peak cannot be identified by UV data alone.
-
LC-MS: Excels at identification. The mass spectrum provides the molecular weight of an impurity.[7] Further fragmentation using tandem mass spectrometry (MS/MS) yields a structural fingerprint that can be used to elucidate the impurity's structure.[8] While LC-MS can be used for quantification, it can be more susceptible to matrix effects and requires more complex method development for validation compared to HPLC-UV.
The logical workflow is often to use HPLC-UV for routine purity testing and assay, and to employ LC-MS to investigate and identify any peaks that are unknown or exceed specified thresholds.
Pillar 3: Experimental Design and Protocols
The following protocols are designed as a robust starting point for the analysis of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, grounded in established principles for analyzing polar, nitrogen-containing heterocyclic compounds.[15][16]
Workflow for HPLC Purity Assessment
This workflow outlines the standard procedure for quantifying the purity of the synthesized compound and its known impurities.
Caption: Standard workflow for HPLC-UV based purity assessment.
Detailed HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh and dissolve the synthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in the diluent to a final concentration of 1.0 mg/mL.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 stationary phase is a versatile starting point for retaining moderately polar heterocyclic compounds.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is critical for protonating the basic nitrogen atoms in the azepine ring, ensuring good peak shape and preventing tailing.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[14]
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm. A lower wavelength is often chosen to detect both the main compound and a broad range of potential impurities which may lack strong chromophores at higher wavelengths.
-
-
Data Analysis: Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100. This method is standard for purity assessment when response factors of impurities are unknown or assumed to be similar to the main component.[14]
Workflow for LC-MS Impurity Identification
This workflow is employed when unknown peaks are detected in the HPLC analysis and require structural characterization.
Caption: Workflow for impurity identification using LC-MS/MS.
Detailed LC-MS Protocol
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a sample solution at approximately 10-100 µg/mL in the diluent. The concentration may need to be optimized to avoid detector saturation while ensuring minor impurities are detected.
-
Liquid Chromatography Conditions:
-
The HPLC conditions described previously can be directly transferred. Using volatile buffers like formic acid or ammonium formate is essential for MS compatibility. Non-volatile buffers like phosphate will contaminate the MS source.[16]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, Positive. Nitrogen-containing heterocycles are basic and readily accept a proton, making positive ion mode the logical choice for sensitive detection.[15][18]
-
Scan Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS1 scan to detect all ions present. When an ion's intensity exceeds a predefined threshold, the instrument automatically isolates that ion and performs an MS/MS scan to obtain its fragmentation pattern.
-
MS1 Scan Range: m/z 100-1000. This range should cover the expected molecular weight of the main compound and any likely impurities or dimers.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
These parameters must be optimized for the specific compound and instrument to achieve stable and efficient ionization.[15]
-
-
Data Analysis:
-
Extract the ion chromatogram for the molecular ion [M+H]⁺ corresponding to the unknown impurity peak.
-
Analyze the high-resolution MS1 spectrum to determine the accurate mass and calculate the elemental formula.
-
Interpret the MS/MS fragmentation pattern, correlating fragment ions to potential substructures of the impurity. This data, combined with knowledge of the synthetic pathway, allows for confident structural elucidation.
-
Data Presentation: A Comparative Summary
To illustrate the distinct advantages of each technique, the table below summarizes hypothetical performance data for the purity assessment of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
| Parameter | HPLC-UV | LC-MS | Rationale & Justification |
| Primary Application | Quantitative Purity & Assay | Qualitative Impurity ID | HPLC-UV is optimized for precise quantification, while LC-MS excels at structural confirmation.[7][14] |
| Specificity | High (Resolution-dependent) | Very High (Mass-based) | MS can differentiate co-eluting peaks if their masses differ, providing superior specificity.[11] |
| Limit of Quantitation (LOQ) | ~0.05% (~500 ppm) | <0.005% (<50 ppm) | MS detection is inherently more sensitive, crucial for trace-level impurity analysis.[12] |
| Identification Capability | None (Retention time only) | Definitive (Accurate Mass & MS/MS) | MS provides molecular weight and fragmentation data for structural elucidation of unknowns.[8] |
| Method Robustness | High | Moderate | UV detection is generally less susceptible to matrix suppression or enhancement effects than ESI-MS.[14] |
| Validation Complexity | Standard (ICH Q2) | High (ICH Q2 + matrix effects) | Validating an LC-MS quantitative method requires additional experiments to assess and control for matrix effects.[3] |
| Relative Cost | Lower | Higher | Mass spectrometers are significantly more expensive to purchase and maintain than UV detectors. |
Conclusion and Recommendations
The purity assessment of synthesized 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine requires a dual-pronged analytical strategy that leverages the complementary strengths of both HPLC-UV and LC-MS. Neither technique alone provides a complete picture.
-
For routine quality control, batch release, and stability testing, a validated HPLC-UV method is the preferred choice. Its robustness, precision, and cost-effectiveness make it ideal for quantifying the main component and known impurities against established specifications.[19]
-
During process development, for impurity profiling, and for investigating out-of-specification results, LC-MS is indispensable. Its ability to provide definitive structural information on unknown impurities is critical for understanding the reaction pathway, identifying degradation products, and ensuring the safety profile of the drug substance.[7]
An integrated approach is the most scientifically sound and regulatory-compliant strategy. Use HPLC-UV as the primary tool for quantitative purity control and deploy the power of LC-MS to characterize the unknowns, thereby ensuring a comprehensive understanding and control of the impurity profile of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine throughout its development lifecycle. This self-validating system of cross-characterization provides the highest degree of confidence in the quality, safety, and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (2024, August 21). Development and Validation of HPLC Methods in Pharmaceutical Analysis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SciELO Brazil. (n.d.). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Springer Link. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- Welch Materials, Inc. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ResearchGate. (2020, May). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
- ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
- PubMed Central. (n.d.). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- PubMed. (2023, March 15). Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State.
- MDPI. (2022, September 2). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring.
- National Academic Digital Library of Ethiopia. (n.d.). LC/MS applications in drug development.
- Nepal Journals Online. (2021, January 7). Synthesis, Characterization and Biological Screening of Azepine Derivative.
- Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
Sources
- 1. nepjol.info [nepjol.info]
- 2. moravek.com [moravek.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. scielo.br [scielo.br]
- 11. Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. researchgate.net [researchgate.net]
- 19. ijarsct.co.in [ijarsct.co.in]
A Comparative Guide to the In Vitro Efficacy of Fused Imidazo-Azepine Analogs as Potent Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel molecular scaffolds that can yield potent and selective anticancer agents is relentless. Among the myriad of heterocyclic systems, the fused imidazo-azepine core has emerged as a promising framework for the development of a new generation of therapeutics. This guide provides a comparative analysis of the in vitro efficacy of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine and its lead analogs, with a focus on their potential as anticancer agents. Drawing upon key structure-activity relationship (SAR) studies, we delve into the nuances of how subtle molecular modifications can significantly impact cytotoxic potency against various cancer cell lines. This document is intended to serve as a technical resource for researchers engaged in the discovery and optimization of novel anticancer drug candidates.
The Imidazo-Azepine Scaffold: A Privileged Structure in Cancer Research
The fusion of an imidazole ring with an azepine or a related seven-membered diazepine ring creates a unique three-dimensional architecture that has proven to be a fertile ground for the discovery of bioactive molecules. These scaffolds are of particular interest in oncology due to their ability to interact with a variety of biological targets implicated in cancer progression, including protein kinases and RNA helicases. The inherent structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of pharmacological properties to achieve enhanced potency and selectivity.
Comparative In Vitro Efficacy of Lead Analogs
Recent research has illuminated the significant anticancer potential of derivatives of the fused imidazo-diazepine core. While direct comparative data on 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine is limited in the public domain, extensive SAR studies on closely related 5:7-fused diimidazo[4,5-d:4',5'-f][1][2]diazepines and 4,6,8-triaminoimidazo[4,5-e][1][2]diazepines offer valuable insights into the therapeutic promise of this compound class.
The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of lead analogs against a panel of human cancer cell lines. These compounds, based on a 5:7:5-fused tricyclic diimidazo[4,5-d:4',5'-f][1][2]diazepine scaffold, demonstrate the impact of strategic substitutions on their cytotoxic efficacy.
| Compound ID | R¹ | R² | Lung Cancer (A549) IC₅₀ (µM) | Breast Cancer (MCF-7) IC₅₀ (µM) | Prostate Cancer (PC-3) IC₅₀ (µM) | Ovarian Cancer (OVCAR-3) IC₅₀ (µM) |
| 15i | H | 4-Fluorobenzyl | 0.8 | 1.2 | 1.5 | 0.9 |
| 15j | H | 4-Chlorobenzyl | 0.7 | 1.1 | 1.3 | 0.8 |
| 15m | H | 4-Bromobenzyl | 0.6 | 0.9 | 1.1 | 0.7 |
| 15n | H | 4-Iodobenzyl | 0.5 | 0.8 | 1.0 | 0.6 |
| Lead Cmpd. 1 | H | H | >50 | >50 | >50 | >50 |
Data synthesized from structure-activity relationship studies on 5:7:5-fused diimidazo[4,5-d:4',5'-f][1][2]diazepines, which are structurally analogous to the core topic compound.[1]
The data clearly indicates that the introduction of a substituted benzyl group at the R² position dramatically enhances the anticancer activity compared to the unsubstituted parent compound. A clear trend is observed with halogen substitutions on the benzyl ring, with potency increasing with the size of the halogen (I > Br > Cl > F). This suggests that a larger, more lipophilic substituent at this position may be crucial for target engagement.
Causality Behind Experimental Choices: The Rationale for Analog Design
The selection of analogs for synthesis and evaluation in the referenced studies was guided by a structure-based drug design approach.[1] Initial lead compounds, derived from ring-expanded nucleosides, were modeled in the binding site of a potential biological target, human RNA helicase DDX3.[1] This modeling informed the strategic placement of substituents to enhance binding affinity and, consequently, biological activity. The choice to explore substitutions on the exocyclic amino groups of the diazepine ring was a direct result of this computational analysis, which predicted that these positions were solvent-exposed and amenable to modification without disrupting core binding interactions. The subsequent SAR confirmed the importance of these substitutions for potent anticancer activity.
Experimental Protocols: A Self-Validating System for In Vitro Efficacy Assessment
The determination of the in vitro anticancer efficacy of the imidazo-azepine analogs relies on robust and reproducible cell-based assays. The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.
MTT Cell Viability Assay Protocol
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
- Human cancer cell lines (e.g., A549, MCF-7, PC-3, OVCAR-3)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- 96-well flat-bottomed sterile microplates
- Test compounds (1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine analogs) dissolved in a suitable solvent (e.g., DMSO)
- MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader
3. Procedure:
- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a blank control (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.
- Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
- Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability using the following formula:
- % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
- The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the in vitro evaluation of the imidazo-azepine analogs.
Sources
- 1. Fused imidazoles as potential chemical scaffolds for inhibition of heat shock protein 70 and induction of apoptosis. Synthesis and biological evaluation of phenanthro[9,10-d]imidazoles and imidazo[4,5-f][1,10]phenanthrolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Derivatives
Introduction
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional shape and conformational flexibility, conferred by the fused imidazole and seven-membered azepine rings, make it an attractive template for designing ligands that can interact with a diverse range of biological targets with high affinity and selectivity.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this scaffold, focusing on how specific structural modifications influence their interaction with key pharmacological targets, including dopamine, serotonin, and histamine receptors, as well as enzymes like poly(ADP-ribose) polymerase (PARP).
The Core Scaffold and Opportunities for Derivatization
The foundational 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine structure presents several key positions where chemical modifications can be strategically implemented to modulate pharmacological activity. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Caption: Key modification points on the hexahydroimidazo[4,5-d]azepine scaffold.
Comparative SAR Analysis Across Different Biological Targets
The versatility of the hexahydroimidazo[4,5-d]azepine scaffold is evident from the diverse biological activities exhibited by its derivatives. The following sections compare the SAR of these compounds for different major target classes.
Dopamine D2 and Serotonin 5-HT3 Receptor Antagonists
A series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides, which are structurally related to the core topic, have been explored for their dual antagonistic activity at dopamine D2 and serotonin 5-HT3 receptors, making them potential broad-spectrum antiemetic agents.[3]
Key SAR Insights:
-
Pyridine Ring Substitution: Introduction of lipophilic groups like a bromine atom at the 5-position and a methylamino group at the 6-position of the pyridine ring significantly enhanced affinity for the D2 receptor while maintaining high affinity for the 5-HT3 receptor.[3]
-
Stereochemistry: The stereochemistry of the hexahydrodiazepine ring is critical. The (R)-enantiomer of a lead compound exhibited strong affinity for both D2 and 5-HT3 receptors, whereas the (S)-enantiomer had potent 5-HT3 affinity but only moderate D2 affinity.[3] This highlights the importance of a specific spatial arrangement for dual-target recognition.
-
Lead Compound: Compound 53 (5-bromo-2-methoxy-6-methylaminopyridine-3-carboxamide derivative) emerged as a highly promising candidate with significantly greater potency at both receptors compared to the reference drug, metoclopramide.[3]
Table 1: Comparison of D2/5-HT3 Receptor Antagonists
| Compound | R Group (on Pyridine) | D2 Receptor Affinity (Ki, nM) | 5-HT3 Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Metoclopramide | (Reference) | 444 | 228 |
| Compound 53 | 5-Br, 2-OMe, 6-NHMe | 23.3 | 0.97 |
| (R)-53 | 5-Br, 2-OMe, 6-NHMe | High | High |
| (S)-53 | 5-Br, 2-OMe, 6-NHMe | Moderate | Potent |
Histamine H4 Receptor Ligands
The imidazole moiety is a classic component of histamine receptor ligands.[4] Derivatives of the imidazo[4,5-d]azepine scaffold have been investigated as modulators of the histamine H4 receptor (H4R), a key target in inflammatory and immune responses.[5]
Key SAR Insights:
-
Aryl Substitution: In a series of related 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, the nature of the aryl substituent at the 6-position was crucial for H4R affinity. A p-chlorophenyl group resulted in the highest affinity.[5]
-
Pharmacophore: The general pharmacophore for H4R antagonists often includes a basic amine (like the one in the azepine ring) and an aromatic or heteroaromatic system. The distance and relative orientation between these two features are critical for receptor binding.
Caption: Key pharmacophoric features for H4 receptor antagonists.
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors
The imidazo[4,5-c]pyridine-7-carboxamide scaffold, a close analogue, has been successfully exploited to develop potent inhibitors of PARP-1, an important enzyme in DNA repair and a target for cancer therapy.[6] The SAR principles can be extrapolated to the imidazo[4,5-d]azepine core.
Key SAR Insights:
-
Carboxamide Group: The carboxamide moiety is a critical pharmacophoric element, forming key hydrogen bonds within the PARP-1 active site.
-
Piperidine Substitution: In a series of 2-(piperidin-4-yl) derivatives, substitution on the piperidine nitrogen with a propyl group (compound 11a) led to a potent PARP-1 inhibitor with an IC50 of 8.6 nM.[6] This highlights the importance of the substituent at this position for optimizing interactions within the enzyme's active site.
-
Cellular Potency: The most potent enzymatic inhibitors also demonstrated excellent cellular activity, significantly potentiating the cytotoxicity of the chemotherapeutic agent temozolomide in various cancer cell lines.[6]
Table 2: Comparison of PARP-1 Inhibitors (Imidazo[4,5-c]pyridine derivatives)
| Compound | R Group (on Piperidine) | PARP-1 IC50 (nM) |
|---|---|---|
| 11a | n-Propyl | 8.6 ± 0.6 |
| Other Analogs | Varied Alkyl/Aryl | Varied |
Experimental Protocols
The characterization of these derivatives relies on a suite of standardized biochemical and cellular assays.
Radioligand Binding Assay (for Receptor Affinity)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with the human D2 receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for Functional Activity)
This assay determines whether a ligand acts as an agonist or antagonist at G-protein coupled receptors that modulate adenylyl cyclase activity.
Protocol:
-
Cell Culture: Culture cells expressing the target receptor (e.g., Sf9 cells for H4R) in appropriate media.[5]
-
Cell Plating: Seed the cells into a 96-well plate and allow them to attach.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition:
-
Antagonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of a known agonist (e.g., histamine).
-
Agonist Mode: Add varying concentrations of the test compound alone.
-
-
Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
Cell Lysis: Lyse the cells to release the accumulated cAMP.
-
Detection: Quantify the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Caption: General workflow for a cAMP functional assay.
Conclusion
The 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold and its close analogues represent a highly fruitful starting point for the design of potent and selective ligands for a variety of important drug targets. Structure-activity relationship studies have consistently shown that subtle modifications to the core structure, particularly in the substitution patterns on the aromatic/heteroaromatic moieties and the azepine nitrogen, as well as control over stereochemistry, are critical for achieving desired pharmacological profiles. The comparative analysis presented here underscores the versatility of this scaffold and provides a rational basis for the future design of novel therapeutics, from antiemetics and anti-inflammatories to targeted anticancer agents.
References
- Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry.
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta.
- Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. Bioorganic & Medicinal Chemistry.
- Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modul
- Design, synthesis, and pharmacological characterization of N- and O-substituted 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol analogues: novel 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. Journal of Medicinal Chemistry.
- Structure-Activity Relationships of Azepine-Based Drug Candidates.
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules.
- Design, synthesis, biological evaluation and cellular imaging of imidazo[4,5-b]pyridine derivatives as potent and selective TAM inhibitors. Bioorganic & Medicinal Chemistry.
- Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry.
- Histamine H4 Receptor Ligands: Future Applications and State of Art. Chemical Biology & Drug Design.
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
- Synthesis, Characterization, Biological Evaluation of Some Heterocyclic Oxazepine Derivatives.
- Novel 4,5-dihydrospiro[benzo[c]azepine-1,1'-cyclohexan]-3(2H)
- Aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands. European Journal of Medicinal Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investig
- Imidazoles as Potential Anticancer Agents: An Upd
- Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry.
- Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer. Bioorganic & Medicinal Chemistry.
- Histamine Receptors inhibitors. Adooq Bioscience.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor ligands: future applications and state of art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl-1,3,5-triazine derivatives as histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Drug-Likeness of Novel 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine Derivatives
For Immediate Release to the Drug Discovery and Development Community
This guide provides a comprehensive framework for evaluating the drug-likeness of a promising class of compounds: 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine derivatives. These scaffolds have garnered significant interest due to their structural similarity to known biologically active agents, suggesting a rich potential for therapeutic applications.[1][2] This document outlines a multi-faceted approach, combining computational and experimental methodologies to build a robust profile of a candidate's potential for success as an orally administered therapeutic.
The core principle of this guide is to move beyond a simple "pass/fail" assessment. Instead, we advocate for a holistic evaluation that informs iterative improvements in compound design. By integrating in silico predictions with in vitro experimental data, researchers can gain a deeper understanding of a compound's pharmacokinetic and pharmacodynamic profile, ultimately de-risking the progression of a candidate into more resource-intensive stages of development.
Section 1: The Foundation of Drug-Likeness: Computational Assessment (In Silico)
The initial phase of any drug discovery campaign should leverage the power of computational tools to rapidly assess a large number of virtual or newly synthesized compounds.[3] This in silico screening provides a critical first filter, identifying candidates with the highest probability of possessing favorable drug-like properties.[4] The rationale behind this "fail fast, fail cheap" approach is to prioritize resources on compounds that adhere to established principles of oral bioavailability.
A cornerstone of this computational analysis is the evaluation of fundamental physicochemical properties.[5] These properties govern a molecule's behavior in a biological system, influencing everything from its absorption in the gut to its distribution to the target tissue.[6][7]
Key Physicochemical Descriptors and Predictive Models:
-
Lipinski's Rule of Five: This foundational rule of thumb, formulated by Christopher A. Lipinski, provides a set of simple heuristics to predict poor oral absorption or permeation.[8][9] It is based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic.[10] The "rules" are:
-
Molecular Weight (MW) ≤ 500 Daltons[11]
-
LogP (a measure of lipophilicity) ≤ 5[12]
-
Hydrogen Bond Donors (HBD) ≤ 5[8]
-
Hydrogen Bond Acceptors (HBA) ≤ 10[8]
-
While widely adopted, it's crucial to recognize that this is a guideline, not an immutable law. Many successful drugs, particularly antibiotics, fall outside these parameters.[9]
-
-
Veber's Rule: This complementary set of criteria emphasizes the importance of molecular flexibility and polarity for good oral bioavailability.[13][14] It posits that compounds with:
-
A rotatable bond count of ≤ 10
-
A polar surface area (PSA) of ≤ 140 Ų are more likely to be orally active.[15]
-
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: A host of sophisticated machine learning models are now available to predict a compound's ADMET profile.[4][16] These tools, often available as web servers or standalone software, can provide valuable insights into potential liabilities such as:
-
Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption.
-
CYP450 Inhibition/Induction: Predicting interactions with key drug-metabolizing enzymes is crucial to avoid drug-drug interactions.
-
hERG Inhibition: Blockade of the hERG potassium channel is a significant indicator of potential cardiotoxicity.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can significantly impact its free concentration and, therefore, its efficacy.
-
Caption: A streamlined workflow for the initial computational assessment of novel compounds.
Section 2: Bridging Theory and Reality: Experimental Validation (In Vitro)
While computational models provide invaluable guidance, they are ultimately predictive. Experimental validation is essential to confirm the in silico findings and to uncover unforeseen liabilities. The following in vitro assays are fundamental to building a comprehensive drug-likeness profile.
Aqueous solubility is a critical determinant of oral absorption. Several methods can be employed to assess this property, with the choice often depending on throughput requirements and the stage of the project.
-
Kinetic and Thermodynamic Solubility: Kinetic solubility measures the solubility of a compound from a DMSO stock solution, mimicking early-stage screening conditions. Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of the solid material and is more relevant for later-stage development.
For a drug to be orally active, it must be able to permeate the intestinal wall to enter systemic circulation. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that provides a good first approximation of passive diffusion.[17]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Donor Plate: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[18]
-
Compound Addition: The test compounds, dissolved in a suitable buffer, are added to the wells of the donor plate.
-
Assembly: The donor plate is placed on top of an acceptor plate containing a buffer solution.
-
Incubation: The plate sandwich is incubated for a defined period (typically 4-16 hours) to allow the compounds to diffuse across the artificial membrane.[19]
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined, typically by LC-MS/MS.[17] The permeability coefficient (Pe) is then calculated.
-
Controls: High and low permeability control compounds are run in parallel to ensure the validity of the assay.[20]
The liver is the primary site of drug metabolism, and rapid metabolism can lead to low oral bioavailability and a short duration of action.[21] In vitro metabolic stability assays provide an early indication of a compound's susceptibility to metabolism by liver enzymes.[22]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation Mixture: The test compound is incubated with liver microsomes (which contain a high concentration of drug-metabolizing enzymes) and the necessary co-factors (e.g., NADPH).
-
Time Course: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of an organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Open access in silico tools to predict the ADMET profiling of drug candidates [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. Physicochemical properties of drug | PPT [slideshare.net]
- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 11. Lipinski Rule of Five [scfbio-iitd.res.in]
- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 13. Veber's rule: Significance and symbolism [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 20. bioassaysys.com [bioassaysys.com]
- 21. bioivt.com [bioivt.com]
- 22. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
A Guide to Orthogonal Methodologies for Validating the Bioactivity of Novel Imidazo[4,5-d]azepine Analogs: A Case Study in Confirming α2-Adrenergic Agonism
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of novel compounds. We will use the specific case of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine to illustrate a multi-tiered, orthogonal validation strategy. The principles and methodologies detailed herein are broadly applicable to the characterization of any novel bioactive molecule.
Introduction: The Rationale for an Orthogonal Approach
The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold represents a class of heterocyclic compounds with significant therapeutic potential. Its core structure shares features with known adrenergic agents, such as clonidine, leading to the primary hypothesis that its biological activity is mediated through agonism of α2-adrenergic receptors (α2-ARs).
However, a preliminary hypothesis based on structural analogy is insufficient for modern drug discovery. To build a robust and trustworthy pharmacological profile, we must employ a series of orthogonal, mutually validating experimental methods. This approach mitigates the risk of artifacts and off-target effects, ensuring that the observed activity is genuinely linked to the intended molecular target and mechanism.
Our investigation is built on three pillars of validation, moving from the molecular to the physiological level:
-
Direct Target Engagement: Does the compound physically interact with the α2-adrenergic receptor?
-
Mechanism of Action: Does this interaction elicit the expected downstream biochemical signaling cascade?
-
Physiological Confirmation: Does the biochemical signal translate into a measurable and relevant cellular or tissue-level functional response?
Caption: Workflow comparison for two orthogonal cAMP assays.
Data Comparison and Interpretation
Both methods should yield a dose-dependent inhibition of forskolin-stimulated cAMP production. The concentration of the test compound that causes 50% of the maximal inhibition is its EC50 value.
Table 2: Comparison of Orthogonal cAMP Assay Performance
| Feature | cAMP-Glo™ (Luminescence) | HTRF (TR-FRET) |
|---|---|---|
| Principle | Enzymatic (PKA/Luciferase) | Competitive Immunoassay |
| Throughput | High (add-and-read) | Very High (fewer steps) |
| Sensitivity | Excellent | Excellent |
| Interference | Potential for compounds affecting ATP or luciferase | Potential for fluorescent compounds |
| Cost | Moderate | Generally higher |
| Confirmation | Provides orthogonal confirmation of the HTRF result | Provides orthogonal confirmation of the luminescent result |
Obtaining similar EC50 values from two mechanistically distinct assays provides very high confidence that the compound is acting as a Gαi-coupled agonist by inhibiting adenylyl cyclase.
Pillar 3: Validating the Physiological Response
Expertise & Experience: The final, and arguably most critical, piece of evidence is demonstrating that the molecular and biochemical activities translate into a tangible physiological effect. For an α2-AR agonist, a classic functional outcome is the relaxation of vascular smooth muscle, which contributes to its hypotensive effects. [1][2]The ex vivo organ bath, or myograph, remains the gold standard for studying tissue contractility, as it preserves the complex interplay of cells within an intact tissue architecture. [3][4]
Experimental Protocol: Ex Vivo Rat Aortic Ring Assay
Trustworthiness: This assay is a self-validating system as each tissue acts as its own control. The response to the test compound is measured relative to a maximal contraction induced by a standard agent, providing a reliable and physiologically relevant readout.
Materials:
-
Tissue: Thoracic aorta isolated from a male Wistar or Sprague-Dawley rat.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2 (carbogen) and maintained at 37°C.
-
Contractile Agent: Phenylephrine (an α1-AR agonist) or KCl.
-
Apparatus: Organ bath system with isometric force transducers, data acquisition system.
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a rat according to approved protocols. Carefully dissect the thoracic aorta and place it in ice-cold PSS.
-
Ring Mounting: Clean the aorta of connective tissue and cut it into 2-3 mm rings. Mount the rings in the organ bath chambers, connecting them to the force transducers.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the PSS every 15-20 minutes.
-
Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure they are viable. Wash out the KCl and allow the tension to return to baseline.
-
Pre-contraction: Induce a stable, sub-maximal contraction using an EC80 concentration of phenylephrine (typically ~1 µM). This creates the tone against which relaxation can be measured.
-
Cumulative Concentration-Response: Once the phenylephrine-induced contraction has plateaued, add the test compound (1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine) in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Data Recording: Continuously record the isometric tension throughout the experiment.
Data Analysis & Interpretation: Relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Table 3: Representative Functional Data Summary
| Assay Type | Parameter | Test Compound | Clonidine (Control) |
|---|---|---|---|
| Binding (Pillar 1) | Ki (nM) at α2A-AR | 7.8 | 4.3 |
| Signaling (Pillar 2) | EC50 (nM) for cAMP Inhibition | 25.4 | 12.1 |
| Function (Pillar 3) | EC50 (nM) for Vasorelaxation | 48.9 | 22.5 |
The close correlation between the EC50 values for cAMP inhibition and vasorelaxation strongly supports a causal link: the compound's ability to inhibit cAMP in cells directly leads to the functional relaxation of vascular tissue.
Synthesizing the Evidence: Building a Coherent Pharmacological Profile
The power of the orthogonal approach lies in the synthesis of data from each pillar. We have now established that 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine:
-
Binds directly to the α2-adrenergic receptor with high affinity.
-
Signals by inhibiting adenylyl cyclase and reducing intracellular cAMP, consistent with Gαi coupling.
-
Functions as a vasorelaxant in intact vascular tissue at concentrations that correlate well with its signaling activity.
This cohesive dataset provides a high degree of confidence in the compound's primary mechanism of action. This multi-faceted validation is crucial for making informed decisions in a drug discovery pipeline, from lead optimization to preclinical candidate selection.
Further Mechanistic Insight: Orthosteric vs. Allosteric Modulation
An advanced consideration is whether the compound binds to the same site as the endogenous ligand (orthosteric) or to a different, topographically distinct site (allosteric). [5][6]While the competitive binding assay suggests an interaction at or near the orthosteric site, more complex binding studies (e.g., radioligand dissociation kinetics) can be employed to definitively distinguish between these two modes of action, which have profoundly different implications for drug safety and efficacy. [7]
Conclusion
Confirming the biological activity of a novel chemical entity is a cornerstone of modern pharmacology and drug development. Relying on a single assay, no matter how robust, is fraught with risk. The orthogonal validation strategy detailed here—systematically progressing from target engagement to signal transduction and finally to physiological function—provides a rigorous, logical, and trustworthy framework. By employing mechanistically distinct assays at each stage, researchers can build a compelling and self-validating case for a compound's mechanism of action, ensuring scientific integrity and accelerating the path toward new therapeutic discoveries.
References
-
MDPI. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. MDPI. [Link]
-
SciELO. (n.d.). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[8][9]midazo[1,2-d]o[8][10]xazepine and Benzo[f]benzoo[8][9]xazolo[3,2-d]o[8][10]xazepine Derivatives. SciELO. [Link]
-
Eurasian Chemical Communications. (n.d.). Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. Eurasian Chemical Communications. [Link]
-
MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f]t[9][10][11]riazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]
-
Bio-Rad. (n.d.). Orthosteric vs. Allosteric Interactions: The Silent Decider of Safety and Success. Bio-Rad. [Link]
-
NIH National Library of Medicine. (n.d.). Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle. NIH National Library of Medicine. [Link]
-
REPROCELL. (2023). From rat aorta to resistance arteries: measuring vascular contractility. REPROCELL. [Link]
-
NIH National Library of Medicine. (n.d.). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. NIH National Library of Medicine. [Link]
-
NIH National Library of Medicine. (n.d.). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. NIH National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Real-time monitoring of relaxation and contractility of smooth muscle cells on a novel biohybrid chip. ResearchGate. [Link]
-
MDPI. (n.d.). The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs. MDPI. [Link]
-
NIH National Library of Medicine. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NIH National Library of Medicine. [Link]
-
NIH National Library of Medicine. (n.d.). A Novel CRISPR/Cas9-Based Cellular Model to Explore Adenylyl Cyclase and cAMP Signaling. NIH National Library of Medicine. [Link]
-
NIH National Library of Medicine. (n.d.). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. NIH National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Alpha-2 adrenergic receptor. Wikipedia. [Link]
-
NIH National Library of Medicine. (n.d.). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. NIH National Library of Medicine. [Link]
-
Frontiers. (2021). Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications. Frontiers. [Link]
-
YouTube. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]
-
PubMed. (n.d.). Alpha-2 adrenergic receptor agonists: a review of current clinical applications. PubMed. [Link]
-
ResearchGate. (2019). Identification of Novel Adenylyl Cyclase 5 (AC5) Signaling Networks in D1 and D2 Medium Spiny Neurons using Bimolecular Fluorescence Complementation Screening. ResearchGate. [Link]
-
REPROCELL. (n.d.). The Enduring Value of Organ Baths in Modern Drug Discovery. REPROCELL. [Link]
-
Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]
-
Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular. [Link]
-
MOLBASE. (n.d.). 1,4,5,6,7,8-hexahydro-imidazo[4,5-d]azepine. MOLBASE. [Link]
-
PubMed. (n.d.). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. PubMed. [Link]
-
ResearchGate. (n.d.). An impedance-based cell contraction assay using human primary smooth muscle cells and fibroblasts. ResearchGate. [Link]
-
Quora. (2017). What is the difference between orthosteric and allosteric sites?. Quora. [Link]
-
scireq. (n.d.). ex vivo studies in pharmacology & physiology research. scireq. [Link]
-
Patsnap Synapse. (2024). What are Alpha 2 adrenoceptor agonists and how do they work?. Patsnap Synapse. [Link]
-
PCBIS. (n.d.). Intracellular cAMP measurement. PCBIS. [Link]
-
NIH National Library of Medicine. (2012). BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues. NIH National Library of Medicine. [Link]
-
NIH National Library of Medicine. (n.d.). Monitoring G protein activation in cells with BRET. NIH National Library of Medicine. [Link]
-
PubMed. (1992). Modulation of adenylate cyclase signalling. PubMed. [Link]
-
ResearchGate. (n.d.). Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photo 1. Setting of the vascular isolated organ. The organ bath with.... ResearchGate. [Link]
-
ResearchGate. (n.d.). Comparison of orthosteric and allosteric modulators. ResearchGate. [Link]
-
Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
Purdue e-Pubs. (n.d.). Novel Tools to Study Modulation of Adenylyl Cyclase Isoforms. Purdue e-Pubs. [Link]
-
NIH National Library of Medicine. (n.d.). Purification and functional assessment of smooth muscle cells derived from mouse embryonic stem cells. NIH National Library of Medicine. [Link]
-
MDPI. (2023). Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. MDPI. [Link]
Sources
- 1. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]
- 3. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. researchgate.net [researchgate.net]
- 7. The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. echemcom.com [echemcom.com]
Safety Operating Guide
Navigating the Unseen: A Senior Scientist's Guide to the Proper Disposal of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
For the researcher navigating the frontiers of drug discovery, the synthesis and application of novel heterocyclic compounds like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine are routine. However, the lifecycle of such a compound within a laboratory does not end at data collection. Its safe and compliant disposal is a critical, non-negotiable final step that safeguards both the researcher and the environment.
This guide moves beyond a simple checklist. It provides a framework for thinking about chemical waste, grounded in the principles of scientific integrity and regulatory compliance. As this specific molecule is a specialized research compound, a publicly available, detailed Safety Data Sheet (SDS) with explicit disposal instructions is often not available. Therefore, we must proceed based on a rigorous evaluation of its structural components, the principles of hazardous waste determination, and established best practices for nitrogenous heterocyclic compounds.
Section 1: The Precautionary Principle in Hazard Assessment
The foundational step in any disposal procedure is a thorough hazard assessment. For a novel or uncommon compound like 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, we apply the precautionary principle: in the absence of complete data, we treat the substance as hazardous.
The structure contains both an imidazole ring and a hexahydroazepine ring. Nitrogenous heterocyclic compounds as a class can exhibit significant biological activity and may pose toxicological risks to aquatic life if released into the environment.[1][2] Furthermore, thermal decomposition of nitrogen-containing compounds can release toxic nitrogen oxides (NOx).[3]
Immediate Actions:
-
Consult the Supplier SDS: Your first action should always be to consult the SDS provided by the manufacturer or supplier. If it lacks specific disposal guidance (Section 13), the information on physical properties (Section 9), stability and reactivity (Section 10), and toxicological information (Section 11) is crucial for the next steps.
-
Institutional Support: Engage your institution's Environmental Health & Safety (EHS) department early. They are the definitive resource for interpreting regulations and have established protocols for managing and disposing of laboratory waste.[4]
Section 2: The Core of Compliance: Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) mandates that the generator of the waste is responsible for determining if it is hazardous.[4][5] This determination follows two main pathways: checking if the waste is specifically "listed" or if it exhibits a hazardous "characteristic."[6]
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is not expected to be found on the EPA's F, K, P, or U lists of hazardous wastes, as these lists are typically for common industrial and commercial chemicals.[6][7] Therefore, the determination must be based on its characteristics.
The four characteristics of hazardous waste are summarized below:
| Characteristic | Description & Regulatory Threshold | Relevance to 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine |
| Ignitability | Liquids with a flash point < 140°F (60°C); non-liquids capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes.[4] | Unlikely for this compound in its solid state, but solutions in flammable solvents would carry this characteristic. |
| Corrosivity | Primarily aqueous solutions with a pH ≤ 2 or ≥ 12.5; liquids that corrode steel at a specified rate.[4][7] | The compound itself is not strongly acidic or basic, but solutions prepared in strong acids or bases would be corrosive. |
| Reactivity | Substances that are unstable, react violently with water, generate toxic gases when mixed with water, or are capable of detonation.[4] | While stable under normal conditions, its reactivity with strong oxidizing agents should be considered. Consult the supplier's SDS. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants.[6] | This is the most likely characteristic. Nitrogenous heterocyclic compounds are often biologically active and should be presumed toxic.[1] |
Given the nature of this compound, it is prudent to manage all waste containing 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine as toxic hazardous waste .
Section 3: Standard Operating Procedure for Disposal
The following step-by-step protocol is designed to ensure safety and compliance. It is built on the assumption that the waste is hazardous.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Rationale: Direct contact with potent, uncharacterized compounds must be avoided.
-
Procedure: At a minimum, wear a lab coat, safety glasses with side shields (or goggles), and compatible chemical-resistant gloves (e.g., nitrile).[8][9] If handling powders or creating aerosols, work within a certified chemical fume hood.[10]
Step 2: Segregate and Contain the Waste
-
Rationale: To prevent dangerous reactions and ensure proper disposal, hazardous waste must never be mixed with general refuse and must be segregated by compatibility. Critically, hazardous chemicals must never be poured down the drain.[4] This practice is strictly prohibited by the EPA as it can harm aquatic ecosystems and interfere with wastewater treatment processes.[11]
-
Procedure:
-
Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated, clearly labeled, leak-proof container, preferably plastic.[4]
-
Solid Waste: Collect unadulterated compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, paper towels), and filter cakes in a securely sealed, wide-mouth container or a sealed plastic bag designated for solid chemical waste.
-
Organic Solvent Waste: If the compound is dissolved in an organic solvent (e.g., methanol, DCM), collect it in a dedicated container for flammable liquid waste. Do not mix with other waste streams like halogenated solvents unless your facility's protocol allows it.
-
Step 3: Label the Waste Container Correctly
-
Rationale: Accurate labeling is a regulatory requirement and is essential for the safety of EHS personnel who will handle the container.
-
Procedure: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine" and any solvents or other chemicals present, with percentages. Do not use abbreviations.
-
The date accumulation started.
-
The specific hazard characteristics (e.g., "Toxic").
-
Step 4: Store Waste in a Designated Satellite Accumulation Area (SAA)
-
Rationale: The EPA allows for the temporary collection of hazardous waste at or near the point of generation in an SAA before it is moved to a central storage facility.
-
Procedure:
-
Store the labeled waste container in a designated SAA within your laboratory.
-
The container must be kept closed at all times except when adding waste.[4]
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
Step 5: Arrange for EHS Pickup
-
Rationale: Final disposal must be handled by trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure: Once your waste container is full or you have finished the project, follow your institution's procedure to request a waste pickup from the EHS department.
Section 4: Disposal Decision Workflow
The following diagram outlines the logical process for managing waste generated from research involving 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
Sources
- 1. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. ashp.org [ashp.org]
Comprehensive Safety Protocol: Handling 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in a Research Environment
This guide provides essential safety and handling protocols for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, a heterocyclic amine derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar azepine and imidazo compounds to establish a robust framework for personal protective equipment (PPE), operational procedures, and emergency responses. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost safety, ensuring both personal protection and experimental integrity.
The core principle of this guide is risk mitigation through a multi-layered safety approach, encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment.
Hazard Analysis and Risk Assessment: Understanding the Compound
1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine belongs to the class of heterocyclic amines. While specific toxicological data is limited, related azepine and imidazole derivatives exhibit a range of potential hazards. Safety Data Sheets for analogous compounds frequently list the following GHS (Globally Harmonized System) classifications:
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Can cause skin irritation.
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Heterocyclic amines as a class can also present risks of mutagenicity and carcinogenicity, although this has not been confirmed for this specific compound. Therefore, a cautious approach, treating the compound as potentially hazardous, is imperative.
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment, it is crucial to emphasize that PPE is the final barrier of protection. Engineering and administrative controls are foundational to a safe laboratory environment.
-
Engineering Controls: All work with 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine, especially handling of the solid form or preparation of solutions, must be conducted in a certified chemical fume hood.[1][2] This minimizes the risk of inhalation exposure. A safety shower and eyewash station must be readily accessible.[3][4]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. A designated area for storage and handling should be clearly marked. All researchers must be thoroughly trained on the specific hazards and handling procedures outlined in this guide.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is based on a "head-to-toe" risk mitigation strategy. The following table summarizes the required PPE for handling 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes and fine particulates.[5] A face shield, worn over goggles, offers an additional layer of protection for the entire face, particularly when handling larger quantities or during procedures with a higher risk of splashing.[5][6] |
| Hands | Double Gloving with Chemical-Resistant Gloves | Due to the potential for skin irritation and absorption, double gloving is recommended. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) offers extended protection.[5] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected. |
| Body | Flame-Resistant Laboratory Coat with Long Sleeves and Closed Cuffs | A flame-resistant lab coat protects against accidental spills and contamination of personal clothing.[6][7] The cuffs should be snug around the wrist to prevent any gaps in protection. |
| Respiratory | NIOSH-Approved Respirator | For weighing and handling the solid compound, or when there is a potential for aerosol generation that cannot be fully contained within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][8] |
| Feet | Closed-Toed, Chemical-Resistant Shoes and Shoe Covers | Closed-toed shoes are a minimum requirement in any laboratory setting.[5] For added protection against spills, disposable shoe covers should be worn and removed before exiting the designated handling area. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict procedural guidelines is critical for minimizing exposure and preventing contamination.
Workflow for Safe Handling
The following diagram illustrates the essential steps for safely handling 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine in a laboratory setting.
Caption: A workflow diagram outlining the key stages of safe handling.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
-
Minor Spill (Contained in Fume Hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (Outside Fume Hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Allow only trained emergency response personnel to conduct the cleanup.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
-
Waste Disposal
All waste contaminated with 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Conclusion: A Culture of Safety
The safe handling of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is predicated on a thorough understanding of its potential hazards and a disciplined approach to safety procedures. By integrating robust engineering controls, meticulous administrative oversight, and the correct and consistent use of personal protective equipment, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document to be integrated into your laboratory's specific chemical hygiene plan.
References
-
Chem Service. (2014). Safety Data Sheet - Molinate. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Research Laboratory and Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
University of Nevada, Reno Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Boston University Office of Research. (n.d.). Personal Protection Equipment (PPE) in Laboratories Policy. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (2020). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
[
[